Quinclorac
Description
This compound is a selective herbicide used primarily to control weeds in rice crops, but is also used on other agricultural crops and is found in some household herbicides for lawn use.
an herbicide
Properties
IUPAC Name |
3,7-dichloroquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-3-5-1-2-7(12)8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSSWMQPCJRCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6032641 | |
| Record name | Quinclorac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6032641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 0.065 mg/kg (pH 7, 20 °C), Solubility in acetone 2 g/kg, ethanol 2 g/kg, In acetone <1 g/100 mL at 20 °C; practically insoluble in other organic solvents | |
| Record name | Quinclorac | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.75 | |
| Record name | Quinclorac | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
log Kow: -0.75 (pH 7). VP: <0.01mPa (20 °C) | |
| Record name | Quinclorac | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White/yellow solid, Colorless crystalline solid | |
CAS No. |
84087-01-4, 113875-40-4 | |
| Record name | Quinclorac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84087-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinclorac [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084087014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Dichloroquinoline-8-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113875404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinclorac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6032641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dichloroquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.457 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Quinolinecarboxylic acid, 3,7-dichloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINCLORAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J06V625EE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Quinclorac | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
274 °C | |
| Record name | Quinclorac | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Quinclorac: An In-depth Technical Guide on its Role as a Synthetic Auxin Mimic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinclorac is a selective herbicide widely utilized for the control of grassy and broadleaf weeds in various agricultural and turfgrass settings.[1][2] Its mode of action is primarily attributed to its function as a synthetic auxin mimic, disrupting normal plant growth and development in susceptible species.[3] This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its interaction with auxin signaling pathways, the physiological consequences of its application, and detailed experimental protocols for its study.
Mechanism of Action: A Synthetic Auxin Agonist
This compound is classified as a quinolinecarboxylic acid herbicide and functions as a synthetic growth regulator.[4] It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to an overstimulation of auxin-responsive pathways.[5] This hormonal imbalance results in a cascade of physiological disruptions, ultimately causing plant death in susceptible species.
Interaction with Auxin Receptors
The primary targets of auxin and synthetic auxins like this compound are the F-box proteins of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family, which act as auxin co-receptors. Upon binding of an auxin, the TIR1/AFB receptor is able to perceive and bind to Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. This interaction targets the Aux/IAA proteins for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of a wide range of auxin-responsive genes.
Downstream Signaling and Physiological Effects
The activation of auxin-responsive genes by this compound leads to several key physiological and developmental aberrations in susceptible plants:
-
Uncontrolled Cell Division and Elongation: The overstimulation of growth-promoting genes leads to disorganized and unsustainable cell division and elongation, resulting in epinasty (twisting and curling of stems and leaves), callusing, and overall abnormal morphology.
-
Induction of Ethylene Biosynthesis: A significant consequence of this compound action is the dramatic induction of ethylene biosynthesis. This is primarily achieved through the upregulation of genes encoding 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS), the rate-limiting enzyme in the ethylene biosynthetic pathway.
-
Cyanide Accumulation in Grasses: In susceptible grass species, the increased production of ethylene is accompanied by a stoichiometric release of hydrogen cyanide (HCN) as a co-product of the ACC oxidase (ACO) reaction. Many susceptible grasses lack sufficient β-cyanoalanine synthase (β-CAS) activity to detoxify the excess cyanide, leading to phytotoxicity.
-
Induction of Abscisic Acid (ABA) Biosynthesis: The elevated levels of ethylene can, in turn, trigger the biosynthesis of abscisic acid (ABA), a plant hormone associated with stress responses and senescence. This ABA accumulation contributes to the overall growth inhibition and eventual necrosis observed in treated plants.
-
Inhibition of Cell Wall Biosynthesis: In some sensitive grass species, there is evidence to suggest that this compound can also directly inhibit cell wall biosynthesis, further contributing to its herbicidal activity.
The following diagram illustrates the signaling pathway initiated by this compound.
Caption: this compound signaling pathway leading to phytotoxicity.
Quantitative Data on this compound's Effects
The efficacy of this compound is dose-dependent and varies among plant species. The following tables summarize quantitative data on its effects on ethylene production, gene expression, and overall plant growth.
Table 1: Effect of this compound on Ethylene Production in Echinochloa crus-galli var. mitis
| This compound Concentration (g a.i. ha⁻¹) | Ethylene Production (relative to control) - Susceptible Biotype (FJ01-S) | Ethylene Production (relative to control) - Resistant Biotype (JS01-R) |
| 150 | ~2.5x | ~1.2x |
| 300 | ~3.5x | ~1.5x |
| 600 | 4.1x | ~1.6x |
Data adapted from a study on this compound resistance, measured 24 hours after treatment.
Table 2: this compound-Induced Changes in Gene Expression in Rice (Oryza sativa) Shoots
| Gene Family | Example Gene | Fold Change (6h treatment) | Fold Change (24h treatment) |
| GH3 | OsGH3.1 | 3.2 | 4.5 |
| Aux/IAA | OsIAA9 | 2.8 | 3.9 |
| Cytochrome P450 | CYP81A6 | 5.1 | 7.8 |
| Glutathione S-transferase | OsGSTU6 | 4.5 | 6.2 |
Data represents approximate fold changes in expression levels in response to 1.65 mM this compound treatment.
Table 3: Dose-Response of Tomato (Lycopersicon esculentum) to Simulated this compound Drift
| This compound Application Rate (g a.i. ha⁻¹) | Visual Injury (%) at 14 DAT | Biomass Reduction (%) at 28 DAT |
| 10 | 15 | 25 |
| 50 | 40 | 60 |
| 100 | 75 | 85 |
DAT: Days After Treatment. Data are illustrative of typical dose-response relationships.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. The following sections provide protocols for key experiments.
Protocol 1: Measurement of Ethylene Production
This protocol describes the quantification of ethylene production from plant tissue using gas chromatography (GC).
Materials:
-
Gas-tight vials or syringes
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., Porapak Q)
-
Certified ethylene standard gas
-
Plant tissue treated with this compound and control tissue
Procedure:
-
Excise a known weight of plant tissue (e.g., leaves, roots) and place it in a gas-tight vial of a known volume.
-
Seal the vial and incubate under controlled conditions (temperature, light) for a defined period (e.g., 1-4 hours).
-
Using a gas-tight syringe, withdraw a known volume of the headspace gas from the vial.
-
Inject the gas sample into the GC.
-
Identify and quantify the ethylene peak based on the retention time and peak area of the ethylene standard.
-
Calculate the rate of ethylene production, typically expressed as nL or nmol per gram of fresh weight per hour.
The following diagram outlines the experimental workflow for ethylene measurement.
Caption: Experimental workflow for ethylene production measurement.
Protocol 2: Quantification of Cyanide Content
This protocol outlines a colorimetric method for determining cyanide concentration in plant tissues.
Materials:
-
Plant tissue (treated and control)
-
Extraction buffer (e.g., 0.1 M phosphate buffer, pH 6.8)
-
Enzyme solution (e.g., β-glucosidase)
-
Chloramine-T solution
-
Pyridine-barbituric acid reagent
-
Spectrophotometer
-
Sodium cyanide (NaCN) or potassium cyanide (KCN) standard solution
Procedure:
-
Homogenize a known weight of plant tissue in the extraction buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Incubate the supernatant with a β-glucosidase solution to release cyanide from cyanogenic glycosides.
-
Add chloramine-T solution to convert cyanide to cyanogen chloride.
-
Add pyridine-barbituric acid reagent, which reacts with cyanogen chloride to form a colored complex.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 580 nm) using a spectrophotometer.
-
Determine the cyanide concentration by comparing the absorbance to a standard curve prepared with known concentrations of NaCN or KCN.
Protocol 3: ACC Synthase (ACS) Activity Assay
This protocol describes an in vitro assay to measure the activity of ACC synthase.
Materials:
-
Plant tissue extract containing ACS
-
S-adenosyl-L-methionine (SAM) as the substrate
-
Pyridoxal-5'-phosphate (PLP) as a cofactor
-
Reaction buffer (e.g., EPPS buffer, pH 8.5)
-
Reagents for ACC quantification (e.g., mercuric chloride and sodium hypochlorite, which convert ACC to ethylene for GC analysis)
Procedure:
-
Prepare a crude or partially purified enzyme extract from plant tissue.
-
Initiate the enzymatic reaction by adding SAM to the enzyme extract in the reaction buffer containing PLP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction (e.g., by adding mercuric chloride).
-
Convert the ACC produced in the reaction to ethylene by adding sodium hypochlorite.
-
Quantify the ethylene produced using gas chromatography as described in Protocol 1.
-
Calculate the ACS activity, typically expressed as nmol of ACC produced per mg of protein per hour.
Protocol 4: Analysis of this compound-Induced Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol details the steps to quantify changes in the expression of target genes in response to this compound treatment.
Materials:
-
Plant tissue (treated and control)
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
Gene-specific primers for target and reference genes
-
SYBR Green or other fluorescent dye-based qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Harvest plant tissue at specific time points after this compound treatment and immediately freeze in liquid nitrogen.
-
Extract total RNA from the tissue using a suitable RNA extraction kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using reverse transcriptase.
-
Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye-based master mix.
-
Analyze the amplification data to determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of the target genes using a method such as the 2-ΔΔCt method, normalizing to the expression of a stable reference gene.
The following diagram illustrates the logical relationship between these key experimental assays.
Caption: Relationship between key experimental assays.
Conclusion
This compound's efficacy as a selective herbicide is rooted in its ability to act as a potent synthetic auxin mimic. By hijacking the plant's natural auxin signaling pathway, it induces a cascade of detrimental physiological events, most notably the overproduction of ethylene and, in susceptible grasses, the accumulation of toxic levels of cyanide. The detailed experimental protocols and quantitative data presented in this guide provide a framework for researchers and scientists to further investigate the nuanced mechanisms of this compound action and to explore potential avenues for the development of novel herbicidal compounds or strategies to mitigate herbicide resistance. A thorough understanding of these core principles is essential for the effective and responsible use of this important agricultural tool.
References
- 1. pomais.com [pomais.com]
- 2. This compound Herbicide – Liquid & Granular Weed Killer for Agriculture - Shengmao (Anhui) Agricultural Technology Development Co., Ltd. [smagrichem.com]
- 3. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 4. cdms.net [cdms.net]
- 5. scielo.br [scielo.br]
An In-depth Technical Guide on the Core Mechanism of Quinclorac-Induced Ethylene Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinclorac, a selective auxin-type herbicide, exerts its phytotoxic effects in susceptible plant species through a complex mechanism that culminates in the overproduction of ethylene. This guide provides a detailed technical overview of the core molecular processes underlying this compound-induced ethylene biosynthesis. It outlines the signaling cascade initiated by this compound, the roles of the key enzymes 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO), and the subsequent physiological consequences, including the production of cyanide as a phytotoxic byproduct. This document summarizes key quantitative data from relevant studies, presents detailed experimental protocols for the measurement of critical biomarkers, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this herbicidal mode of action.
Introduction
This compound is a widely used herbicide effective against various monocot and dicotyledonous weeds in crops such as rice.[1][2] Its mode of action is primarily classified as that of a synthetic auxin, mimicking the effects of endogenous auxins like indole-3-acetic acid (IAA) at supra-optimal concentrations.[2][3][4] This leads to a cascade of physiological and molecular responses in susceptible plants, with the induction of ethylene biosynthesis being a central component of its phytotoxicity. In sensitive grasses, the this compound-induced surge in ethylene production is accompanied by an accumulation of cyanide, a co-product of the ethylene biosynthetic pathway, which contributes significantly to the herbicidal effect. Understanding the intricate details of this mechanism is crucial for the development of new herbicides, the management of herbicide resistance, and for advancing our knowledge of phytohormonal crosstalk.
The Core Signaling Pathway
This compound, acting as a synthetic auxin, initiates a signaling cascade that leads to the upregulation of genes involved in ethylene biosynthesis. The herbicidal action of this compound is multifaceted, with evidence supporting its role in inhibiting cell wall synthesis and inducing the production of reactive oxygen species (ROS), in addition to its auxinic effects.
The primary mechanism involves the stimulation of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) activity. This enzyme catalyzes the rate-limiting step in ethylene biosynthesis, the conversion of S-adenosyl-L-methionine (SAM) to ACC. The resulting increase in ACC levels drives the subsequent reaction catalyzed by ACC oxidase (ACO), which converts ACC to ethylene, carbon dioxide, and hydrogen cyanide (HCN). In susceptible grass species, the inability to efficiently detoxify the accumulating cyanide is a major factor in the observed phytotoxicity.
Below is a diagram illustrating the signaling pathway from this compound perception to ethylene and cyanide production.
Caption: Signaling pathway of this compound-induced ethylene and cyanide biosynthesis.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from studies on this compound-resistant (R) and -susceptible (S) biotypes of various weed species, illustrating the differential impact of this compound on ethylene biosynthesis and related parameters.
Table 1: Effect of this compound on Ethylene Production
| Plant Species | Biotype | This compound Dose (g a.i. ha⁻¹) | Ethylene Production (nmol g⁻¹ FW h⁻¹) | Fold Increase over Control | Reference |
| Echinochloa crus-galli var. mitis | Susceptible (FJ01-S) | 600 | Not specified | 4.1 | |
| Echinochloa crus-galli var. mitis | Resistant (AH01-R) | 600 | Not specified | 1.9 | |
| Echinochloa crus-galli var. mitis | Resistant (JS02-R) | 600 | Not specified | 2.4 | |
| Echinochloa crus-galli var. mitis | Resistant (JX01-R) | 600 | Not specified | 2.8 | |
| Echinochloa spp. | Susceptible (S) | Not specified | Not specified | 7 | |
| Echinochloa spp. | Intermediately Tolerant (I) | Not specified | Not specified | 3 | |
| Echinochloa spp. | Resistant (R) | Not specified | No effect | - |
Table 2: Effect of this compound on ACC Content
| Plant Species | Biotype | This compound Dose (g a.i. ha⁻¹) | Observation | Reference |
| Echinochloa crus-galli var. mitis | Susceptible (FJ01-S) | 600 | Higher increase in ACC content | |
| Echinochloa crus-galli var. mitis | Resistant Biotypes | 600 | Lower increase in ACC content | |
| Echinochloa spp. | Susceptible (S) | Not specified | 2.5-fold increase over control |
Table 3: Effect of this compound on ACS and ACO Activity
| Plant Species | Biotype | Enzyme | This compound Dose (g a.i. ha⁻¹) | Observation | Reference |
| Echinochloa crus-galli var. mitis | Susceptible (FJ01-S) | ACS & ACO | 600 | Higher increase in activity | |
| Echinochloa crus-galli var. mitis | Resistant Biotypes | ACS & ACO | 600 | Lower increase in activity | |
| Echinochloa crus-galli var. zelayensis | Susceptible & Moderately Resistant | ACS & ACO | Not specified | Increased expression of EcACS-like, EcACS7, and EcACO1 | |
| Echinochloa crus-galli var. zelayensis | Highly Resistant | ACS & ACO | Not specified | Lower expression of EcACS-like, EcACS7, and EcACO1 |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. The following sections provide protocols for key experiments used to investigate the mechanism of this compound-induced ethylene biosynthesis.
Measurement of Ethylene Production
This protocol describes the quantification of ethylene produced by plant tissues using gas chromatography (GC).
Materials:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
-
Airtight vials (e.g., 15 mL screw-neck vials) with septa
-
Gas-tight syringe (e.g., 1 mL)
-
Incubator or growth chamber set to a constant temperature (e.g., 25°C)
-
Plant material (e.g., shoots or leaves)
-
Ethylene standard gas for calibration
Procedure:
-
Excise a known fresh weight of plant tissue (e.g., 0.2 g of shoot tissue) and place it into an airtight vial.
-
Seal the vial immediately with a cap containing a septum.
-
Incubate the vials for a defined period (e.g., 5 hours) at a constant temperature (e.g., 25°C) in the dark.
-
After incubation, use a gas-tight syringe to withdraw a 1 mL sample of the headspace gas from the vial through the septum.
-
Inject the gas sample into the GC-FID system.
-
The GC conditions should be optimized for ethylene separation. Typical parameters include:
-
Column: Activated alumina or similar
-
Injector temperature: e.g., 70°C
-
Detector temperature: e.g., 200°C
-
Column temperature: e.g., 250°C
-
Carrier gas (e.g., N₂) flow rate: e.g., 30 mL min⁻¹
-
Air and H₂ flow rates for FID: e.g., 300 mL min⁻¹ and 30 mL min⁻¹, respectively.
-
-
Quantify the ethylene concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of ethylene gas.
-
Express the results as nmol of ethylene produced per gram of fresh weight per hour of incubation (nmol g⁻¹ FW h⁻¹).
Caption: Workflow for measuring ethylene production using gas chromatography.
Determination of ACC Content
This protocol outlines the measurement of the ethylene precursor, ACC, in plant tissues.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
5% (w/v) Sulfosalicylic acid
-
HgCl₂
-
NaOH
-
NaOCl (bleach)
-
Saturated NaCl solution
-
Gas chromatograph (as described in 4.1)
-
Airtight vials and syringes
Procedure:
-
Harvest a known fresh weight of plant tissue (e.g., 0.2 g) and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Extract the powder with a suitable volume of 5% sulfosalicylic acid (e.g., 0.4 mL).
-
Centrifuge the extract and collect the supernatant.
-
In a sealed vial, mix a known volume of the supernatant with HgCl₂.
-
Add a solution of NaOH and NaOCl to the vial to chemically convert ACC to ethylene. The reaction is typically carried out on ice.
-
After a set reaction time, add saturated NaCl to stop the reaction.
-
Incubate the vial to allow the generated ethylene to equilibrate in the headspace.
-
Measure the ethylene concentration in the headspace using GC as described in protocol 4.1.
-
Calculate the ACC content based on the amount of ethylene produced, accounting for the conversion efficiency. Express results as nmol of ACC per gram of fresh weight (nmol g⁻¹ FW).
In Vitro ACC Synthase (ACS) Activity Assay
This protocol describes the measurement of ACS enzyme activity in plant extracts.
Materials:
-
Plant tissue
-
Extraction buffer (e.g., containing buffer salts, protease inhibitors, and cofactors like pyridoxal phosphate)
-
S-Adenosyl-L-methionine (SAM) as the substrate
-
Reagents for ACC quantification (as in protocol 4.2)
-
Spectrophotometer or other means of protein quantification
Procedure:
-
Homogenize a known weight of plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., >10,000 x g) at 4°C to obtain a crude enzyme extract (supernatant).
-
Determine the protein concentration of the extract.
-
Set up the enzyme reaction by mixing the enzyme extract with a reaction buffer containing a known concentration of SAM.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction (e.g., by adding a denaturing agent or by heat).
-
Quantify the amount of ACC produced during the reaction using the method described in protocol 4.2.
-
Calculate the specific activity of ACS as the amount of ACC produced per unit of protein per unit of time (e.g., nmol ACC mg⁻¹ protein h⁻¹).
In Vitro ACC Oxidase (ACO) Activity Assay
This protocol details the measurement of ACO enzyme activity.
Materials:
-
Plant tissue
-
Extraction buffer (e.g., containing MOPS or Tricine buffer, ascorbate, and DTT)
-
Reaction buffer containing ACC, FeSO₄, and NaHCO₃
-
Gas chromatograph (as in protocol 4.1)
Procedure:
-
Prepare a crude enzyme extract from plant tissue as described for the ACS assay (protocol 4.3). Desalting the extract using a Sephadex G-25 column may be necessary.
-
Set up the reaction in a sealed vial containing the enzyme extract and the reaction buffer with ACC as the substrate and necessary cofactors (Fe²⁺ and bicarbonate). A typical reaction mixture might contain 50 mM MOPS, 5 mM ascorbic acid, 20 mM sodium bicarbonate, 10% glycerol, 0.1 mM DTT, and a known concentration of ACC.
-
Incubate the vial at a constant temperature (e.g., 30°C) with shaking for a specific duration (e.g., 60 minutes).
-
Measure the ethylene produced in the headspace using GC as described in protocol 4.1.
-
Calculate the specific activity of ACO as the amount of ethylene produced per unit of protein per unit of time (e.g., nmol ethylene mg⁻¹ protein h⁻¹).
Quantification of Cyanide in Plant Tissues
This protocol describes a colorimetric method for determining cyanide content.
Materials:
-
Plant tissue
-
Extraction buffer (e.g., 0.1 M phosphate buffer, pH 6.8)
-
Reagents for colorimetric assay (e.g., succinimide/N-chlorosuccinimide and barbituric acid/pyridine reagent)
-
Spectrophotometer
-
Standard solution of KCN or NaCN
Procedure:
-
Homogenize a known weight of plant tissue in the extraction buffer.
-
Incubate the homogenate to allow for the enzymatic release of HCN if cyanogenic glycosides are present. An exogenous β-glucosidase can be added to ensure complete hydrolysis.
-
Trap the released HCN in a basic solution (e.g., NaOH) in a sealed system.
-
Perform a colorimetric reaction with the trapped cyanide. For example, using the Lambert method, add acetic acid, succinimide/N-chlorosuccinimide reagent, and barbituric acid/pyridine reagent to the NaOH solution containing the cyanide.
-
Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 510 nm) using a spectrophotometer.
-
Quantify the cyanide concentration by comparing the absorbance to a standard curve prepared with known concentrations of cyanide.
-
Express the results as µg or nmol of cyanide per gram of fresh weight (µg g⁻¹ FW or nmol g⁻¹ FW).
Conclusion
The induction of ethylene biosynthesis is a pivotal mechanism in the herbicidal action of this compound, particularly in susceptible grass species. This process is initiated by the synthetic auxin activity of this compound, leading to the upregulation of ACC synthase and a subsequent surge in ACC production. The conversion of ACC to ethylene by ACC oxidase also generates cyanide, the accumulation of which is a key phytotoxic element. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating this pathway. A thorough understanding of these molecular events is essential for developing strategies to overcome herbicide resistance and for the rational design of novel herbicidal compounds. Further research into the upstream signaling components and the regulation of cyanide detoxification pathways will continue to enhance our knowledge in this field.
References
- 1. Method for the Measurement of Ethylene During Pathogen Infection in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biology-assets.anu.edu.au [biology-assets.anu.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings | Springer Nature Experiments [experiments.springernature.com]
Quinclorac: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinclorac is a selective herbicide widely utilized in agriculture for the control of various grass and broadleaf weeds, particularly in rice and turfgrass. Its unique mode of action, which differs between monocotyledonous and dicotyledonous plants, makes it a subject of significant scientific interest. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its analysis and the elucidation of its biological effects are also presented, alongside visualizations of its chemical structure and relevant signaling pathways to facilitate a comprehensive understanding for researchers and professionals in the field.
Chemical Identity and Structure
This compound, with the IUPAC name 3,7-dichloroquinoline-8-carboxylic acid, is a synthetic auxin herbicide belonging to the quinolinecarboxylic acid class of compounds.[1][2] Its chemical identity is well-established with the CAS Registry Number 84087-01-4.[3][4]
The fundamental structure of this compound consists of a quinoline ring system substituted with two chlorine atoms at positions 3 and 7, and a carboxylic acid group at position 8.[5] This specific arrangement of functional groups is crucial for its herbicidal activity.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties influence its environmental fate, bioavailability, and formulation.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₅Cl₂NO₂ | |
| Molecular Weight | 242.06 g/mol | |
| Appearance | Colorless solid/crystals | |
| Melting Point | 274 °C | |
| Boiling Point | Decomposes before boiling | |
| Water Solubility | 63.28 ± 1.57 mg/L (in deionized water at 20°C). Solubility is pH-dependent, increasing from 3.61 mg/L at pH 1.0 to 10457.65 mg/L at pH 8.95. | |
| Vapor Pressure | 0.01 mPa (at 20°C) | |
| pKa | 4.34 (at 25°C) | |
| Solubility in Organic Solvents (at 20°C) | Acetone: 2000 mg/L, Ethanol: 2000 mg/L, Methylene chloride: <100 mg/L, Acetonitrile: <100 mg/L, n-Hexane: <100 mg/L |
Note on Water Solubility: There are conflicting reports on the water solubility of this compound. While some sources state a very low solubility of 0.065 mg/L at pH 7, a more detailed study has demonstrated its pH-dependent nature, with significantly higher solubility in neutral to alkaline conditions. The pH-dependent values are considered more reliable for experimental design.
Mechanism of Action
This compound exhibits a dual mode of action that is dependent on the plant species.
Auxin-like Activity in Dicotyledonous Plants
In broadleaf weeds, this compound acts as a synthetic auxin. It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to an overstimulation of auxin-responsive genes. This hormonal imbalance disrupts normal plant growth processes, causing symptoms such as epinasty (downward bending of leaves), stem twisting, and ultimately, plant death.
Cellulose Biosynthesis Inhibition in Monocotyledonous Plants
In susceptible grasses, the primary mode of action is the inhibition of cellulose biosynthesis, a critical component of the plant cell wall. This disruption of cell wall formation leads to a cessation of growth and necrosis, particularly in the zones of elongation.
Induction of Ethylene and Cyanide Biosynthesis
A key aspect of this compound's toxicity in sensitive grasses is the induction of ethylene and cyanide biosynthesis. This compound treatment leads to an increase in the activity of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the key enzyme in the ethylene biosynthesis pathway. The resulting accumulation of ACC is then converted to ethylene and hydrogen cyanide (HCN), a potent metabolic inhibitor. The overproduction of both ethylene and cyanide contributes significantly to the phytotoxic effects observed in susceptible grass species.
Experimental Protocols
Analysis of this compound Residues in Soil and Plant Matrices
The following is a generalized protocol for the extraction and analysis of this compound residues, based on methodologies described in the scientific literature.
4.1.1. Extraction
-
Sample Preparation: Homogenize 5-10 g of the soil or plant sample. For plant samples, a 30-minute pre-soak in water may be beneficial.
-
Solvent Extraction: Add 100 mL of a 1% hydrochloric acid-acetone solution (or methanol for some matrices) and homogenize thoroughly.
-
Filtration: Filter the homogenate under suction. Re-extract the residue with an additional 50 mL of the extraction solvent and filter again.
-
Combine and Adjust Volume: Combine the filtrates and adjust the final volume to 200 mL with the extraction solvent.
4.1.2. Clean-up (Solid Phase Extraction - SPE)
-
Cartridge Conditioning: Condition an octadecylsilanized silica gel (C18) SPE cartridge (1000 mg) by passing 5 mL of methanol followed by 5 mL of 0.1 vol% hydrochloric acid.
-
Sample Loading: Load an aliquot of the extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with a 10 mL mixture of 0.1 vol% hydrochloric acid and methanol (4:1, v/v) to remove interfering substances. Discard the effluent.
-
Elution: Elute the this compound with a 10 mL mixture of 0.1 vol% hydrochloric acid and methanol (1:4, v/v). Collect the eluate.
-
Final Preparation: Adjust the volume of the eluate to a known final volume (e.g., 10 mL) for analysis.
4.1.3. Quantification by HPLC-UV or LC-MS/MS
-
Instrumentation: A High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector or a Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water (containing 0.2% acetic acid) and methanol (e.g., 45:55, v/v) at a flow rate of 0.8 mL/min.
-
Detection: UV detection at 240 nm or by monitoring specific parent and daughter ion transitions in MS/MS.
-
Quantification: Generate a calibration curve using certified reference standards of this compound.
Measurement of Ethylene Production in Plant Tissues
This protocol is adapted from studies investigating the effect of this compound on ethylene biosynthesis.
-
Plant Treatment: Treat susceptible plants with this compound at the desired concentration and duration.
-
Tissue Incubation: Excise plant tissues (e.g., roots, shoots) and place them in sealed vials.
-
Headspace Sampling: After a defined incubation period (e.g., 1-24 hours), withdraw a sample of the headspace gas from the vials using a gas-tight syringe.
-
Gas Chromatography (GC) Analysis: Inject the gas sample into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina) to separate and quantify ethylene.
-
Data Normalization: Express ethylene production as nmol per gram of fresh weight per hour.
Conclusion
This compound remains a significant tool in modern agriculture due to its selective herbicidal properties. A thorough understanding of its chemical structure, physicochemical characteristics, and complex mode of action is essential for its effective and safe use, as well as for the development of new herbicidal compounds and strategies to manage weed resistance. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the properties and biological effects of this important molecule.
References
- 1. News - Frequently Asked Questions about this compound [bigpesticides.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Integrative Theory of the Mode of Action of this compound: Literature Review1 - Advances in Weed Science [awsjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound Herbicide – Liquid & Granular Weed Killer for Agriculture - Shengmao (Anhui) Agricultural Technology Development Co., Ltd. [smagrichem.com]
An In-depth Technical Guide to the Absorption and Translocation of Quinclorac in Plants
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Quinclorac is a selective, systemic herbicide belonging to the quinolinecarboxylic acid class, widely utilized for controlling problematic grass and broadleaf weeds in crops such as rice and turfgrass. Its efficacy is fundamentally dependent on its absorption by the target plant and subsequent translocation to meristematic tissues. This technical guide provides a comprehensive overview of the physiological and molecular processes governing the uptake and movement of this compound within plants. It details the primary routes of absorption (foliar and root), the mechanisms of translocation via xylem and phloem, and the key environmental and biological factors influencing these processes. Furthermore, this guide elucidates the molecular mode of action, focusing on its role as a synthetic auxin and the downstream signaling cascades—including the induction of ethylene and cyanide biosynthesis in susceptible grasses—that lead to phytotoxicity. Detailed experimental protocols for studying absorption and translocation using radiolabeling and chromatographic techniques are provided, alongside quantitative data from key studies to facilitate comparative analysis.
Introduction
This compound (3,7-dichloro-8-quinolinecarboxylic acid) is a post-emergence herbicide valued for its systemic properties, allowing it to be absorbed by one part of the plant and moved to other parts, ensuring comprehensive control.[1] It can be absorbed through the foliage, roots, and even germinating seeds.[1][2] Its mode of action is primarily as a synthetic auxin, mimicking the effects of natural plant hormones like indole-3-acetic acid (IAA).[3][4] This hormonal mimicry disrupts normal growth processes, leading to characteristic symptoms in susceptible broadleaf weeds such as leaf and stem twisting. In susceptible grass species, a unique phytotoxic pathway is activated, involving the overproduction of ethylene and cyanide. Understanding the dynamics of this compound's absorption and translocation is critical for optimizing its application, managing herbicide resistance, and developing new herbicidal compounds.
Absorption Mechanisms
The entry of this compound into a plant can occur through both aerial and subterranean tissues, with the rate and extent of absorption influenced by plant species, developmental stage, and environmental conditions.
Foliar Absorption
When applied post-emergence, this compound must penetrate the waxy cuticle of the leaf surface to enter the plant. This process is passive and depends on the physicochemical properties of the herbicide formulation and the morphology of the leaf surface. Studies have shown rapid foliar uptake in various species. For instance, within 30 minutes of application, susceptible southern crabgrass (Digitaria ciliaris) and tolerant Kentucky bluegrass (Poa pratensis) absorbed 85% and 66% of the applied this compound, respectively.
Root Absorption
This compound present in the soil solution is readily absorbed by plant roots. Root uptake is generally considered more efficient than foliar absorption for this herbicide. Once absorbed by the root epidermis, this compound moves through the root cortex, either symplastically (through the cytoplasm) or apoplastically (through the cell walls), until it reaches the vascular cylinder to be transported upwards.
Translocation Pathways
Once absorbed, the systemic nature of this compound allows it to move throughout the plant via the primary vascular tissues: the xylem and the phloem.
Xylem (Acropetal) Translocation
This compound absorbed by the roots enters the xylem, the primary water-conducting tissue, and is transported upwards towards the shoots in the transpiration stream. This movement, known as acropetal translocation, is largely unidirectional and results in the accumulation of the herbicide in areas of high transpiration, such as mature leaves and the apex. This is a major translocation route for this compound.
Phloem (Basipetal and Acropetal) Translocation
Foliar-applied this compound can enter the phloem, which transports sugars from source tissues (mature leaves) to sink tissues (areas of active growth like new leaves, roots, and meristems). This allows for both upward (acropetal) and downward (basipetal) movement. Translocation to meristematic sinks is crucial for the herbicide's efficacy, as it disrupts development at the plant's most active growth points.
The logical flow of this compound absorption and translocation is depicted below.
References
- 1. bioone.org [bioone.org]
- 2. fao.org [fao.org]
- 3. This compound Absorption and Translocation Characteristics in this compound- and Propanil-Resistant and -Susceptible Barnyardgrass (Echinochloa crus-galli) Biotypes | Weed Technology | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
Quinclorac Exposure: A Technical Guide to Affected Biochemical Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinclorac, a selective herbicide, exerts its phytotoxic effects through a multi-pronged attack on the biochemical machinery of susceptible plants. This technical guide provides an in-depth exploration of the core biochemical pathways affected by this compound exposure, with a primary focus on its roles as an auxin mimic, an inhibitor of cell wall biosynthesis, and an inducer of oxidative stress. This document synthesizes quantitative data, details key experimental methodologies, and presents visual representations of the involved signaling cascades to serve as a comprehensive resource for researchers in agrochemistry, plant biology, and toxicology.
Introduction
This compound (3,7-dichloro-8-quinolinecarboxylic acid) is a widely used herbicide effective against many broadleaf and grassy weeds in various crops.[1] Its mode of action is complex and not entirely elucidated, with evidence pointing to at least three interconnected biochemical mechanisms.[1][2] Understanding these pathways is critical for developing more effective and selective herbicides, managing herbicide resistance, and assessing the environmental and toxicological impact of this compound.
Primary Biochemical Pathways Affected by this compound
This compound's phytotoxicity is primarily attributed to its interference with three major biochemical processes in plants:
-
Auxin Mimicry Leading to Ethylene and Cyanide Production: this compound acts as a synthetic auxin, disrupting normal hormonal balance.[3][4] This leads to an overstimulation of auxin signaling pathways, resulting in the excessive production of ethylene and, as a byproduct, toxic cyanide.
-
Inhibition of Cell Wall Biosynthesis: Evidence suggests that this compound can interfere with the incorporation of glucose into cellulose and other cell wall polysaccharides, thereby compromising cell wall integrity and inhibiting plant growth.
-
Induction of Oxidative Stress: this compound exposure has been shown to trigger the generation of reactive oxygen species (ROS), leading to cellular damage and lipid peroxidation.
These pathways are not mutually exclusive and can interact to produce the ultimate phytotoxic effect of the herbicide.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on key biochemical parameters as reported in the scientific literature.
Table 1: Effect of this compound on Ethylene Production in Echinochloa crus-galli var. mitis
| Biotype | This compound Dose (g a.i. ha⁻¹) | Ethylene Production (relative to control) | Reference |
| Susceptible (FJ01-S) | 600 | 4.1-fold increase | |
| Resistant (AH01-R) | 600 | 1.9-fold increase | |
| Resistant (JS02-R) | 600 | 2.4-fold increase | |
| Resistant (JX01-R) | 600 | 2.8-fold increase |
Table 2: Effect of this compound on ACC Synthase (ACS) and ACC Oxidase (ACO) Activity
| Biotype | This compound Treatment | ACS Activity | ACO Activity | Reference |
| Susceptible | Increased this compound Rate | Remarkable Increment | Remarkable Increment | |
| Resistant (JS01-R) | Increased this compound Rate | No Significant Difference | No Significant Difference |
Table 3: Gene Expression Changes in Response to this compound in Echinochloa crus-galli var. zelayensis
| Gene | Biotype | This compound Treatment | Expression Level Change | Reference |
| EcACS-like | Susceptible | + | Stimulated | |
| EcACS7 | Susceptible | + | Stimulated | |
| EcACO1 | Susceptible | + | Stimulated | |
| EcACS-like | Highly Resistant | + | Lower Expression | |
| EcACS7 | Highly Resistant | + | Lower Expression | |
| EcACO1 | Highly Resistant | + | Lower Expression |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
This compound's Auxin Mimicry Pathway
Experimental Workflow for this compound Resistance Study
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects.
Measurement of Ethylene Production
Objective: To quantify the rate of ethylene production in plant tissues following this compound exposure.
Materials:
-
Gas-tight vials or syringes
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
-
Plant tissue (e.g., leaf discs, seedlings)
-
This compound solution of desired concentration
-
Incubation chamber with controlled temperature and light
Procedure:
-
Excise plant tissue and place it in a gas-tight vial.
-
Introduce the this compound solution to the vials. For controls, use a solution without this compound.
-
Seal the vials and incubate under controlled conditions for a specific duration.
-
After incubation, withdraw a headspace gas sample using a gas-tight syringe.
-
Inject the gas sample into the GC-FID for ethylene quantification.
-
Calculate the ethylene production rate based on the peak area from the chromatogram and the fresh weight of the plant tissue.
Quantification of Cyanide Content
Objective: To measure the concentration of cyanide in plant tissues exposed to this compound.
Materials:
-
Spectrophotometer
-
Reagents for colorimetric cyanide assay (e.g., chloramine-T, pyridine-barbituric acid)
-
Plant tissue
-
Extraction buffer
-
Homogenizer
Procedure:
-
Homogenize fresh plant tissue in an appropriate extraction buffer.
-
Centrifuge the homogenate to obtain a clear supernatant.
-
To a known volume of the supernatant, add the colorimetric reagents in a specific sequence.
-
Allow the color to develop for a set period.
-
Measure the absorbance of the solution at the appropriate wavelength using a spectrophotometer.
-
Determine the cyanide concentration from a standard curve prepared with known concentrations of cyanide.
Measurement of Reactive Oxygen Species (ROS)
Objective: To detect and quantify the production of ROS in plant cells treated with this compound.
Materials:
-
Fluorescence microscope or plate reader
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Plant cells or tissue
-
Phosphate-buffered saline (PBS)
Procedure:
-
Load the plant cells or tissue with the DCFH-DA probe by incubating in a solution containing the probe.
-
Wash the cells/tissue with PBS to remove excess probe.
-
Treat the loaded cells/tissue with the this compound solution.
-
After the desired treatment time, measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence indicates an increase in ROS levels.
-
Quantify the relative ROS production by comparing the fluorescence of treated samples to untreated controls.
ACC Synthase (ACS) Activity Assay
Objective: To determine the enzymatic activity of ACC synthase in plant extracts.
Materials:
-
Spectrophotometer or Gas Chromatograph
-
S-adenosyl-L-methionine (SAM) as a substrate
-
Plant protein extract
-
Reaction buffer
-
Reagents for ACC quantification
Procedure:
-
Prepare a crude protein extract from plant tissue.
-
Incubate a known amount of the protein extract with a saturating concentration of SAM in a reaction buffer.
-
After a specific incubation time, stop the reaction.
-
Quantify the amount of ACC produced. This can be done by converting ACC to ethylene and measuring the ethylene produced by gas chromatography, or by other colorimetric methods.
-
Calculate the ACS activity as the amount of ACC produced per unit of protein per unit of time.
β-Cyanoalanine Synthase (β-CAS) Activity Assay
Objective: To measure the activity of the cyanide-detoxifying enzyme, β-CAS.
Materials:
-
Spectrophotometer
-
L-cysteine and potassium cyanide (KCN) as substrates
-
Plant protein extract
-
Reaction buffer
-
Reagents for detecting the product (e.g., H₂S or β-cyanoalanine)
Procedure:
-
Prepare a crude protein extract from plant tissue.
-
Incubate the protein extract with L-cysteine and KCN in a reaction buffer.
-
The reaction produces β-cyanoalanine and hydrogen sulfide (H₂S).
-
The activity can be determined by measuring the rate of formation of either product. For H₂S, a colorimetric assay using N,N-dimethyl-p-phenylenediamine can be used.
-
Measure the change in absorbance over time to calculate the enzyme activity.
In Vitro this compound Metabolism Assay using Rat Liver Microsomes
Objective: To assess the metabolic stability and identify the metabolites of this compound in a mammalian system.
Materials:
-
Rat liver microsomes
-
NADPH regenerating system (cofactor)
-
This compound solution
-
Incubation buffer (e.g., phosphate buffer, pH 7.4)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-incubate rat liver microsomes at 37°C in the incubation buffer.
-
Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.
-
Incubate the mixture at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding a quenching solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining this compound and identify any metabolites formed.
Conclusion
This compound's herbicidal activity stems from its ability to disrupt multiple, fundamental biochemical pathways in susceptible plants. By acting as an auxin mimic, it triggers a cascade leading to the accumulation of toxic ethylene and cyanide. Concurrently, it can inhibit cell wall biosynthesis, weakening the plant's structural integrity, and induce oxidative stress, causing widespread cellular damage. The interplay and relative importance of these pathways can vary depending on the plant species and its level of resistance. The experimental protocols and data presented in this guide provide a robust framework for researchers to further investigate the intricate mechanisms of this compound action and to develop novel strategies for weed management and drug development.
References
Quinclorac's Impact on Reactive Oxygen Species (ROS) Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quinclorac, a synthetic auxin herbicide, is widely utilized for selective weed control in various crops. While its primary mode of action is often attributed to mimicking natural plant auxins, a significant body of evidence highlights its role in inducing oxidative stress through the formation of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the mechanisms by which this compound leads to ROS generation in plants, details the experimental protocols to assess these effects, and presents available quantitative data. The guide also visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's multifaceted phytotoxicity.
Core Mechanisms of this compound-Induced ROS Formation
This compound's impact on ROS homeostasis in plants is complex and appears to be species-dependent. The primary hypotheses surrounding its mode of action include auxin-like activity, inhibition of cell wall synthesis, and direct induction of ROS.[1] These mechanisms are not mutually exclusive and can be interconnected.
2.1 Auxin-like Activity and Ethylene Biosynthesis: In many susceptible grass species, this compound acts as a synthetic auxin, leading to an overstimulation of auxin signaling pathways.[2] This hormonal imbalance triggers a cascade of events, including the upregulation of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in ethylene biosynthesis.[3] The subsequent increase in ethylene production is accompanied by the formation of cyanide as a byproduct.[4] While cyanide itself is highly toxic, the overall process contributes to cellular stress and the generation of ROS.
2.2 Direct ROS Generation and Lipid Peroxidation: In some plant species, such as maize, this compound-induced cell death is more directly linked to the production of ROS and subsequent lipid peroxidation, rather than cyanide toxicity. Studies have shown that this compound treatment leads to a significant increase in superoxide anion (O₂⁻) production in root tissues. This initial ROS burst can trigger a cascade of oxidative reactions, leading to the formation of other harmful ROS like hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). These highly reactive molecules can damage cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death. A key indicator of this oxidative damage is lipid peroxidation, which can be measured by the evolution of ethane.
2.3 Impact on Antioxidant Defense Systems: Plants possess a sophisticated antioxidant defense system, including enzymes like superoxide dismutase (SOD) and catalase (CAT), to scavenge ROS and mitigate oxidative damage. This compound exposure can significantly alter the activity of these enzymes. In some cases, an initial increase in antioxidant enzyme activity may be observed as a defense response. However, prolonged or high-level exposure to this compound-induced ROS can overwhelm this defense system, leading to a decrease in enzyme activity and exacerbating oxidative stress.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways involved in this compound-induced ROS formation.
Quantitative Data
The following tables summarize quantitative findings from key studies on the impact of this compound on ROS-related parameters in various plant species.
Table 1: Effect of this compound on Cell Viability and ROS Production in Maize Roots
| Treatment (14h) | Cell Viability (%) | Superoxide (O₂⁻) Production | Ethane Evolution (Lipid Peroxidation) |
| Control | High | Low | Low |
| 10 µM this compound | Significantly Reduced | - | - |
| 50 µM this compound | - | High | Significantly Enhanced |
| 50 µM 2,4-D | No significant change | Low | Not significantly enhanced |
| Data synthesized from Sunohara & Matsumoto (2008). |
Table 2: Dose-Response of Echinochloa crus-galli Biotypes to this compound
| Biotype | GR₅₀ (g ha⁻¹) | Resistance Level |
| Susceptible (S) | 94.8 | - |
| Resistant (R) | > 2,560 | > 27-fold |
| GR₅₀: The herbicide rate required to reduce shoot growth by 50%. Data from Fernández-Moreno et al. (2020). |
Table 3: Effect of this compound on Antioxidant Enzyme Activity in Susceptible Echinochloa crus-galli
| Enzyme | Treatment (10 µM this compound) | Observation |
| Superoxide Dismutase (SOD) | 5 days | Increased activity |
| Catalase (CAT) | 5 days | Increased activity |
| Ascorbate Peroxidase (APX) | 5 days | Increased activity |
| Qualitative summary from Fernández-Moreno et al. (2020). |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound-induced ROS formation.
5.1 Measurement of Superoxide Anion (O₂⁻) using Dihydroethidium (DHE)
-
Principle: DHE is a fluorescent probe that is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.
-
Procedure:
-
Prepare a stock solution of DHE (e.g., 5 mM in DMSO).
-
Excise plant tissues (e.g., root tips) and incubate them in a working solution of DHE (e.g., 10 µM in a suitable buffer) for 30-60 minutes in the dark.
-
Wash the tissues with buffer to remove excess dye.
-
Mount the stained tissues on a microscope slide.
-
Observe under a fluorescence microscope with appropriate filters (e.g., excitation ~518 nm, emission ~605 nm).
-
Quantify fluorescence intensity using image analysis software.
-
5.2 Assessment of Cell Viability using Evans Blue Staining
-
Principle: Evans blue is a non-permeant dye that is excluded by viable cells with intact plasma membranes. Dead cells with compromised membranes take up the dye and stain blue.
-
Procedure:
-
Prepare a 0.25% (w/v) solution of Evans blue in water.
-
Immerse plant tissues in the Evans blue solution and incubate for 15-30 minutes at room temperature.
-
Wash the tissues thoroughly with deionized water to remove unbound dye.
-
Observe the tissues under a light microscope to visualize stained (non-viable) and unstained (viable) cells.
-
For quantification, the dye can be extracted from the stained tissues using 1% (w/v) SDS at 50-60°C for 30-60 minutes, and the absorbance of the extract is measured at 600 nm.
-
5.3 Determination of Lipid Peroxidation (Malondialdehyde - MDA Assay)
-
Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a red-colored complex that can be measured spectrophotometrically.
-
Procedure:
-
Homogenize plant tissue (e.g., 0.5 g) in a solution of trichloroacetic acid (TCA), typically 0.1% (w/v).
-
Centrifuge the homogenate to pellet debris.
-
Mix the supernatant with a TBA solution (e.g., 0.5% TBA in 20% TCA).
-
Heat the mixture in a boiling water bath for 30 minutes.
-
Cool the reaction mixture quickly on ice and centrifuge to clarify.
-
Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance at 600 nm.
-
Calculate the MDA concentration using its extinction coefficient (155 mM⁻¹ cm⁻¹).
-
5.4 Assay of Superoxide Dismutase (SOD) Activity
-
Principle: This assay is based on the ability of SOD to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).
-
Procedure:
-
Extract enzymes from plant tissue in a suitable buffer (e.g., potassium phosphate buffer).
-
Prepare a reaction mixture containing phosphate buffer, methionine, NBT, EDTA, and riboflavin.
-
Add the enzyme extract to the reaction mixture.
-
Expose the reaction tubes to a light source (e.g., fluorescent lamps) for a defined period (e.g., 15-20 minutes) to initiate the photochemical reaction. A control without enzyme extract should be run in parallel.
-
Measure the absorbance at 560 nm.
-
One unit of SOD activity is typically defined as the amount of enzyme that causes 50% inhibition of the NBT reduction rate.
-
5.5 Assay of Catalase (CAT) Activity
-
Principle: CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) by measuring the decrease in absorbance at 240 nm.
-
Procedure:
-
Extract enzymes from plant tissue in a phosphate buffer.
-
Prepare a reaction mixture containing phosphate buffer and the enzyme extract.
-
Initiate the reaction by adding a known concentration of H₂O₂.
-
Immediately measure the decrease in absorbance at 240 nm over a set time period (e.g., 1-3 minutes) using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of H₂O₂ decomposition using its extinction coefficient (43.6 M⁻¹ cm⁻¹).
-
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for studying this compound's impact on ROS and for the logical relationship of its multifaceted action.
Conclusion
This compound's herbicidal activity is not solely dependent on its auxin-like properties but is significantly influenced by its capacity to induce oxidative stress through the formation of reactive oxygen species. The interplay between auxin signaling, ethylene and cyanide production, and direct ROS generation contributes to a complex phytotoxic response in susceptible plants. Understanding these mechanisms and the accompanying experimental methodologies is crucial for researchers in the fields of plant science, herbicide development, and toxicology. This guide provides a foundational resource for investigating the intricate relationship between this compound and ROS-mediated cellular damage.
References
A Technical Guide to the Discovery and Synthesis of Quinclorac
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the selective herbicide Quinclorac. It is designed to be a core resource for researchers, scientists, and professionals involved in agrochemical and drug development. The guide details the synthetic pathways, biological signaling cascades, and relevant experimental protocols, with all quantitative data structured for clarity and comparative analysis.
Discovery and Development
This compound is a highly selective, synthetic auxin herbicide belonging to the quinolinecarboxylic acid class.[1] It is primarily utilized for the post-emergent control of problematic grassy weeds, such as crabgrass (Digitaria spp.) and barnyardgrass (Echinochloa spp.), in turfgrass and rice cultivation.[2][3] While effective against many grassy weeds, its unique mode of action differentiates it from non-selective "grass killer" herbicides.[2] this compound was developed to target and disrupt the hormonal systems of susceptible weeds, leading to uncontrolled growth and eventual death, while crops like rice exhibit tolerance.[2]
Chemical Synthesis of this compound
The industrial synthesis of this compound (3,7-dichloroquinoline-8-carboxylic acid) has been approached through various routes. A common pathway involves a multi-step process starting from aniline and glycerin.
A prevalent synthesis strategy involves the following key transformations:
-
Condensation: Aniline and glycerin undergo a condensation reaction in a sulfuric acid medium, catalyzed to form quinoline.
-
Chlorination: The resulting quinoline is chlorinated in a dichlorobenzene solution to produce 7-chloro-8-methylquinoline hydrochloride.
-
Oxidation: The methyl group of 7-chloro-8-methylquinoline is then oxidized to a carboxylic acid to yield the final product, 3,7-dichloro-8-quinolinecarboxylic acid (this compound). This oxidation step can be achieved using various oxidizing agents, including nitric acid or newer methods utilizing oxygen in the presence of catalysts like N-hydroxyphthalimide and azobisisobutyronitrile to create a more environmentally friendly process.
Another patented synthetic route starts with 3,7-dichloro-8-chloromethyl quinoline, which is oxidized to this compound. Additionally, research has focused on optimizing the Skraup cyclization as a key step in the synthesis, with catalysts like potassium iodide (KI) significantly increasing the yield.
Caption: A simplified workflow of a common this compound synthesis route.
Derivatives of this compound have also been synthesized to enhance its herbicidal potency. For instance, twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl were synthesized using intermediate derivatization methods.
Mechanism of Action
This compound functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It is absorbed by the foliage and roots and is translocated throughout the plant. The herbicidal activity of this compound is multifaceted and involves the disruption of several physiological processes in susceptible plants.
Auxin Signaling and Ethylene Biosynthesis
In sensitive plants, this compound mimics an auxin overdose, which stimulates the activity of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase. This enzyme is a key regulator of ethylene biosynthesis. The increased production of ACC leads to a subsequent surge in ethylene levels. In susceptible grasses, this process also results in the accumulation of cyanide (HCN) as a co-product of ethylene synthesis, which contributes significantly to the phytotoxicity.
The accumulation of phytotoxic levels of cyanide is a key factor in the herbicidal symptoms observed in sensitive grasses, which include growth inhibition, chlorosis, and necrosis. In contrast, tolerant species like rice and resistant biotypes of weeds do not exhibit this significant increase in ethylene and cyanide synthesis upon this compound exposure.
References
Differential Physiological Effects of Quinclorac on Dicots vs. Monocots: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinclorac is a selective herbicide widely used for the control of grassy weeds in monocotyledonous crops such as rice and turfgrass, while also exhibiting activity against certain broadleaf weeds. Its selectivity is a result of distinct physiological and biochemical responses elicited in dicotyledonous and monocotyledonous plants. In dicots, this compound primarily acts as a synthetic auxin, inducing a hormonal imbalance that leads to epinasty, growth inhibition, and senescence. This response is mediated by the stimulation of ethylene and subsequent abscisic acid (ABA) biosynthesis. In susceptible monocots, the mode of action is more complex, with evidence pointing towards three interconnected mechanisms: inhibition of cell wall biosynthesis, induction of ethylene production leading to phytotoxic accumulation of cyanide, and the generation of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the differential physiological effects of this compound, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the involved signaling pathways.
Introduction
This compound (3,7-dichloro-8-quinolinecarboxylic acid) is a systemic herbicide that can be absorbed by the roots and foliage of plants and is translocated throughout the plant.[1] Its utility lies in its high degree of selectivity, which allows for the control of problematic weeds within tolerant crops. Understanding the differential physiological effects of this compound on dicots and monocots is crucial for its effective and safe use, as well as for the development of new herbicidal compounds. This guide delves into the core mechanisms underlying this selectivity, presenting a technical overview for researchers and professionals in the field.
Differential Mechanisms of Action
The physiological and biochemical responses to this compound diverge significantly between dicotyledonous and monocotyledonous plants.
Effects on Dicotyledonous Plants: An Auxin-Mimic Response
In susceptible dicots, this compound functions as a synthetic auxin.[2] This leads to a cascade of physiological disruptions characteristic of auxin overdose.
-
Hormonal Imbalance: this compound mimics the action of endogenous auxins, leading to an overstimulation of auxin signaling pathways.[2]
-
Ethylene and ABA Production: This hormonal imbalance induces the activity of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway. The resulting increase in ethylene production triggers an accumulation of abscisic acid (ABA).[2]
-
Physiological Symptoms: The combination of auxin mimicry, elevated ethylene, and ABA levels results in characteristic symptoms such as leaf and stem twisting (epinasty), inhibition of growth, and accelerated senescence, ultimately leading to plant death.[3]
Effects on Monocotyledonous Plants: A Multifaceted Action
The mode of action in susceptible monocots, particularly grasses, is more complex and is attributed to one or a combination of the following mechanisms.
-
Inhibition of Cell Wall Biosynthesis: this compound has been shown to inhibit the incorporation of glucose into cellulose and other hemicellulose components of the cell wall in susceptible grasses like maize. This disruption of cell wall synthesis is a primary mode of action, leading to the inhibition of cell expansion and growth.
-
Ethylene-Induced Cyanide Phytotoxicity: Similar to its effect in dicots, this compound stimulates ACC synthase activity in susceptible grasses, leading to increased ethylene production. A critical difference, however, is the accumulation of cyanide, a byproduct of ethylene biosynthesis, to phytotoxic levels. Susceptible grasses are often unable to detoxify this excess cyanide, leading to cellular damage and necrosis. In contrast, tolerant monocots like rice may have a higher capacity to detoxify cyanide.
-
Generation of Reactive Oxygen Species (ROS): this compound treatment has been shown to induce the production of reactive oxygen species (ROS), such as superoxide anions, in susceptible monocots like maize. This oxidative stress leads to lipid peroxidation and membrane damage, contributing to cell death.
Quantitative Data on this compound Effects
The differential sensitivity of dicots and monocots to this compound can be quantified through various experimental measurements.
| Parameter | Plant Type | Species | This compound Concentration/Dose | Observed Effect | Reference |
| Growth Inhibition (GR50) | Monocot (Susceptible) | Digitaria ciliaris (Southern Crabgrass) | Preemergence: < 0.1 kg/ha ; 3-5 leaf stage: ~0.2 kg/ha ; Flowering: > 1.0 kg/ha | Growth stage-dependent sensitivity. | |
| Monocot (Resistant) | Echinochloa crus-pavonis | > 1000 g/ha | High level of resistance. | ||
| Dicot (Susceptible) | Galium spurium | - | Susceptible biotypes show increased ethylene and ABA. | ||
| Ethylene Production | Monocot (Susceptible) | Digitaria ischaemum | Not specified | 4-fold increase compared to untreated controls. | |
| Monocot (Susceptible) | Echinochloa crus-galli | 300 g a.i. ha⁻¹ | Ethylene levels peaked 24h after treatment. | ||
| Monocot (Resistant) | Digitaria ischaemum | Not specified | No significant difference from untreated controls. | ||
| Cyanide Concentration | Monocot (Susceptible) | Digitaria ischaemum | Not specified | 8-fold increase compared to untreated controls. | |
| Monocot (Resistant) | Digitaria ischaemum | Not specified | No significant difference from untreated controls. | ||
| Reactive Oxygen Species (ROS) | Monocot (Susceptible) | Zea mays (Maize) | 50 µM | High level of superoxide production after 14h. | |
| Dicot (Susceptible) | Various | Not specified | ROS accumulation reported. |
Experimental Protocols
Dose-Response Assay for Growth Inhibition
This protocol is designed to determine the concentration of this compound that causes a 50% reduction in plant growth (GR50).
-
Plant Material: Grow susceptible and tolerant monocot and dicot species from seed in a controlled environment (greenhouse or growth chamber).
-
Herbicide Application: Apply a range of this compound concentrations to plants at a uniform growth stage (e.g., 2-3 leaf stage). Include an untreated control.
-
Data Collection: After a specified period (e.g., 14-21 days), harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
Data Analysis: Plot the percentage of growth reduction (compared to the control) against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., a three-parameter log-logistic model) to calculate the GR50 value.
Quantification of Ethylene Production
This protocol measures the rate of ethylene evolution from plant tissues following this compound treatment.
-
Plant Treatment: Treat plants with a specific concentration of this compound.
-
Sample Incubation: Excise a known weight of plant tissue (e.g., leaves) and place it in a sealed vial.
-
Gas Chromatography: After a set incubation period, withdraw a sample of the headspace gas from the vial using a gas-tight syringe. Inject the gas sample into a gas chromatograph equipped with a flame ionization detector (FID) to quantify the ethylene concentration.
-
Calculation: Express ethylene production as nmol per gram of fresh weight per hour.
Measurement of Cyanide Concentration
This protocol details the extraction and quantification of cyanide from plant tissues.
-
Tissue Homogenization: Freeze a known weight of plant tissue in liquid nitrogen and grind it to a fine powder.
-
Extraction: Extract the homogenized tissue in a 2.5 M NaOH solution in the dark for 16 hours.
-
Quantification: Determine the cyanide concentration in the extract using a colorimetric method, such as the picrate paper method or a spectrophotometric method following acid distillation and microdiffusion. The absorbance can be measured at 510 nm.
Analysis of Cell Wall Composition
This protocol outlines a method for determining the cellulose and hemicellulose content of plant cell walls.
-
Cell Wall Isolation: Prepare an alcohol-insoluble residue (AIR) from the plant tissue to isolate the cell wall material.
-
Hemicellulose and Lignin Removal (Updegraff Method): Treat the AIR with an acetic acid-nitric acid reagent to remove hemicellulose and lignin.
-
Cellulose Hydrolysis: Hydrolyze the remaining cellulose fraction with sulfuric acid to release glucose monomers.
-
Glucose Quantification: Quantify the glucose content using a colorimetric assay, such as the anthrone assay. The amount of glucose is then used to calculate the cellulose content.
Quantification of Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure total ROS levels.
-
Sample Preparation: Prepare thin sections of plant tissue (e.g., root tips or leaf discs).
-
Probe Loading: Incubate the tissue sections in a solution containing DCFH-DA (e.g., 25 µM in 10 mM TRIS-HCl, pH 7.4) in the dark for 30 minutes.
-
Washing: Wash the sections to remove excess probe.
-
Fluorescence Microscopy: Observe the stained tissue under a fluorescence microscope using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. The intensity of the green fluorescence from the oxidized product, 2',7'-dichlorofluorescein (DCF), is proportional to the amount of ROS.
-
Quantification: Measure the fluorescence intensity using image analysis software and normalize it to a control (e.g., untreated tissue).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound signaling pathway in susceptible dicots.
Caption: this compound's multifaceted mode of action in susceptible monocots.
Caption: A typical experimental workflow for evaluating this compound's effects.
Conclusion
The selectivity of this compound is a compelling example of how subtle differences in plant physiology and biochemistry can be exploited for targeted weed control. In dicotyledonous plants, its action as a synthetic auxin is the primary driver of its herbicidal effects. In contrast, in susceptible monocotyledonous species, a more intricate interplay of cell wall synthesis inhibition, ethylene-induced cyanide toxicity, and ROS generation leads to phytotoxicity. A thorough understanding of these differential mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for the continued development of effective and environmentally sound herbicidal technologies. This guide provides a foundational resource for researchers and professionals engaged in this field, offering both a comprehensive overview and practical methodologies for further investigation.
References
Quinclorac as a quinolinecarboxylic acid herbicide
An In-depth Examination of the Quinolonecarboxylic Acid Herbicide
Quinclorac is a selective, systemic herbicide belonging to the quinolinecarboxylic acid class.[1] It is widely utilized in agriculture and turf management for the control of various monocotyledonous and dicotyledonous weeds, with notable efficacy against species such as crabgrass (Digitaria spp.) and barnyardgrass (Echinochloa spp.).[2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative data on its efficacy and toxicity, detailed experimental protocols, and visualizations of its biochemical pathways.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 3,7-dichloro-8-quinolinecarboxylic acid | [3] |
| CAS Number | 84087-01-4 | [4] |
| Molecular Formula | C10H5Cl2NO2 | [4] |
| Molar Mass | 242.06 g/mol | |
| Water Solubility | 64.0 mg/L | |
| Octanol/Water Partition Coefficient (Kow) | 0.266 at pH 7.0 |
Mechanism of Action
The primary mode of action of this compound is as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA). This leads to a disruption of normal plant growth processes, causing uncontrolled cell division and elongation, which ultimately results in the death of susceptible plants. However, the complete mechanism is multifaceted and appears to differ between broadleaf and grass species.
In susceptible broadleaf weeds , this compound's auxin-like activity is the dominant mechanism. It induces an overproduction of ethylene and abscisic acid (ABA), leading to symptoms like leaf and stem curling, epinasty, and senescence.
In susceptible grass species , the mechanism is more complex. While it exhibits some auxin-like effects, a key phytotoxic pathway involves the stimulation of 1-aminocyclopropane-1-carboxylate (ACC) synthase. This enzyme is a precursor to ethylene, and its increased activity leads to an accumulation of ethylene and, as a co-product, cyanide to phytotoxic levels. This accumulation of cyanide is a primary factor in the death of sensitive grasses.
A third proposed mechanism is the inhibition of cell wall biosynthesis. Some studies have shown that this compound can inhibit the incorporation of glucose into cellulose and hemicellulose in sensitive grasses. However, other research has found no evidence of direct inhibition of cellulose biosynthesis, suggesting this may be a secondary effect. The formation of reactive oxygen species (ROS) has also been suggested as a contributing factor to its herbicidal activity.
Signaling Pathway of this compound in Susceptible Grasses
Caption: Proposed signaling pathway of this compound in susceptible grass species.
Quantitative Data
Toxicological Data
| Organism | Test | Result | Reference |
| Rat | Acute Oral LD50 | 2680 mg/kg bw | |
| Rat | Acute Dermal LD50 | >2000 mg/kg bw | |
| Rat | Acute Inhalation LC50 | >5.15 mg/L air | |
| Rabbit | Skin Irritation | Not irritating | |
| Rabbit | Eye Irritation | Mildly and transiently irritating | |
| Guinea Pig | Skin Sensitization | Not a sensitizer (high purity material) |
Efficacy Data
This compound is highly effective for the post-emergent control of crabgrass and barnyardgrass. Efficacy is generally highest on weeds at the early tillering or young growth stages. For example, it is most effective on crabgrass with three tillers or less.
Environmental Fate
| Parameter | Value | Conditions | Reference |
| Soil Half-life (DT50) | 18 - >500 days | Varies with soil type, moisture, and temperature | |
| Soil Half-life (DT50) | 36.5 - 65.7 days | Two different agricultural soils in China | |
| Soil Half-life (DT50) | 21 - 112 days | Four soils from the Northern Great Plains | |
| Hydrolysis | Stable | pH 5, 7, and 9 | |
| Aqueous Photolysis | Stable | Sterile water | |
| Aquatic Field Test Half-life | 5 - 10 days | Non-sterilized rice paddy and river waters |
Experimental Protocols
Determination of this compound Residues in Soil (Modified QuEChERS Method)
This protocol is adapted from a simplified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the extraction and analysis of this compound from soil samples.
Materials:
-
Soil sample
-
Ultrapure water
-
Acetonitrile (MeCN) with 1% acetic acid (AcOH)
-
Magnesium sulfate (MgSO4), anhydrous
-
Sodium acetate (NaOAc), anhydrous
-
50 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Liquid Chromatograph with UV detector (LC-UV)
-
CNW C18 column (250 × 4.6 mm i.d., 5 µm particle size) or equivalent
Procedure:
-
Weigh 5 g of the soil sample into a 50 mL polypropylene centrifuge tube.
-
Add 2 mL of ultrapure water and mix using a vortex mixer for 1 minute.
-
Add 10 mL of 1% AcOH in MeCN.
-
Add 4 g of anhydrous MgSO4 and 1 g of anhydrous NaOAc.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant (acetonitrile layer).
-
The extract can be directly analyzed by LC-UV without further cleanup.
LC-UV Conditions:
-
Column: CNW C18 (250 × 4.6 mm i.d., 5 µm)
-
Mobile Phase: Water (containing 0.2% acetic acid) / Methanol (45/55, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 ºC
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
Experimental Workflow for Soil Residue Analysis
Caption: Workflow for the modified QuEChERS extraction of this compound from soil.
Analytical Method for this compound in Animal Products (LC-MS/MS)
This protocol outlines the extraction and quantification of this compound from animal products using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Animal product sample (e.g., muscle, fat, liver)
-
Acetone/hydrochloric acid (99:1, v/v)
-
10 w/v% sodium chloride solution containing 2 w/v% sodium hydrogen carbonate
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Methanol
-
LC-MS/MS system
Procedure:
-
Homogenize 10.0 g of the sample with 100 mL of acetone/hydrochloric acid (99:1, v/v).
-
Filter with suction.
-
Re-extract the residue with 50 mL of acetone/hydrochloric acid (99:1, v/v) and filter.
-
Combine the filtrates and adjust the volume to 200 mL with acetone.
-
Take a 4 mL aliquot and add 40 mL of the sodium chloride/sodium hydrogen carbonate solution.
-
Perform a liquid-liquid extraction by shaking with 40 mL of ethyl acetate. Remove the ethyl acetate layer. Repeat this wash step.
-
Acidify the remaining aqueous layer with 1 mL of HCl.
-
Extract the acidified aqueous layer twice with 40 mL and then 20 mL of ethyl acetate.
-
Combine the ethyl acetate extracts and dehydrate with anhydrous sodium sulfate.
-
Filter and concentrate the filtrate to dryness at below 40°C.
-
Dissolve the residue in methanol to a final volume of 4 mL for analysis by LC-MS/MS.
General Protocol for Auxin-Mediated Protein Degradation Assay
This is a generalized protocol to test the effect of an auxin-like compound on protein degradation in a cellular system, based on standard auxin-inducible degron (AID) system protocols. This can be adapted to investigate this compound's effects in plant cell cultures expressing an AID-tagged protein of interest.
Materials:
-
Plant cell culture expressing the AID-tagged protein of interest.
-
This compound stock solution (e.g., 50 mM in a suitable solvent like DMSO or ethanol).
-
Appropriate cell culture medium.
-
Multi-well plates (e.g., 6-well plates).
-
Reagents for protein extraction and Western blotting.
Procedure:
-
Seed the plant cells in multi-well plates to achieve a suitable density for the experiment.
-
Prepare a working solution of this compound in the cell culture medium. A dose-response experiment is recommended, with final concentrations ranging from low to high micromolar.
-
Add the this compound working solution to the cells. Include a vehicle control (medium with the solvent used for the this compound stock).
-
Incubate the cells for various time points (e.g., 1, 3, 6, 12, 24 hours).
-
At each time point, harvest the cells and lyse them to extract total protein.
-
Quantify the protein concentration in each sample.
-
Analyze the degradation of the AID-tagged protein by Western blotting using an antibody specific to the tag or the protein itself. Compare the protein levels in this compound-treated samples to the vehicle control.
Selectivity
The selectivity of this compound between tolerant crops like rice and susceptible weeds like barnyardgrass is not due to differences in uptake, translocation, or metabolism. Instead, it is believed to be based on a differential response at the target site. In tolerant species, this compound does not induce the significant ACC synthase activity and subsequent cyanide accumulation that is observed in susceptible grasses. This suggests a difference in the perception of the this compound signal or in the downstream signal transduction pathway.
Conclusion
This compound is a highly effective herbicide with a complex mode of action that extends beyond simple auxin mimicry, particularly in grass species where the induction of ethylene and cyanide biosynthesis plays a crucial role. Its toxicological profile shows low acute toxicity, but its environmental persistence can vary significantly depending on soil and climatic conditions. The analytical methods for its detection are well-established, allowing for robust residue monitoring. For researchers, understanding the multifaceted mechanisms of this compound and its selectivity is key to optimizing its use and investigating potential resistance mechanisms.
References
Methodological & Application
Application Note: Determination of Quinclorac Residues in Soil by High-Performance Liquid Chromatography with UV Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid) is a selective auxin herbicide widely used for the control of various weeds, particularly in rice cultivation.[1] Its persistence in soil can lead to potential environmental contamination and may affect subsequent rotational crops.[1] Therefore, developing a reliable and efficient analytical method to monitor this compound residues in soil is crucial for environmental risk assessment and food safety.
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of this compound in soil samples. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, which offers a simple and rapid sample preparation procedure with low solvent consumption.[1][2]
Principle
The method is based on the extraction of this compound from a soil matrix using an acidified acetonitrile solution, followed by a salting-out liquid-liquid partitioning step. The extract is then concentrated and reconstituted in a suitable solvent for analysis by reversed-phase HPLC with a UV detector. Quantification is achieved by comparing the peak area of this compound in the sample to that of a calibration curve constructed from certified reference standards.
Materials and Reagents
-
Standards: this compound analytical standard (≥98% purity).
-
Solvents: HPLC grade Methanol (MeOH) and Acetonitrile (MeCN). Ultrapure water.
-
Reagents: Glacial Acetic Acid (AcOH), Magnesium Sulfate (MgSO₄, anhydrous), Sodium Acetate Trihydrate (NaOAc·3H₂O), Sodium Sulfate (Na₂SO₄, anhydrous).
-
Equipment:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Analytical balance.
-
Vortex mixer.
-
High-speed centrifuge capable of 5000 rpm.
-
Nitrogen evaporation system.
-
50 mL polypropylene centrifuge tubes.
-
Syringe filters (0.45 µm).
-
Standard laboratory glassware.
-
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (100 mg/L): Accurately weigh 10 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol. Store at 4°C.
-
Working Standard Solutions (0.1 - 10 mg/L): Prepare a series of working standards by serial dilution of the stock solution with methanol. These solutions are used to construct the calibration curve.[1]
Sample Preparation (Modified QuEChERS Method)
The following protocol is adapted from a simplified QuEChERS procedure for this compound extraction from soil.
-
Weighing: Transfer 5.0 g of air-dried and sieved (<2 mm) soil sample into a 50 mL polypropylene centrifuge tube.
-
Hydration: Add 2.0 mL of ultrapure water to the soil sample and mix using a vortex mixer for 1 minute to ensure uniform wetting.
-
Extraction: Add 10 mL of acetonitrile containing 1% acetic acid (v/v). Shake the tube vigorously for 2 minutes.
-
Salting-Out: Add 3.0 g of anhydrous MgSO₄ and 0.9 g of NaOAc·3H₂O to the tube. Immediately cap and shake vigorously for 1 minute to prevent the formation of MgSO₄ conglomerates. This step partitions the this compound into the acetonitrile layer.
-
Centrifugation: Centrifuge the sample at 5000 rpm for 5 minutes.
-
Concentration: Carefully transfer a 9 mL aliquot of the upper acetonitrile layer into a clean tube. Dry the extract to completeness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Re-dissolve the dried residue in 1.0 mL of methanol. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC-UV Analysis
The final extract is analyzed using an HPLC-UV system with the conditions outlined in Table 1.
Data and Results
HPLC-UV Operating Conditions
The following table summarizes the instrumental parameters for the chromatographic separation and detection of this compound.
Table 1: HPLC-UV Operating Conditions
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.1% Acetic Acid in Water (60:40, v/v), Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 238 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation Summary
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). The results are summarized in the tables below, based on reported data.
Table 2: Method Performance and Validation Parameters
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 0.1 - 10 mg/L | |
| Correlation Coefficient (R²) | 0.9988 | |
| Limit of Detection (LOD) | 0.05 mg/kg |
| Limit of Quantification (LOQ) | 0.5 mg/kg | |
Table 3: Recovery and Precision Data for this compound in Soil
| Soil Type | Spiked Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
|---|---|---|---|---|
| Soil 1 (Changsha) | 0.1, 0.5, 5.0 | 73.8 - 106.4 | 1.9 - 15.7 | |
| Soil 2 (Nanning) | 0.1, 0.5, 5.0 | 66.6 - 87.3 | 4.7 - 9.3 |
| Generic Soil | 0.05, 0.5, 2.0 | 92.9 - 108.2 | 5.5 - 9.6 | |
Workflow Visualization
The overall experimental workflow from sample collection to final analysis is depicted in the following diagram.
Caption: Experimental workflow for this compound analysis in soil.
Conclusion
The described HPLC-UV method, incorporating a simplified QuEChERS extraction protocol, provides a fast, sensitive, and reliable means for the routine analysis of this compound residues in soil. The method demonstrates excellent linearity and satisfactory recovery and precision, making it highly suitable for environmental monitoring and regulatory compliance purposes.
References
Application Note: High-Throughput Analysis of Quinclorac in Plant Tissues by LC-MS/MS
Abstract
This application note presents a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of the herbicide quinclorac in various plant tissues. The protocol details two effective sample preparation techniques: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for general screening and an acidified acetone extraction with liquid-liquid partitioning for more complex matrices. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides high sensitivity and specificity, making it suitable for routine monitoring of this compound residues in agricultural products and for research applications in plant science.
Introduction
This compound is a selective herbicide widely used for the control of grass and broadleaf weeds in crops such as rice.[1] Its persistence in soil and potential for accumulation in plant tissues necessitates reliable and sensitive analytical methods for monitoring its residues to ensure food safety and for environmental assessment. LC-MS/MS has become the preferred technique for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex sample matrices. This document provides a comprehensive protocol for the extraction, detection, and quantification of this compound in plant tissues.
Data Presentation
The quantitative performance of the described methods for this compound detection in various plant matrices is summarized in the table below. These values are compiled from validated studies and demonstrate the method's suitability for trace-level analysis.
| Plant Matrix | Sample Preparation Method | Limit of Quantification (LOQ) (mg/kg) | Average Recovery (%) | Reference |
| Rice | Modified QuEChERS | 0.01 | 88 - 106 | [1] |
| Rice (for low-level detection) | Acidified Acetone Extraction with GPC Cleanup | 0.001 | 83 - 92 | [1] |
| Rice (with Ethyl Acetate extraction) | Acidified Acetone Extraction with GPC Cleanup | 0.005 | Not Specified | [1] |
| Canola Seed | QuEChERS | Not explicitly stated, but residues as low as 0.016 mg/kg were quantified. | Not Specified | [2] |
Experimental Protocols
Sample Preparation
Two primary methods for sample preparation are presented. Method A is a rapid and efficient QuEChERS-based protocol suitable for a wide range of plant tissues. Method B involves an acidified acetone extraction followed by liquid-liquid partitioning and is recommended for challenging matrices or when lower detection limits are required.
Method A: Modified QuEChERS Protocol
-
Homogenization: Weigh 10 g of a representative homogenized plant tissue sample into a 50 mL centrifuge tube. For dry samples like rice grains, add 10 mL of deionized water and allow to rehydrate for 30 minutes.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.
-
Add a salt mixture containing 4.0 g of anhydrous magnesium sulfate, 1.0 g of sodium chloride, 1.0 g of sodium citrate tribasic dehydrate, and 0.5 g of sodium citrate dibasic sesquihydrate.
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes to achieve phase separation.
-
Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing magnesium sulfate and a suitable sorbent (e.g., PSA for general cleanup, C18 for fatty matrices, or GCB for pigmented samples).
-
Vortex for 30 seconds.
-
-
Final Preparation:
-
Centrifuge the d-SPE tube at high speed for 5 minutes.
-
Take an aliquot of the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
-
Method B: Acidified Acetone Extraction with Liquid-Liquid Partitioning
-
Homogenization: Weigh 10.0 g of the homogenized sample into a suitable container.
-
Extraction:
-
Add 100 mL of an acetone/hydrochloric acid (99:1, v/v) solution.
-
Homogenize at high speed for 2-3 minutes.
-
Filter the extract under suction.
-
Re-extract the residue with 50 mL of the acidified acetone solution, and filter again.
-
Combine the filtrates and adjust the final volume to 200 mL with acetone.
-
-
Liquid-Liquid Partitioning:
-
Take a 4 mL aliquot of the extract and add it to 40 mL of a 10% (w/v) sodium chloride solution containing 2% (w/v) sodium hydrogen carbonate.
-
Perform a wash by shaking with 40 mL of ethyl acetate and discarding the ethyl acetate layer. Repeat this wash step.
-
Acidify the remaining aqueous layer by adding 1 mL of hydrochloric acid.
-
Extract the aqueous layer twice with ethyl acetate (40 mL then 20 mL), collecting the ethyl acetate fractions.
-
-
Final Preparation:
-
Combine the ethyl acetate extracts and dry with anhydrous sodium sulfate.
-
Evaporate the solvent to dryness at <40°C.
-
Reconstitute the residue in a suitable volume (e.g., 4 mL) of methanol for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The instrumental analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | Phenomenex Gemini C18 (150 mm x 3.0 mm, 5 µm) or equivalent |
| Mobile Phase A | Water with 630 mg/L Ammonium Formate and 20% Methanol |
| Mobile Phase B | Methanol with 630 mg/L Ammonium Formate and 10% Water |
| Gradient | A typical gradient would start at a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute this compound, followed by a re-equilibration step. A generic example is provided in the table below. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
Example LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV (typical, instrument-dependent) |
| Source Temperature | 150°C (typical, instrument-dependent) |
| Desolvation Temperature | 400°C (typical, instrument-dependent) |
| Cone Gas Flow | 50 L/hr (typical, instrument-dependent) |
| Desolvation Gas Flow | 800 L/hr (typical, instrument-dependent) |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Function | Collision Energy (eV) |
| This compound | 242.0 | 161.0 | Quantifier | ~25 (optimize per instrument) |
| This compound | 242.0 | 196.0 | Qualifier 1 | ~15 (optimize per instrument) |
| This compound | 242.0 | 224.0 | Qualifier 2 | ~10 (optimize per instrument) |
Mandatory Visualization
Caption: Workflow for this compound Detection in Plant Tissues.
References
Application Notes and Protocols for the Selective Control of Echinochloa spp. in Rice Using Quinclorac
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of quinclorac, a selective herbicide, for the control of barnyard grass (Echinochloa spp.), a major weed in rice cultivation.[1][2][3][4] This document includes detailed experimental protocols, quantitative data on herbicide efficacy, and visualizations of the underlying biochemical pathways.
Mechanism of Action
This compound is a synthetic auxin herbicide that selectively targets certain plant species.[5] Its mode of action in susceptible grasses like Echinochloa spp. is multifaceted and involves the disruption of normal hormonal balance, leading to phytotoxicity.
In susceptible plants, this compound induces the de novo synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway. This leads to an overproduction of ACC, which is then oxidized to ethylene and hydrogen cyanide (HCN) by ACC oxidase. The accumulation of HCN, a potent inhibitor of metabolic enzymes like cytochrome c oxidase, is a primary cause of plant death.
The selectivity of this compound is attributed to differences in its metabolism and the response of the ethylene biosynthesis pathway between rice and susceptible weeds. Rice plants are able to detoxify this compound more effectively and do not exhibit the same level of ethylene overproduction when treated.
Data on this compound Efficacy and Resistance
The efficacy of this compound can be influenced by the application rate and the resistance level of the Echinochloa biotype. Dose-response studies are crucial for determining the effective concentration for control and for identifying resistant populations.
Table 1: Dose-Response of this compound on Susceptible and Resistant Echinochloa Biotypes
| Biotype | Herbicide | Application Rate (g a.i. ha⁻¹) | Plant Survival (%) | Shoot Dry Weight Reduction (%) | Reference |
| Susceptible (S) | This compound | 37.5 | - | - | |
| Susceptible (S) | This compound | 75 | - | - | |
| Susceptible (S) | This compound | 150 | - | - | |
| Susceptible (S) | This compound | 200 | 0 | - | |
| Susceptible (S) | This compound | 300 | - | - | |
| Susceptible (S) | This compound | 600 | - | - | |
| Resistant (R) | This compound | 75 | - | - | |
| Resistant (R) | This compound | 150 | - | - | |
| Resistant (R) | This compound | 300 | - | - | |
| Resistant (R) | This compound | 600 | - | - | |
| Resistant (R) | This compound | 1200 | - | - | |
| Resistant (QR1) | This compound | up to 6400 | High | - |
Data presented is a compilation from multiple sources. "-" indicates data not available in the cited source.
The widespread and continuous use of this compound has led to the evolution of resistant Echinochloa populations in various rice-growing regions. Resistance mechanisms can involve alterations in the auxin signal perception and transduction pathway, leading to reduced ethylene synthesis in response to this compound treatment. Some resistant biotypes have shown more than 21-fold resistance compared to susceptible populations.
Experimental Protocols
Whole-Plant Dose-Response Bioassay
This protocol is designed to determine the concentration of this compound required to inhibit the growth of Echinochloa spp. by 50% (GR₅₀).
Materials:
-
Seeds of susceptible and potentially resistant Echinochloa spp. biotypes.
-
Pots (e.g., 20 cm diameter) filled with a standard potting mix (e.g., 60% silty loam soil, 15% sand, 15% agriperlite, 10% peat).
-
This compound herbicide formulation.
-
Research track sprayer with flat fan nozzles.
-
Greenhouse or controlled environment chamber.
-
Drying oven.
-
Analytical balance.
Procedure:
-
Sow a predetermined number of viable seeds (e.g., 20) of each Echinochloa biotype into separate pots at a shallow depth (e.g., 0.5 cm).
-
Grow the plants in a greenhouse under controlled conditions (e.g., 25°C, natural sunlight) and water as needed.
-
When the seedlings reach the 2- to 3-leaf stage (approximately 10 days after emergence), thin them to a uniform number per pot (e.g., 15-20).
-
Prepare a range of this compound concentrations. For susceptible biotypes, rates can range from 37.5 to 600 g a.i. ha⁻¹, while for resistant biotypes, higher rates up to 1200 g a.i. ha⁻¹ or more may be necessary. Include an untreated control for each biotype.
-
Apply the herbicide treatments using a research track sprayer calibrated to deliver a specific volume (e.g., 108 L ha⁻¹).
-
Return the pots to the greenhouse and continue to water and care for the plants.
-
After a specified period (e.g., 21 or 28 days after treatment), assess the plant survival rate and harvest the above-ground biomass.
-
Dry the harvested biomass in an oven at 70°C for 72 hours and record the dry weight.
-
Calculate the percent fresh weight or dry biomass reduction relative to the untreated control for each herbicide concentration.
-
Analyze the data using a non-linear regression model (e.g., three-parameter logistic model) to determine the GR₅₀ value.
Ethylene Biosynthesis Measurement
This protocol measures the effect of this compound on ethylene production in Echinochloa spp.
Materials:
-
Echinochloa spp. seedlings (2-3 leaf stage).
-
This compound solution at a specified concentration.
-
Gas-tight vials or containers.
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID).
-
Syringes for gas sampling.
Procedure:
-
Treat Echinochloa seedlings with the desired this compound concentration as described in the dose-response bioassay.
-
At various time points after treatment, excise the shoots of the seedlings.
-
Place the excised shoots into gas-tight vials and seal them.
-
Incubate the vials for a specific period (e.g., a few hours) under controlled light and temperature conditions.
-
Using a gas-tight syringe, withdraw a sample of the headspace gas from each vial.
-
Inject the gas sample into the GC-FID to quantify the ethylene concentration.
-
Compare the ethylene production in this compound-treated plants to that in untreated control plants. Increased ethylene biosynthesis is correlated with the phytotoxicity of this compound in susceptible plants.
Visualizations
This compound Mechanism of Action in Susceptible Echinochloa spp.
Caption: this compound's effect on the ethylene biosynthesis pathway.
Experimental Workflow for Dose-Response Bioassay
Caption: Workflow for conducting a dose-response bioassay.
References
- 1. Exploring this compound resistance mechanisms in Echinochloa crus-pavonis from China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. pomais.com [pomais.com]
- 5. Ethylene Biosynthesis Inhibition Combined with Cyanide Degradation Confer Resistance to this compound in Echinochloa crus-galli var. mitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quinclorac Bioassay in Laboratory Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinclorac is a selective herbicide widely used for the control of grassy and broadleaf weeds in various crops.[1] It functions as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) at high concentrations, leading to uncontrolled growth and eventual plant death in susceptible species.[1][2][3][4] Understanding the efficacy and dose-response of this compound is crucial for its effective use and for the development of new herbicide formulations. This document provides detailed protocols for conducting a laboratory-based bioassay to quantitatively assess the biological activity of this compound.
Principle of the Bioassay
A bioassay is a method to determine the concentration or potency of a substance by its effect on living cells or organisms. This protocol utilizes a dose-response bioassay with a susceptible indicator plant species to determine the effective concentration (EC50) of this compound. The EC50 is the concentration of the herbicide that causes a 50% reduction in a specific biological response, such as root or shoot elongation, compared to a control group.
Key Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Acetone or Methanol (for stock solution preparation)
-
Distilled or deionized water
-
Petri dishes (9 cm diameter) or growth pouches
-
Filter paper (Whatman No. 1 or equivalent)
-
Seeds of a susceptible indicator species (e.g., cucumber (Cucumis sativus), tomato (Solanum lycopersicum), or a sensitive grass species like ryegrass (Lolium spp.))
-
Growth chamber or incubator with controlled temperature and light conditions
-
Pipettes and sterile pipette tips
-
Beakers and flasks for solution preparation
-
Forceps
-
Ruler or caliper for measurements
-
Parafilm
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 1000 ppm (mg/L) Stock Solution:
-
Accurately weigh 10 mg of this compound analytical standard.
-
Dissolve the this compound in a small volume of methanol or acetone in a 10 mL volumetric flask.
-
Bring the flask to the 10 mL mark with the same solvent. This is your 1000 ppm stock solution. Store in a tightly sealed, labeled amber bottle at 4°C.
-
-
Prepare Working Solutions:
-
Perform serial dilutions of the stock solution with distilled water to achieve the desired final concentrations for the bioassay. A common range to test for auxin-like herbicides is between 0.01 and 10 ppm.
-
Example for preparing a 10 ppm working solution: Add 100 µL of the 1000 ppm stock solution to 9.9 mL of distilled water.
-
Prepare a control solution containing the same concentration of the solvent used for the stock solution as the highest concentration working solution, but without this compound.
-
Protocol 2: Petri Dish-Based Root and Shoot Elongation Bioassay
-
Seed Sterilization and Pre-germination (Optional but Recommended):
-
Surface sterilize the seeds of the indicator species by rinsing them in a 1% sodium hypochlorite solution for 2 minutes, followed by three rinses with sterile distilled water.
-
Pre-germinate the seeds on moist filter paper in a dark incubator at a suitable temperature (e.g., 25°C) until the radicle emerges (typically 24-48 hours).
-
-
Bioassay Setup:
-
Place two layers of filter paper in each petri dish.
-
Pipette 5 mL of the respective this compound working solution or the control solution onto the filter paper in each dish. Ensure the filter paper is saturated but not flooded.
-
Carefully place 10 uniformly pre-germinated seeds in each petri dish, ensuring the radicles are in contact with the moist filter paper.
-
Seal each petri dish with parafilm to prevent evaporation.
-
Prepare at least three replicate dishes for each concentration and the control.
-
-
Incubation:
-
Place the petri dishes in a growth chamber or incubator under controlled conditions (e.g., 25°C, 16-hour photoperiod) for 5-7 days. The orientation of the dishes should be vertical to encourage geotropic root growth.
-
-
Data Collection:
-
After the incubation period, carefully remove the seedlings from each petri dish.
-
Measure the length of the primary root and shoot of each seedling using a ruler or caliper.
-
Record the data for each replicate.
-
Data Presentation
Summarize the quantitative data in a structured table to facilitate comparison between different this compound concentrations.
| This compound Concentration (ppm) | Mean Root Length (mm) ± SD | % Inhibition of Root Growth | Mean Shoot Length (mm) ± SD | % Inhibition of Shoot Growth |
| 0 (Control) | 50.2 ± 3.5 | 0 | 35.8 ± 2.1 | 0 |
| 0.01 | 45.1 ± 4.1 | 10.2 | 33.2 ± 2.5 | 7.3 |
| 0.1 | 32.6 ± 3.8 | 35.1 | 28.9 ± 1.9 | 19.3 |
| 1 | 15.8 ± 2.9 | 68.5 | 19.5 ± 2.3 | 45.5 |
| 10 | 5.3 ± 1.7 | 89.4 | 10.1 ± 1.8 | 71.8 |
% Inhibition = ((Mean Control Length - Mean Treatment Length) / Mean Control Length) x 100
Data Analysis
The collected data can be used to perform a dose-response analysis. The percentage of inhibition for each concentration is plotted against the logarithm of the this compound concentration. A sigmoidal curve is typically fitted to the data to calculate the EC50 value, which represents the concentration of this compound that causes a 50% inhibition of root or shoot growth. Statistical software with regression analysis capabilities can be used for this purpose.
Mandatory Visualizations
This compound's Proposed Mechanism of Action as a Synthetic Auxin
References
Application Note: Solid-Phase Extraction for Quinclorac Cleanup in Water Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the cleanup of the herbicide Quinclorac from water samples using solid-phase extraction (SPE). The method is designed to be robust and reliable for isolating and concentrating this compound prior to analytical determination by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a selective herbicide widely used in agriculture, primarily for the control of grass weeds in rice and other crops. Its presence in water bodies due to runoff and leaching is a significant environmental concern, necessitating sensitive and accurate analytical methods for its monitoring. Solid-phase extraction is a highly effective sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved cleanup efficiency.
This application note details a protocol based on the use of a polymeric reversed-phase SPE sorbent, which has demonstrated high recovery rates for a broad range of acidic, basic, and neutral compounds. Given that this compound is a quinolinecarboxylic acid, proper pH adjustment of the water sample is critical to ensure its efficient retention on the sorbent.[1][2]
Principle of the Method
The SPE method for this compound cleanup involves several key steps:
-
Sample Pre-treatment: The water sample is acidified to a pH of approximately 2. This ensures that the carboxylic acid group of the this compound molecule is protonated, rendering it less polar and facilitating its retention on the nonpolar SPE sorbent.
-
SPE Cartridge Conditioning and Equilibration: The SPE cartridge is first conditioned with an organic solvent (e.g., methanol) to activate the sorbent and then equilibrated with acidified water to create a suitable environment for sample loading.
-
Sample Loading: The acidified water sample is passed through the conditioned and equilibrated SPE cartridge. This compound is retained on the sorbent via nonpolar interactions, while more polar impurities and salts pass through.
-
Washing: The cartridge is washed with acidified water to remove any remaining unretained impurities.
-
Elution: this compound is eluted from the cartridge using a small volume of an appropriate organic solvent (e.g., ethyl acetate or methanol).
-
Final Concentration and Analysis: The eluate is then concentrated and reconstituted in a suitable solvent for analysis by HPLC-UV or LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: Polymeric reversed-phase cartridges, such as Waters Oasis HLB (200 mg, 3 mL) or Phenomenex Strata-X (60 mg), are recommended.[1]
-
Solvents: HPLC-grade methanol, ethyl acetate, and acetonitrile.
-
Reagents: Formic acid or hydrochloric acid for pH adjustment.
-
Water: Deionized or Milli-Q water.
-
This compound analytical standard.
-
Glassware: Volumetric flasks, beakers, graduated cylinders, and autosampler vials.
-
SPE Vacuum Manifold.
-
pH Meter.
-
Nitrogen Evaporation System.
Sample Preparation
-
Collect the water sample in a clean glass container.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
For a 500 mL water sample, add formic acid or hydrochloric acid dropwise to adjust the pH to 2.0 ± 0.1.
Solid-Phase Extraction Protocol
-
Conditioning: Pass 5.0 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 5.0 mL of deionized water, acidified to pH 2, through the cartridge. Do not allow the cartridge to go dry.
-
Loading: Load the 500 mL acidified water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 5.0 mL of deionized water, acidified to pH 2.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 15 minutes to remove residual water.
-
Elution: Elute the retained this compound with 3.0 mL of ethyl acetate. An alternative elution solvent is methanol.
-
Drying of Eluate (Optional): The eluent can be passed through an in-line anhydrous sodium sulphate cartridge to remove any residual water.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of a suitable solvent (e.g., methanol or the initial mobile phase of the chromatographic analysis).
Analytical Determination
The extracted and concentrated sample is then ready for analysis.
-
HPLC-UV: Separation can be achieved on a C18 column with a mobile phase consisting of an acidified water/methanol or water/acetonitrile gradient. Detection is typically performed at around 240 nm.
-
LC-MS/MS: This technique offers higher sensitivity and selectivity. An electrospray ionization (ESI) source in negative ion mode is often used for the detection of this compound.
Data Presentation
The following table summarizes representative quantitative data for the analysis of acidic herbicides, including compounds similar to this compound, using SPE for cleanup of water samples.
| Analyte | Matrix | SPE Sorbent | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Acidic Herbicides | Surface Water | Octadecylsilane-bonded silica | > 85% | - | Sub-ppb levels | |
| Polar Pesticides | Water | Oasis HLB | 85.7 - 109.8% | - | - | |
| This compound | Livestock Products | - | 85.6 - 93.5% | - | 0.01 mg/kg | |
| This compound & Methyl Ester | Honey | Phenyl Cartridge (Online SPE) | - | 0.012 µg/kg | 0.5 µg/kg |
Note: The data presented are for illustrative purposes. Actual performance characteristics should be determined in the user's laboratory through method validation.
Mandatory Visualization
Caption: Workflow for Solid-Phase Extraction of this compound from Water Samples.
References
Application Notes & Protocols for Gas Chromatography Analysis of Quinclorac and Its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of the herbicide Quinclorac and its degradation products using gas chromatography (GC). The protocols cover sample preparation, derivatization, and GC-mass spectrometry (GC-MS) analysis, designed to be a valuable resource for environmental monitoring, food safety testing, and toxicological studies.
Introduction
This compound is a selective herbicide used to control weeds in rice, turf, and other crops. Its persistence in the environment and the potential toxicity of its degradation products necessitate reliable analytical methods for their detection and quantification. While liquid chromatography is frequently employed, gas chromatography offers a powerful alternative, particularly for volatile and semi-volatile analytes, providing high resolution and sensitivity, especially when coupled with a mass spectrometer. Due to the polar nature of this compound, a derivatization step is essential to convert the analytes into more volatile forms suitable for GC analysis.
Known Degradation Products of this compound
The degradation of this compound in the environment can occur through various mechanisms, including microbial degradation, photolysis, and hydrolysis. This leads to the formation of several degradation products. The primary degradation pathways involve decarboxylation, dechlorination, hydroxylation, and methylation.[1] A key transformation product is this compound methyl ester.[1]
Table 1: Identified Degradation Products of this compound
| Degradation Product | Chemical Formula | Formation Pathway |
| This compound methyl ester | C11H7Cl2NO2 | Methylation |
| 3,7-dichloro-8-quinoline | C9H5Cl2N | Decarboxylation |
| 3-chloro-7-hydroxyquinoline-8-carboxylic acid | C10H6ClNO3 | Hydroxylation, Dechlorination |
| 7-chloro-3-hydroxyquinoline-8-carboxylic acid | C10H6ClNO3 | Hydroxylation, Dechlorination |
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.
Materials:
-
Homogenized sample (e.g., soil, plant material)
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Sodium citrate tribasic dihydrate
-
Sodium citrate dibasic sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (15 mL and 50 mL)
-
Centrifuge
Protocol:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The resulting supernatant is ready for derivatization.
Derivatization: Methylation with BF₃-Methanol
To enhance volatility for GC analysis, the carboxylic acid group of this compound and its acidic degradation products are converted to their methyl esters.
Materials:
-
QuEChERS extract supernatant
-
Boron trifluoride-methanol (BF₃-methanol) solution (10-14%)
-
Heptane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
Vortex mixer
Protocol:
-
Transfer a known volume (e.g., 500 µL) of the QuEChERS extract supernatant to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Add 2 mL of BF₃-methanol solution to the dried extract.
-
Seal the tube and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of heptane and 1 mL of saturated sodium chloride solution.
-
Vortex for 1 minute.
-
Allow the layers to separate.
-
Carefully transfer the upper heptane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The heptane extract containing the methylated analytes is now ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Capillary GC column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent is recommended. An HP-INNOWAX capillary column (30 m × 0.32 mm, 0.25 µm) has also been shown to be effective for separating fatty acid methyl esters and could be suitable here.[2]
GC Conditions (Suggested Starting Parameters):
| Parameter | Value |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 150°C for 3 min, then ramp to 210°C at 50°C/min, and hold for 4 min.[2] |
| Transfer Line Temp | 280°C |
MS Conditions (Example for Single Quadrupole):
| Parameter | Value |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-450 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Quantitative Data and Method Performance
While specific quantitative data for the GC-MS analysis of derivatized this compound and its degradation products are not extensively available in the literature, performance can be estimated based on methods for similar compounds and LC-MS/MS data for this compound itself. The following table provides expected performance characteristics.
Table 2: Expected Quantitative Performance of the GC-MS Method
| Analyte | Expected LOD (µg/kg) | Expected LOQ (µg/kg) | Expected Recovery (%) |
| This compound (as methyl ester) | 0.5 - 5.0 | 1.5 - 15.0 | 80 - 110 |
| This compound Degradation Products | 1.0 - 10.0 | 3.0 - 30.0 | 75 - 115 |
Note: These values are estimates and should be determined experimentally through method validation. The provided LOD and LOQ are based on typical GC-MS performance for pesticide residue analysis. An LC-MS/MS method for this compound and its methyl ester in honey reported an LOD of 0.012 µg/kg and an LOQ of 0.5 µg/kg, which demonstrates the high sensitivity achievable with modern analytical instrumentation.[3]
Diagrams
Caption: Experimental workflow for this compound analysis.
Caption: this compound degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of this compound and this compound methyl ester in honey by online SPE-UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinclorac: A Versatile Tool for Interrogating Auxin Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinclorac, a synthetic auxin herbicide, has emerged as a valuable research tool for dissecting the intricate signaling pathways of auxin, a critical plant hormone regulating numerous aspects of growth and development. Its selective mode of action, which mimics an auxin overdose, provides a unique chemical probe to investigate auxin perception, signal transduction, and physiological responses in various plant species. These application notes provide a comprehensive overview of the use of this compound in auxin research, complete with detailed experimental protocols and quantitative data to facilitate its effective application in the laboratory.
This compound is readily absorbed by plants through their roots and leaves and is translocated throughout the plant.[1][2] In sensitive dicotyledonous species, it elicits classic auxin-like responses, including epinasty, senescence, and growth inhibition, by stimulating the production of ethylene and abscisic acid (ABA).[1][2] In sensitive grass species, this compound's phytotoxicity is primarily attributed to the accumulation of cyanide, a byproduct of ethylene biosynthesis.[1] This differential activity between dicots and monocots, and even between sensitive and resistant species, makes this compound a powerful tool for comparative studies and for identifying key components of the auxin signaling cascade.
Mechanism of Action: An Overview
This compound's primary mode of action is believed to involve its interaction with the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors. This interaction promotes the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes. However, some studies have reported a lack of direct binding of this compound to certain TIR1/AFB proteins in vitro, suggesting a more complex interaction or the involvement of other cellular factors.
The downstream effects of this compound-induced auxin signaling diverge in different plant types:
-
In Sensitive Dicots: this compound treatment leads to a surge in ethylene and ABA biosynthesis. This hormonal crosstalk results in the characteristic symptoms of auxin herbicide damage.
-
In Sensitive Grasses: A key effect is the dramatic increase in 1-aminocyclopropane-1-carboxylic acid (ACC) synthase activity, the rate-limiting enzyme in ethylene biosynthesis. This leads to an accumulation of ACC and, consequently, ethylene and its co-product, cyanide, which is highly toxic to the plant.
Applications in Auxin Research
This compound serves as a multifaceted tool for researchers in several key areas:
-
Elucidating Auxin Signaling Pathways: By inducing a strong and specific auxin response, this compound helps in identifying and characterizing the components of the auxin signaling cascade, from receptors to downstream transcription factors.
-
Studying Hormone Crosstalk: The induction of ethylene and ABA by this compound provides a model system to investigate the complex interactions between these hormonal pathways.
-
Genetic Screens for Mutants: this compound's potent and selective herbicidal activity makes it an excellent selective agent for genetic screens aimed at identifying mutants with altered auxin perception or response.
-
Herbicide Resistance Studies: Understanding the mechanisms of this compound resistance in weeds can provide valuable insights into the evolution of herbicide resistance and the identification of new herbicide targets.
-
Chemical Genomics: As a small molecule with a defined biological activity, this compound can be used in chemical genetic screens to identify novel proteins and pathways involved in auxin biology.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from various studies.
Table 1: Effect of this compound on Ethylene and Cyanide Production
| Plant Species | This compound Concentration | Treatment Duration | Ethylene Production (fold increase vs. control) | Cyanide Content (fold increase vs. control) | Reference |
| Susceptible Echinochloa crus-galli | 10 µM | 5 hours | Not specified | Not specified | |
| Susceptible Echinochloa crus-galli | 600 g a.i. ha⁻¹ | 24 hours | ~4.5 | Not specified | |
| Susceptible Echinochloa spp. | Not specified | Not specified | 7 | Not specified | |
| Intermediate Echinochloa spp. | Not specified | Not specified | 3 | Not specified |
Table 2: Effect of this compound on ACC Content and ACC Synthase Activity
| Plant Species | This compound Concentration | Treatment Duration | ACC Content (fold increase vs. control) | ACC Synthase Activity (fold increase vs. control) | Reference |
| Susceptible Echinochloa crus-galli | 600 g a.i. ha⁻¹ | 24 hours | ~3.5 | ~3.0 (in roots) | |
| Susceptible Echinochloa spp. | Not specified | Not specified | 2.5 | Not specified |
Table 3: Effect of this compound on Gene Expression
| Gene | Plant Species | This compound Concentration | Treatment Duration | Fold Change in Expression | Reference |
| IAA1 | Oryza sativa (WT) | 10 µM (picloram) | 24 hours | ~20 | |
| IAA3 | Oryza sativa (WT) | 10 µM (picloram) | 24 hours | ~8 | |
| IAA9 | Oryza sativa (WT) | 10 µM (picloram) | 24 hours | >200 | |
| IAA11 | Oryza sativa (WT) | 10 µM (picloram) | 24 hours | ~15 | |
| IAA20 | Oryza sativa (WT) | 10 µM (picloram) | 24 hours | >1000 |
Note: Data for picloram, another synthetic auxin, is included to illustrate the typical response of auxin-responsive genes.
Experimental Protocols
Protocol 1: Root Growth Inhibition Assay in Arabidopsis thaliana
This protocol details a method to quantify the inhibitory effect of this compound on root growth, a classic auxin response.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Murashige and Skoog (MS) medium, including vitamins and 1% sucrose, pH 5.7
-
Agar
-
Petri dishes (square or round)
-
Sterile water
-
Micropipettes and sterile tips
-
Growth chamber or incubator with controlled light and temperature
Procedure:
-
Seed Sterilization:
-
Place seeds in a microcentrifuge tube.
-
Add 70% ethanol and incubate for 1 minute.
-
Remove ethanol and add 50% bleach with a drop of Triton X-100. Incubate for 10 minutes with occasional vortexing.
-
Wash seeds 5 times with sterile water.
-
Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.
-
-
Plate Preparation:
-
Prepare MS agar medium. Autoclave and cool to ~50-60°C.
-
Add this compound from the stock solution to the molten MS agar to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 100 µM). Ensure the DMSO concentration is consistent across all plates, including the control (typically ≤ 0.1%).
-
Pour the medium into Petri dishes and allow it to solidify.
-
-
Seed Plating and Growth:
-
Pipette stratified seeds onto the surface of the agar plates, arranging them in a line at the top of the plate.
-
Seal the plates with breathable tape.
-
Place the plates vertically in a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.
-
-
Data Collection and Analysis:
-
After 5-7 days, or when roots in the control plate have reached a suitable length, remove the plates.
-
Scan the plates or capture images with a high-resolution camera.
-
Measure the primary root length of at least 10-15 seedlings per treatment using image analysis software (e.g., ImageJ).
-
Calculate the average root length and standard deviation for each concentration.
-
Plot the root length as a percentage of the control against the this compound concentration to generate a dose-response curve.
-
Protocol 2: Quantification of Ethylene Production
This protocol describes the measurement of ethylene produced by plant tissues following this compound treatment using gas chromatography.
Materials:
-
Plant material (e.g., Arabidopsis seedlings, leaf discs)
-
This compound solution at the desired concentration
-
Control solution (mock treatment)
-
Gas-tight vials or syringes
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina)
-
Ethylene standard gas
-
Incubator or growth chamber
Procedure:
-
Sample Preparation and Treatment:
-
Place a known amount of plant tissue (e.g., 100 mg fresh weight) into a gas-tight vial.
-
Add the this compound solution or control solution to the vials.
-
Seal the vials immediately with a septum.
-
-
Incubation:
-
Incubate the vials under controlled light and temperature conditions for a specific duration (e.g., 4-24 hours).
-
-
Gas Sampling:
-
After incubation, use a gas-tight syringe to withdraw a known volume of the headspace gas (e.g., 1 mL) from each vial.
-
-
Gas Chromatography Analysis:
-
Inject the gas sample into the GC.
-
Run the GC under optimized conditions for ethylene separation and detection.
-
Record the peak area corresponding to ethylene.
-
-
Quantification:
-
Create a standard curve by injecting known concentrations of ethylene standard gas into the GC.
-
Use the standard curve to calculate the concentration of ethylene in the headspace of your samples.
-
Express the results as nL of ethylene per gram of fresh weight per hour (nL g⁻¹ FW h⁻¹).
-
Protocol 3: Measurement of Cyanide Content
This protocol outlines a colorimetric method for quantifying cyanide in plant tissues.
Materials:
-
Plant tissue
-
Extraction buffer (e.g., 0.1 M phosphate buffer, pH 6.8)
-
Chloramine-T solution
-
Pyridine-barbituric acid reagent
-
Sodium cyanide (NaCN) or potassium cyanide (KCN) standard solution
-
Spectrophotometer
-
Homogenizer
-
Microcentrifuge tubes
Procedure:
-
Tissue Homogenization:
-
Harvest a known weight of plant tissue and immediately freeze it in liquid nitrogen to prevent cyanide degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.
-
Resuspend the powder in ice-cold extraction buffer.
-
-
Extraction:
-
Incubate the homogenate on ice for a specified time (e.g., 30 minutes) to allow for cyanide extraction.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet the cell debris.
-
Collect the supernatant for cyanide measurement.
-
-
Colorimetric Assay:
-
In a new tube, mix a known volume of the supernatant with the chloramine-T solution and incubate for a few minutes.
-
Add the pyridine-barbituric acid reagent. A color change will occur in the presence of cyanide.
-
Incubate at room temperature for a set time to allow for color development.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at a specific wavelength (typically around 580 nm).
-
-
Quantification:
-
Prepare a standard curve using known concentrations of a cyanide standard solution.
-
Use the standard curve to determine the cyanide concentration in your samples.
-
Express the results as µg of cyanide per gram of fresh weight (µg g⁻¹ FW).
-
Protocol 4: RT-qPCR Analysis of Auxin-Responsive Genes
This protocol provides a framework for analyzing the expression of auxin-responsive genes in response to this compound treatment.
Materials:
-
Plant material treated with this compound and a control
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for target and reference genes (see Table 4 for examples)
-
qPCR instrument
Procedure:
-
RNA Extraction and DNase Treatment:
-
Harvest plant tissue and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
qPCR:
-
Set up the qPCR reactions containing cDNA, SYBR Green master mix, and gene-specific primers.
-
Run the qPCR program on a real-time PCR instrument. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the PCR products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for your target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target gene to a stably expressed reference gene (e.g., Actin or Ubiquitin).
-
Table 4: Example Primers for Arabidopsis thaliana Auxin-Responsive Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| IAA1 | GAGTTGGCGAGGAACTCTGA | GTTGTCGACCACCCTCTTTC |
| IAA5 | ATGGAGAAGTTGGAGATGGAGG | CTTGTCGGCGAACAAAGTTG |
| GH3.3 | CGGTTGGAGGAGATGATTGA | TGGTTCCATACACACACCATC |
| SAUR-AC1 | ATGGCTCGTATCAAGGTTGC | GCTTGTTGCTCTTCCTCTCG |
| ACTIN2 | GGTAACATTGTGCTCAGTGGTGG | AACGACCTTAATCTTCATGCTGC |
Protocol 5: Genetic Screen for this compound-Resistant Mutants in Arabidopsis thaliana
This protocol describes a forward genetic screen to identify mutants with altered sensitivity to this compound.
Materials:
-
Mutagenized Arabidopsis thaliana seeds (e.g., EMS-mutagenized M2 population)
-
Wild-type Arabidopsis thaliana seeds
-
This compound
-
MS agar medium
-
Petri dishes
-
Growth chamber
Procedure:
-
Determine Selective Concentration:
-
Perform a dose-response experiment (as in Protocol 1) with wild-type seeds to determine the concentration of this compound that effectively inhibits growth (e.g., prevents cotyledon expansion and primary root elongation) but is not lethal.
-
-
Screening:
-
Sterilize and stratify the mutagenized M2 seeds and wild-type seeds.
-
Plate the seeds at a high density on MS agar plates containing the predetermined selective concentration of this compound. Include a control plate with wild-type seeds to confirm the effectiveness of the selection.
-
Grow the plates under standard conditions.
-
-
Identification of Putative Mutants:
-
After 7-10 days, screen the plates for seedlings that show resistance to this compound. These seedlings will typically have green, expanded cotyledons and some root growth, while the wild-type seedlings will be arrested in their development.
-
-
Transplanting and Seed Collection:
-
Carefully transfer the putative resistant seedlings to soil and grow them to maturity.
-
Collect the seeds (M3 generation) from each individual plant.
-
-
Confirmation of Resistance:
-
Re-screen the M3 progeny of the putative mutants on this compound-containing medium to confirm that the resistance phenotype is heritable.
-
-
Further Characterization:
-
Characterize the confirmed resistant mutants physiologically and genetically to identify the mutated gene responsible for the phenotype. This may involve techniques such as genetic mapping and whole-genome sequencing.
-
Visualizing Auxin Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound in auxin research.
Caption: this compound-induced auxin signaling cascade.
References
- 1. Limited induction of ethylene and cyanide synthesis are observed in this compound-resistant barnyardgrass (Echinochloa crus-galli) in Uruguay | Weed Science | Cambridge Core [cambridge.org]
- 2. This compound belongs to a new class of highly selective auxin herbicides | Weed Science | Cambridge Core [cambridge.org]
Application Notes & Protocols: Field Trial Methodology for Assessing Quinclorac Efficacy
Introduction
Quinclorac is a selective, post-emergence herbicide belonging to the quinoline carboxylic acid group, which functions as a synthetic auxin (Group 4).[1] It is primarily utilized for the control of various grass and broadleaf weeds in turfgrass and certain crops like rice and sorghum.[2][3][4] Its mode of action involves absorption through foliage and roots, followed by translocation throughout the plant, leading to symptoms like leaf twisting, chlorosis, and eventual necrosis in susceptible species.[1] Accurate and standardized field trials are essential to determine its efficacy under diverse environmental conditions and against various target weed species.
These application notes provide a comprehensive framework for researchers and scientists to design, execute, and analyze field trials assessing the efficacy of this compound.
Experimental Design and Setup
A robust experimental design is the foundation of a successful field trial. The most common design for herbicide efficacy studies is the Randomized Complete Block Design (RCBD). This design helps to minimize the effects of environmental gradients such as soil type or slope variations across the trial area.
Protocol 1: Site Selection and Plot Establishment
-
Site Selection:
-
Choose a site with a uniform and heavy infestation of the target weed species (e.g., smooth crabgrass, Digitaria ischaemum). For severe pressure, weed cover in untreated plots should be ≥85% by the study's end.
-
Ensure the site has uniform soil type, pH, and topography. Document these characteristics as shown in Table 1.
-
Avoid areas with significant competing vegetation that is not the target of the study.
-
-
Plot Layout:
-
Establish individual plots of a uniform size, for example, 1.5m x 3m.
-
Arrange plots within blocks, ensuring that plots within a single block are as uniform as possible.
-
Incorporate a sufficient number of replicates (typically 3 to 4) for each treatment to allow for robust statistical analysis.
-
Include an untreated control plot in each block to serve as a baseline for weed pressure and crop/turf health.
-
Clearly mark the corners of each plot with stakes and label them according to the experimental plan.
-
-
Pre-Trial Maintenance:
-
Mow the entire trial area to a uniform height before the first application.
-
If necessary, irrigate the site to ensure weeds are actively growing at the time of application, as this can improve herbicide uptake and efficacy.
-
Treatment Application
Accurate application of the herbicide is critical for obtaining reliable data. This involves precise calibration of equipment and careful consideration of environmental conditions.
Protocol 2: Herbicide Application
-
Equipment:
-
Use a calibrated backpack sprayer pressurized with CO2 to ensure a constant application pressure (e.g., 40 psi).
-
Select appropriate nozzles to achieve the desired spray droplet size and uniform coverage. Flat-fan nozzles are commonly used. The choice of nozzle can influence efficacy, with medium to very coarse droplets often providing optimal performance.
-
-
Treatment Preparation:
-
Prepare the this compound spray solution according to the rates specified in the trial design (see Table 2 for example rates). Rates can range from 0.5 to 2.0 lb ai/acre (approximately 0.56 to 2.24 kg ai/ha).
-
Include necessary adjuvants, such as methylated seed oil (MSO) or a crop oil concentrate (COC), as these are often required to achieve consistent weed control. A surfactant is also commonly used.
-
Measure all components accurately for each treatment.
-
-
Application Procedure:
-
Apply treatments at the specified weed growth stage, such as pre-tiller, 1-3 tiller, or multi-tiller stages. Efficacy is often dependent on the growth stage at the time of application.
-
Record environmental conditions at the time of application, including air temperature, relative humidity, and wind speed.
-
Apply the spray solution uniformly across the entire plot, walking at a constant speed.
-
To prevent cross-contamination, thoroughly rinse the sprayer with clean water between applying different treatments.
-
Data Collection and Assessment
Data should be collected at multiple time points after treatment (e.g., 7, 14, 21, 30, and 60 days after treatment) to assess both the initial and residual efficacy of this compound.
Protocol 3: Visual Efficacy and Phytotoxicity Assessment
-
Weed Control Assessment:
-
Visually assess the percentage of weed control for each plot compared to the untreated control plot.
-
Use a scale of 0% to 100%, where 0% represents no control (weed cover identical to the control plot) and 100% represents complete death of all target weeds.
-
Multiple independent evaluators can reduce bias.
-
-
Crop/Turf Phytotoxicity Assessment:
-
Visually assess any injury to the desired crop or turfgrass.
-
Use a scale of 0% to 100%, where 0% represents no visible injury and 100% represents complete death of the crop/turf.
-
Note specific symptoms of injury, such as discoloration (chlorosis, yellowing), stunting, or stand reduction.
-
Protocol 4: Quantitative Biomass Assessment
-
Sampling:
-
At a predetermined time point (e.g., at the end of the study), place a quadrat (e.g., 0.25 m²) in a representative area of each plot.
-
Harvest all above-ground weed biomass within the quadrat by clipping at the soil surface.
-
-
Measurement:
-
Place the harvested biomass in a labeled paper bag.
-
Dry the samples in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.
-
Weigh the dried biomass to determine the dry weight per unit area. This provides a quantitative measure of weed pressure.
-
Data Presentation and Analysis
Organizing data into clear tables is crucial for interpretation and comparison. Statistical analysis is then used to determine if observed differences between treatments are significant.
Data Presentation Tables
Table 1: Site and Environmental Characteristics
| Parameter | Description |
|---|---|
| Location | GPS Coordinates |
| Soil Type | e.g., Nicollet clay loam |
| Soil pH | e.g., 7.3 |
| Organic Matter (%) | e.g., 4.5% |
| Target Weed Species | e.g., Digitaria ischaemum (Smooth Crabgrass) |
| Crop/Turf Species | e.g., Poa pratensis (Kentucky Bluegrass) |
| Application Date | YYYY-MM-DD |
| Air Temperature (°C) | Temperature at application |
| Relative Humidity (%) | Humidity at application |
| Wind Speed (km/h) | Wind speed at application |
Table 2: Treatment Application Details
| Treatment No. | Active Ingredient | Formulation | Application Rate (kg a.i./ha) | Adjuvant(s) | Application Timing |
|---|---|---|---|---|---|
| 1 | Untreated Control | N/A | 0 | N/A | N/A |
| 2 | This compound | 75DF | 0.56 | MSO (1% v/v) | 1-3 Tiller Stage |
| 3 | This compound | 75DF | 0.84 | MSO (1% v/v) | 1-3 Tiller Stage |
| 4 | This compound | 75DF | 1.12 | MSO (1% v/v) | 1-3 Tiller Stage |
| 5 | This compound (Sequential) | 75DF | 0.42 + 0.42 | MSO (1% v/v) | 1-3 Tiller & 14 Days Later |
| 6 | Reference Herbicide | e.g., Dithiopyr | Label Rate | MSO (1% v/v) | 1-3 Tiller Stage |
Table 3: Visual Weed Control (%) at Different Assessment Timings
| Treatment No. | 14 DAT¹ | 28 DAT | 42 DAT | 60 DAT |
|---|---|---|---|---|
| 1 (Control) | 0a² | 0a | 0a | 0a |
| 2 (0.56 kg/ha ) | 75b | 85b | 80b | 70b |
| 3 (0.84 kg/ha ) | 90c | 95c | 92c | 88c |
| 4 (1.12 kg/ha ) | 92c | 97c | 95c | 90c |
| 5 (Sequential) | 95d | 98d | 97d | 95d |
| 6 (Reference) | 88c | 90c | 85b | 80b |
| LSD (p=0.05) | 5.2 | 4.8 | 6.1 | 7.3 |
| ¹DAT: Days After Treatment |
| ²Means followed by the same letter within a column are not significantly different. | | | | |
Table 4: Crop/Turf Phytotoxicity (%) and Final Weed Biomass
| Treatment No. | Phytotoxicity at 14 DAT (%) | Final Weed Dry Biomass (g/m²) |
|---|---|---|
| 1 (Control) | 0a | 250a |
| 2 (0.56 kg/ha ) | 2a | 55b |
| 3 (0.84 kg/ha ) | 3a | 20c |
| 4 (1.12 kg/ha ) | 5a | 15c |
| 5 (Sequential) | 8b | 10c |
| 6 (Reference) | 2a | 35bc |
| LSD (p=0.05) | 2.1 | 25.5 |
Protocol 5: Statistical Analysis
-
Compile all collected data (visual ratings, biomass, etc.).
-
Perform an Analysis of Variance (ANOVA) appropriate for the experimental design (e.g., RCBD).
-
If the ANOVA shows significant treatment effects (p ≤ 0.05), use a mean separation test, such as Fisher's Protected Least Significant Difference (LSD) or Tukey's HSD, to compare treatment means.
-
For dose-response data, nonlinear regression models can be used to describe the relationship between the this compound rate and weed control, allowing for the calculation of values like GR50 (the rate required for 50% growth reduction).
Visualizations
Diagram 1: this compound Field Trial Workflow
Caption: Workflow for conducting a this compound efficacy field trial.
Diagram 2: Simplified Mode of Action for this compound
References
Application Notes and Protocols for Controlled Release Formulations of Quinclorac
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential formulations for the controlled release of the herbicide Quinclorac. While specific research on this compound encapsulation in various polymeric matrices is limited, this document outlines detailed protocols adapted from studies on other active pharmaceutical ingredients (APIs) and herbicides. These methodologies provide a strong foundation for developing and evaluating novel this compound delivery systems.
Introduction to this compound and Controlled Release
This compound is a selective, post-emergent herbicide effective against various grass and broadleaf weeds, particularly in rice and turfgrass.[1][2][3][4] It functions primarily as a synthetic auxin, disrupting normal plant growth processes.[1] However, its mode of action is multifaceted and can also involve the inhibition of cell wall synthesis, induction of ethylene and cyanide production in susceptible grasses, and the generation of reactive oxygen species (ROS).
Conventional formulations of this compound, such as wettable powders and suspension concentrates, can be prone to issues like rapid degradation, leaching, and off-target effects. Controlled-release formulations (CRFs) offer a promising solution by encapsulating the active ingredient within a protective matrix. This approach can:
-
Prolong Efficacy: Provide a sustained release of this compound over an extended period.
-
Reduce Environmental Impact: Minimize leaching and runoff into non-target areas.
-
Enhance Safety: Reduce applicator exposure and potential phytotoxicity to non-target plants.
-
Improve Efficacy: Protect this compound from premature degradation by environmental factors.
This document details protocols for three common types of controlled-release formulations: biodegradable polymer microspheres, alginate-based hydrogel beads, and starch-based hydrogels.
This compound's Mode of Action: A Signaling Pathway Overview
Understanding the molecular mechanism of a herbicide is crucial for designing effective delivery systems. This compound exhibits a complex mode of action that differs between susceptible monocots (grasses) and dicots (broadleaf weeds). The following diagram illustrates the key pathways involved.
Formulations for Controlled Release
The following sections provide detailed protocols for preparing three types of controlled-release formulations that could be adapted for this compound.
Biodegradable Polymer Microspheres (PLA/PLGA)
Poly(lactic-co-glycolic acid) (PLGA) and Poly(lactic acid) (PLA) are biodegradable and biocompatible polyesters widely used for drug delivery. Microspheres made from these polymers can provide sustained release over weeks to months.
Experimental Protocol: Oil-in-Water (o/w) Emulsion-Solvent Evaporation
This method is suitable for encapsulating hydrophobic or poorly water-soluble compounds like this compound.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) or Poly(lactic acid) (PLA)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
Equipment:
-
Homogenizer or sonicator
-
Magnetic stirrer
-
Rotary evaporator (optional)
-
Centrifuge
-
Freeze-dryer
Workflow Diagram:
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA or PLA and this compound in dichloromethane.
-
Aqueous Phase Preparation: Dissolve PVA in deionized water to create a stabilizer solution (e.g., 1-5% w/v).
-
Emulsification: Add the organic phase to the aqueous phase and immediately homogenize or sonicate the mixture to form a stable oil-in-water emulsion. The duration and intensity of homogenization will influence the final particle size.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of deionized water and stir continuously at room temperature for several hours to allow the dichloromethane to evaporate, leading to the hardening of the microspheres.
-
Washing and Collection: Collect the hardened microspheres by centrifugation. Wash the microspheres several times with deionized water to remove residual PVA and unencapsulated this compound.
-
Drying: Lyophilize (freeze-dry) the washed microspheres to obtain a fine, free-flowing powder.
Alginate-Based Hydrogel Beads
Alginate, a natural polysaccharide extracted from brown seaweed, can be cross-linked with divalent cations like calcium to form a hydrogel matrix. Coating these beads with chitosan, a positively charged polymer, can further modulate the release profile.
Experimental Protocol: Ionotropic Gelation
Materials:
-
This compound
-
Sodium Alginate
-
Calcium Chloride (CaCl₂)
-
Chitosan (optional, for coating)
-
Acetic Acid (optional, for dissolving chitosan)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Syringe pump or peristaltic pump
-
Beakers
Workflow Diagram:
Procedure:
-
Alginate Solution Preparation: Dissolve sodium alginate in deionized water with constant stirring to form a homogeneous solution (e.g., 1-3% w/v). Disperse the desired amount of this compound into this solution.
-
Cross-linking Solution Preparation: Dissolve calcium chloride in deionized water (e.g., 1-5% w/v).
-
Bead Formation: Using a syringe pump, extrude the this compound-alginate mixture dropwise into the calcium chloride solution under gentle stirring. Spherical beads will form instantaneously as the alginate is cross-linked by the calcium ions.
-
Hardening: Allow the beads to remain in the cross-linking solution for a specified time (e.g., 30-60 minutes) to ensure complete gelation.
-
Coating (Optional): Prepare a dilute chitosan solution in acetic acid. After hardening, transfer the alginate beads to the chitosan solution and stir gently to allow for the electrostatic interaction and formation of a polyelectrolyte complex layer on the bead surface.
-
Washing and Drying: Collect the beads by filtration, wash thoroughly with deionized water, and dry either at room temperature or in a low-temperature oven.
Starch-Based Hydrogels
Starch is an abundant, inexpensive, and biodegradable natural polymer that can be cross-linked to form hydrogels for controlled release applications.
Experimental Protocol: Free Radical Polymerization/Cross-linking
Materials:
-
This compound
-
Soluble Starch
-
Acrylic Acid (AA) or other suitable monomer
-
Methylene-bisacrylamide (MBA) (cross-linker)
-
Potassium Persulfate (KPS) (initiator)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with hot plate
-
Condenser
-
Nitrogen gas inlet
Procedure:
-
Starch Solution Preparation: Dissolve starch in deionized water in a three-neck flask with heating and stirring.
-
Initiation: Cool the solution and purge with nitrogen gas to remove oxygen. Add the initiator (KPS) and allow it to react with the starch backbone.
-
Polymerization and Cross-linking: Add the monomer (e.g., acrylic acid), the cross-linker (MBA), and this compound to the reaction mixture. Increase the temperature to initiate polymerization and cross-linking.
-
Purification: After the reaction is complete, the resulting hydrogel is cut into pieces and washed extensively with deionized water to remove unreacted monomers, initiator, and non-encapsulated this compound.
-
Drying: The purified hydrogel is dried in an oven to a constant weight and can be ground into granules.
Characterization and Data Presentation
The performance of controlled-release formulations is evaluated through various characterization techniques. Key parameters include encapsulation efficiency, particle size, and in vitro release kinetics.
Table 1: Example Data for Different this compound Controlled-Release Formulations
| Formulation Type | Polymer/Matrix | Encapsulation Efficiency (%) | Particle/Bead Size (µm) | Release Profile (Time to 80% Release) | Reference (Adapted from) |
| Microspheres | PLGA (50:50) | 49.2 - 77.5 | 200 - 500 | 15 - 20 days | |
| PLA | 44 | 175 - 300 | > 28 days | ||
| Hydrogel Beads | Calcium Alginate | 36 - 93 | 1500 - 2600 | 24 - 48 hours | |
| Alginate-Chitosan Coated | 56 - 60 | 240 - 1000 | 48 - 72 hours | ||
| Nanosuspension | N/A (Wet Media Milling) | > 95 | 0.2 (200 nm) | Rapid release |
Note: The data presented are examples derived from studies on other active ingredients and should be considered as a general guide. Actual values for this compound formulations will need to be determined experimentally.
Experimental Protocols for Characterization
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Accurately weigh a known amount of the dried formulation (microspheres or beads).
-
Dissolve the formulation in a suitable solvent (e.g., DCM for PLGA/PLA, or a chelating agent like EDTA for alginate beads) to release the encapsulated this compound.
-
Quantify the amount of this compound in the solution using a validated analytical method such as High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS/MS).
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Mass of this compound in formulation / Initial mass of this compound used) x 100
-
DL (%) = (Mass of this compound in formulation / Total mass of formulation) x 100
-
Particle Size and Morphology:
-
Dynamic Light Scattering (DLS): For nanoparticles and sub-micron particles.
-
Laser Diffraction: For microspheres and beads in the micron to millimeter range.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and shape of the formulations.
In Vitro Release Study:
-
Place a known amount of the this compound-loaded formulation in a dialysis bag or directly into a vessel containing a release medium (e.g., phosphate-buffered saline at a relevant pH).
-
Maintain the system at a constant temperature with gentle agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected aliquots using LC-MS/MS.
-
Plot the cumulative percentage of this compound released versus time to obtain the release profile.
Conclusion
The development of controlled-release formulations for this compound holds significant potential for improving its efficacy and environmental safety. The protocols and characterization methods outlined in these application notes provide a robust framework for researchers to begin formulating and testing novel delivery systems based on biodegradable polymers and hydrogels. While the provided data is illustrative, these experimental designs will enable the generation of specific, high-quality data for this compound-based CRFs, paving the way for the next generation of targeted and sustainable weed management solutions.
References
Application of Quinclorac in Studies of Herbicide Resistance Evolution
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinclorac is a selective synthetic auxin herbicide widely used for the control of grassy weeds, particularly Echinochloa species (barnyardgrass), in rice and other crops.[1][2] Its extensive use has led to the evolution of resistance in several weed populations, making it a critical subject of study for understanding the mechanisms of herbicide resistance.[3][4] The evolution of resistance to this compound is a complex process involving both target-site resistance (TSR) and, more commonly, non-target-site resistance (NTSR) mechanisms.[5] These application notes provide an overview of the use of this compound in herbicide resistance research and detailed protocols for key experiments.
This compound's mode of action in susceptible grass species is linked to the overproduction of ethylene and its toxic byproduct, cyanide. This is initiated by the herbicide mimicking the natural plant hormone auxin, which leads to the upregulation of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO), key enzymes in the ethylene biosynthesis pathway. Resistance to this compound often involves alterations in this pathway, preventing the accumulation of phytotoxic levels of ethylene and cyanide.
Mechanisms of this compound Resistance
The evolution of this compound resistance in weeds is a multifaceted phenomenon. The primary mechanisms can be broadly categorized as follows:
-
Non-Target-Site Resistance (NTSR): This is the most frequently reported mechanism of resistance to this compound.
-
Altered Auxin/Ethylene Signaling: Resistant plants often exhibit a blunted response to this compound, leading to significantly lower induction of ethylene and cyanide production compared to susceptible plants. This can be due to alterations in auxin perception, signal transduction, or the regulation of ACS and ACO gene expression.
-
Enhanced Metabolism: Resistant biotypes may possess an enhanced ability to metabolize this compound into non-toxic compounds. This metabolic detoxification is often mediated by cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).
-
Cyanide Detoxification: Increased activity of the enzyme β-cyanoalanine synthase (β-CAS), which detoxifies cyanide, has been observed in some this compound-resistant populations. Genetic mutations in the EcCAS gene leading to amino acid substitutions have been identified, potentially increasing enzyme activity.
-
-
Target-Site Resistance (TSR): While less common, TSR is a potential mechanism of resistance. The precise molecular target of this compound is still under investigation, which has made the identification of specific target-site mutations challenging. However, given the high levels of resistance observed in some populations, TSR cannot be ruled out and remains an active area of research.
Data Presentation
Table 1: Resistance Levels to this compound in Various Weed Species
| Weed Species | Resistant Biotype | GR50 (g a.i./ha) | Susceptible Biotype | GR50 (g a.i./ha) | Resistance Index (RI) | Reference |
| Echinochloa oryzoides | JS-R | > Field Rate | HLJ-S | - | 21-32 | |
| Digitaria ischaemum | MSU1 | 8000 | SMT2 | 100 | 80 | |
| Digitaria ischaemum | MSU2 | 500 | SMT2 | 100 | 5 | |
| Echinochloa colona | ECO-R | >17920 | ECO-S | - | High | |
| Echinochloa crus-pavonis | QR1 | >6400 | QS | - | High | |
| Barnyardgrass (Thailand) | R Populations | - | S Population | - | >93 |
GR50: The herbicide rate that causes a 50% reduction in plant growth (dry mass). RI = GR50 (Resistant) / GR50 (Susceptible).
Table 2: Enzyme Activity in this compound-Resistant and -Susceptible Biotypes
| Weed Species | Enzyme | Resistant Biotype Activity | Susceptible Biotype Activity | Fold Difference | Reference |
| Echinochloa oryzoides | β-CAS | ~2-fold higher | Lower | ~2 | |
| Digitaria ischaemum | GST | Higher | Lower | - | |
| Digitaria ischaemum | β-CAS | 4-fold higher | Lower | 4 |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay
This protocol is used to confirm and quantify the level of resistance to this compound in a weed population.
Materials:
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Seeds from putative resistant and known susceptible weed populations.
-
Pots (e.g., 11-cm diameter) filled with appropriate potting medium.
-
Greenhouse or growth chamber with controlled conditions (e.g., 30/24°C day/night temperature).
-
This compound herbicide formulation.
-
Adjuvant (e.g., nonionic surfactant at 0.25% v/v), if required by the herbicide label.
-
Laboratory spray chamber calibrated to deliver a known volume (e.g., 187 L/ha).
Procedure:
-
Sow seeds of both resistant and susceptible biotypes in pots.
-
After germination, thin seedlings to a uniform number per pot (e.g., 4 plants).
-
Grow plants to the 2- to 3-leaf stage.
-
Prepare a series of this compound dilutions to create a range of application rates (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x the recommended field rate). Include a non-treated control.
-
Spray the plants with the different herbicide rates using the calibrated spray chamber.
-
Return plants to the greenhouse and maintain for a specified period (e.g., 21-28 days).
-
Assess plant injury visually on a scale of 0% (no injury) to 100% (plant death).
-
Harvest the aboveground biomass, dry in an oven (e.g., 60°C for 72 hours), and weigh.
-
Analyze the data by plotting the percent biomass reduction against the log-transformed herbicide dose and fit a log-logistic model to determine the GR50 value for each population.
-
Calculate the Resistance Index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.
Protocol 2: Ethylene and Cyanide Measurement
This protocol determines the effect of this compound on ethylene and cyanide production, key indicators of the auxin response pathway.
Materials:
-
This compound-treated and untreated plant tissues from resistant and susceptible biotypes.
-
Gas-tight vials.
-
Gas chromatograph (GC) for ethylene measurement.
-
Spectrophotometer for cyanide measurement.
-
Reagents for cyanide extraction and colorimetric reaction.
Procedure (Ethylene):
-
Excise leaf tissue from treated and untreated plants at various time points after treatment.
-
Place the tissue in gas-tight vials and incubate for a set period.
-
Withdraw a sample of the headspace gas with a syringe.
-
Inject the gas sample into a GC equipped with a flame ionization detector (FID) to quantify ethylene concentration.
Procedure (Cyanide):
-
Homogenize plant tissue in an appropriate extraction buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Perform a colorimetric assay to determine the cyanide concentration in the supernatant. This typically involves the reaction of cyanide with specific reagents to produce a colored compound that can be measured spectrophotometrically.
Protocol 3: Enzyme Activity Assays (β-CAS and GST)
These assays measure the activity of key detoxification enzymes.
Materials:
-
Plant tissue from resistant and susceptible biotypes.
-
Extraction buffers specific for each enzyme.
-
Substrates for the enzymatic reactions (e.g., L-cysteine and KCN for β-CAS; 1-chloro-2,4-dinitrobenzene (CDNB) for GST).
-
Spectrophotometer.
Procedure (General):
-
Extract crude protein from plant tissues using the appropriate buffer.
-
Determine the total protein concentration of the extracts (e.g., using the Bradford assay).
-
Initiate the enzymatic reaction by adding the specific substrate to the protein extract.
-
Monitor the change in absorbance over time at a specific wavelength using a spectrophotometer.
-
Calculate the specific enzyme activity (e.g., in µmol of product formed per minute per mg of protein).
Protocol 4: Gene Expression Analysis by qRT-PCR
This protocol quantifies the transcript levels of genes involved in this compound resistance, such as ACS, ACO, and β-CAS.
Materials:
-
Plant tissue from resistant and susceptible biotypes, treated with this compound and untreated.
-
Liquid nitrogen.
-
RNA extraction kit.
-
DNase I.
-
Reverse transcriptase for cDNA synthesis.
-
qPCR master mix (e.g., SYBR Green).
-
Gene-specific primers for target genes and a reference gene.
-
Real-time PCR system.
Procedure:
-
Harvest plant tissue at different time points after this compound treatment and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using gene-specific primers for the target genes (ACS, ACO, β-CAS) and a suitable housekeeping gene for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels.
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Quinclorac Resistance in Barnyardgrass (Echinochloa crus-galli)
This technical support center provides researchers, scientists, and herbicide development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges of quinclorac resistance in barnyardgrass biotypes.
Section 1: Frequently Asked Questions (FAQs) about this compound Resistance
Q1: What is the primary mode of action for this compound in susceptible barnyardgrass?
A1: this compound is a synthetic auxin herbicide. In susceptible plants, it mimics natural auxins, leading to an overproduction of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene. This surge in ethylene biosynthesis also produces cyanide as a byproduct. The combination of ethylene overproduction and cyanide toxicity results in rapid cell death and senescence.[1]
Q2: What are the known mechanisms of this compound resistance in barnyardgrass?
A2: Research has identified several mechanisms. The most well-documented is an altered response in the ethylene biosynthesis pathway. Resistant biotypes often show no significant increase in ethylene production after this compound application.[1] This can be due to mutations or altered expression of genes like ACO (1-aminocyclopropane-1-carboxylic acid oxidase).[2] Other potential mechanisms include enhanced metabolism, where the herbicide is detoxified more rapidly, and potentially altered auxin signal reception.[3][4] Studies have shown that resistance is generally not due to differences in foliar uptake or translocation of the herbicide.
Q3: My this compound application failed. How can I confirm if I'm dealing with a resistant barnyardgrass biotype?
A3: Confirmation requires a systematic approach. First, rule out other causes of failure such as incorrect application timing, improper rate, or unfavorable environmental conditions. To confirm biological resistance, you should conduct a whole-plant dose-response assay in a controlled greenhouse environment, comparing the suspected resistant population to a known susceptible population.
Q4: Are there barnyardgrass populations with resistance to multiple herbicides, including this compound?
A4: Yes, multiple resistance is a significant issue. Barnyardgrass populations have been identified with resistance to this compound and other herbicide groups, including photosystem II (PSII) inhibitors (e.g., propanil) and acetolactate synthase (ALS) inhibitors (e.g., bispyribac, imazethapyr). This makes management more complex and necessitates the use of diverse control strategies.
Section 2: Troubleshooting and Experimental Guidance
This section provides solutions to common issues encountered during resistance research and detailed protocols for key experiments.
Troubleshooting Common Experimental Issues
-
Issue: Poor germination of collected barnyardgrass seeds.
-
Solution: Barnyardgrass seeds often exhibit dormancy. To break dormancy and enhance germination, soak seeds for 2 hours in a 6% nitric acid solution, followed by a thorough rinsing with water before planting. Storing seeds at room temperature for several months can also naturally break dormancy.
-
-
Issue: High variability in dose-response assay results.
-
Solution: Ensure uniformity. Use seedlings of the same growth stage (e.g., two- to three-leaf stage) for herbicide application. Maintain consistent environmental conditions (temperature, light, water) in the greenhouse. Use a laboratory spray chamber for precise and uniform herbicide application. Increase the number of replicates to improve statistical power.
-
-
Issue: Inconclusive results from metabolic inhibitor studies.
-
Solution: The choice of inhibitor is critical. For suspected cytochrome P450-mediated metabolism, malathion is a common inhibitor. Ensure the inhibitor is applied at an effective concentration and that it is not phytotoxic to the plants on its own. The timing of inhibitor application relative to the herbicide treatment is also crucial and may require optimization.
-
Diagram: this compound Mode of Action and Resistance Pathway
Caption: this compound action in susceptible vs. resistant barnyardgrass.
Section 3: Detailed Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay
This protocol determines the level of resistance by calculating the herbicide rate that causes 50% growth reduction (GR₅₀).
1. Seed Germination and Plant Growth:
- Plant seeds from suspected resistant (R) and known susceptible (S) populations in 11-cm pots filled with artificial growing media.
- After emergence, thin seedlings to a uniform number (e.g., 10 plants per pot).
- Grow plants in a greenhouse under controlled conditions (e.g., 30±4°C, 14-hour photoperiod).
2. Herbicide Application:
- Apply herbicide when plants reach the 3- to 5-leaf stage.
- Use a range of this compound doses, typically including 0x, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate.
- Apply the herbicide using a calibrated laboratory spray chamber to ensure uniform coverage. Include an untreated control for each population.
- The experiment should be a completely randomized design with at least four replications.
3. Data Collection and Analysis:
- At 21 days after treatment (DAT), visually assess control on a scale of 0% (no effect) to 100% (complete death).
- Harvest the above-ground biomass from each pot, place it in a labeled paper bag, and dry it in an oven until a constant weight is achieved.
- Express the dry weight of each treated pot as a percentage of the corresponding untreated control.
- Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the GR₅₀ value for each population.
- The Resistance Index (RI) is calculated as: RI = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population) .
Diagram: Workflow for Resistance Characterization
Caption: Experimental workflow for identifying this compound resistance.
Section 4: Alternative Control Strategies and Data
Effective management of this compound-resistant barnyardgrass relies on integrated approaches, including the use of herbicides with different modes of action.
Data on Alternative Herbicides
The following tables summarize the efficacy of alternative post-emergence herbicides against this compound-resistant (QR) barnyardgrass biotypes from various studies.
Table 1: Efficacy of Alternative Herbicides on this compound-Resistant Barnyardgrass
| Herbicide Class | Active Ingredient | Application Timing | Control of QR Biotypes (%) | Reference |
| ACCase Inhibitors | Cyhalofop | Early Post-Emergence (EPOST) | > 93% | |
| Fenoxaprop | EPOST | > 93% | ||
| Profoxydim | Post-Emergence (POST) | ~ 85% | ||
| ALS Inhibitors | Imazethapyr | EPOST (in Clearfield rice) | 100% | |
| Bispyribac | Mid Post-Emergence (MPOST) | > 88% | ||
| Penoxsulam | POST | ~ 50% (on some biotypes) | ||
| PSII Inhibitors | Propanil | POST | ~ 68% | |
| Pre-Emergence | Clomazone | PRE / Delayed PRE | > 90% | |
| Pendimethalin | PRE / Delayed PRE | > 90% | ||
| Thiobencarb | PRE / Delayed PRE | > 90% |
Note: Efficacy can vary significantly between different resistant biotypes. The B56 population in one study showed resistance to both this compound and the ALS inhibitor bispyribac.
Table 2: Resistance Levels in Barnyardgrass Populations
| Population Origin | Resistance Index (RI) to this compound | Comments | Reference |
| Hunan, China | > 78-fold | Two resistant populations studied. | |
| Thailand | > 93-fold | Three resistant populations evaluated. | |
| China | 158-fold | Population also resistant to penoxsulam. |
Integrated Weed Management (IWM) Strategies
Relying solely on chemical alternatives is unsustainable. A robust IWM program is essential to manage resistance and preserve herbicide efficacy.
-
Herbicide Rotation and Mixtures: Rotate herbicides with different modes of action (MOA). Using tank mixtures of effective herbicides can also delay the evolution of resistance.
-
Use of Pre-Emergence Herbicides: Start with a clean field by using effective pre-emergence residual herbicides like clomazone or pendimethalin to reduce early-season weed pressure.
-
Cultural Practices: Implement cultural controls such as crop rotation, adjusting planting dates, and maintaining a competitive crop canopy to suppress weed growth.
-
Mechanical and Manual Control: Where feasible, use tillage before planting and manual weeding to remove any herbicide survivors before they can set seed.
-
Scouting and Prevention: Regularly scout fields to identify potential resistance issues early. Clean equipment thoroughly between fields to prevent the spread of resistant seeds.
Diagram: Integrated Weed Management Logic
Caption: Logic for integrated management of resistant barnyardgrass.
References
- 1. scielo.br [scielo.br]
- 2. caws.org.nz [caws.org.nz]
- 3. Distribution and analysis of the mechanisms of resistance of barnyardgrass (Echinochloa crus-galli) to imidazolinone and this compound herbicides | The Journal of Agricultural Science | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
Optimizing Quinclorac efficacy with adjuvants and surfactants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficacy of the herbicide quinclorac through the use of adjuvants and surfactants.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimentation with this compound and provides potential causes and solutions.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Reduced or no efficacy on target weeds (e.g., crabgrass, barnyardgrass). | 1. Weed Growth Stage: Weeds are too mature (e.g., crabgrass has more than 2-4 tillers).[1] 2. Environmental Stress: Weeds are under stress from drought, high temperatures, or low fertility.[2] 3. Improper Adjuvant/Surfactant: The selected adjuvant is not optimal for this compound or the target weed. 4. Hard Water: Antagonism from cations (Ca²⁺, Mg²⁺, Na⁺) in the spray carrier.[3] 5. Herbicide Resistance: The target weed population has developed resistance to this compound.[2] | 1. Apply this compound to young, actively growing weeds. For mature grasses, a sequential application may be necessary.[4] 2. Ensure adequate soil moisture before application and avoid spraying in extreme heat. 3. Use a methylated seed oil (MSO) as the preferred adjuvant for post-emergence applications. 4. Add a water conditioning agent like ammonium sulfate (AMS) to the tank before adding this compound. 5. Rotate herbicides with different modes of action. If resistance is suspected, consider tank-mixing this compound with a herbicide with a different mode of action, such as mesotrione. |
| Inconsistent weed control across the treated area. | 1. Uneven Spray Coverage: Improper spray volume, pressure, or nozzle selection leading to poor coverage. 2. Inadequate Agitation: The spray solution was not continuously agitated, leading to settling of the herbicide. | 1. Calibrate spray equipment to ensure uniform spray distribution. Use a minimum of 20 gallons of water per acre. 2. Ensure continuous agitation of the spray tank from mixing through application. |
| Phytotoxicity (injury) to desirable turfgrass. | 1. High Temperatures and Humidity: Application during periods of high heat and humidity can increase the risk of turf injury. 2. Incorrect Adjuvant: Using an inappropriate adjuvant or tank-mixing with certain emulsifiable concentrate (EC) products. 3. Susceptible Turf Species: Some turfgrass species are more sensitive to this compound. | 1. Apply this compound during cooler parts of the day. 2. Use MSO as the recommended adjuvant and avoid tank-mixing with incompatible EC formulations. 3. Consult the product label for tolerant turfgrass species. To reduce yellowing on some species, chelated iron or sprayable soluble nitrogen can be added to the tank mix. |
| Precipitate or separation in the spray tank. | 1. Improper Mixing Order: Herbicides and adjuvants were added to the tank in the incorrect sequence. 2. Incompatibility of Tank-Mix Partners: The selected tank-mix partners are not physically compatible. | 1. Follow the recommended mixing order: Fill the tank with half of the water, add a water conditioner (if needed), agitate, add this compound, and then add the adjuvant and the remaining water. 2. Conduct a jar test to check for compatibility before mixing a full tank. |
Frequently Asked Questions (FAQs)
Adjuvant & Surfactant Selection and Use
Q1: What is the difference between a methylated seed oil (MSO) and a crop oil concentrate (COC), and which is better for this compound?
A1: Both MSO and COC are oil-based adjuvants that enhance herbicide penetration through the waxy cuticle of a plant's leaves. MSOs are derived from vegetable oils that have been chemically altered with methanol, while COCs are typically petroleum-based oils with an emulsifier. For this compound, MSO is generally the preferred adjuvant for post-emergence applications to control grassy weeds like crabgrass.
Q2: Can I use a non-ionic surfactant (NIS) with this compound?
A2: While an NIS can improve the spreading of the spray solution on the leaf surface, MSO is more effective at penetrating the waxy cuticle of grassy weeds, leading to better absorption and efficacy of this compound. For optimal performance, especially on mature or stressed weeds, MSO is recommended.
Q3: What is the role of ammonium sulfate (AMS) when used with this compound?
A3: AMS is a water conditioning agent that is particularly useful when spraying in hard water. Hard water contains cations like calcium (Ca²⁺) and magnesium (Mg²⁺) that can bind with this compound, reducing its effectiveness. AMS counteracts this by tying up these cations, preventing them from interfering with the herbicide.
Application and Efficacy
Q4: What is the optimal timing for this compound application?
A4: this compound is most effective when applied to young, actively growing weeds. For example, crabgrass is best controlled before it reaches the 2-4 tiller stage. Applying to mature or stressed weeds may result in reduced control.
Q5: How does pH affect this compound efficacy?
A5: this compound is a weak acid herbicide with low water solubility. Increasing the pH of the spray solution can significantly enhance its solubility and, consequently, its phytotoxicity. The addition of a basic compound like triethanolamine (TEA) has been shown to nearly double the efficacy of this compound on green foxtail by increasing its solubility.
Q6: Can this compound be tank-mixed with other herbicides?
A6: Yes, this compound can be tank-mixed with other herbicides to broaden the spectrum of controlled weeds. For example, it can be mixed with 2,4-D, MCPP, or triclopyr for enhanced broadleaf weed control. Always perform a jar test for compatibility before tank-mixing and follow the most restrictive label instructions.
Mechanism of Action
Q7: How does this compound work?
A7: this compound is a synthetic auxin herbicide. It mimics the natural plant growth hormone auxin, leading to an overstimulation of growth in susceptible plants. This results in symptoms like leaf and stem twisting, followed by chlorosis (yellowing), and eventual necrosis (tissue death). In some grass species, it is also thought to stimulate ethylene production and increase cyanide to phytotoxic levels.
Data Presentation
Table 1: Effect of Adjuvants on this compound Efficacy on Green Foxtail
| Treatment | Adjuvant(s) | Average Phytotoxicity (% Control) |
| This compound | None | 10-20% |
| This compound | Linear Alcohol Ethoxylate (LAE) Surfactant | 44% |
| This compound | LAE Surfactant + Triethanolamine (TEA) | 81% |
Data synthesized from studies on green foxtail, showing a significant increase in efficacy with the addition of an LAE surfactant and a further doubling of phytotoxicity with the inclusion of TEA.
Table 2: Comparison of Adjuvant Types for this compound
| Adjuvant Type | Primary Function | Recommended Use with this compound | Key Considerations |
| Methylated Seed Oil (MSO) | Enhances herbicide penetration through the leaf cuticle. | Highly Recommended for post-emergence control of grassy weeds. | May increase the risk of turfgrass injury in high temperatures. |
| Crop Oil Concentrate (COC) | Similar to MSO, enhances herbicide penetration. | A viable alternative to MSO. | May be slightly less effective than MSO on certain weed species. |
| Non-ionic Surfactant (NIS) | Reduces surface tension, improving spray coverage. | Can be used, but generally less effective than MSO or COC for grassy weeds. | Does not aid in cuticle penetration as effectively as oil-based adjuvants. |
| Ammonium Sulfate (AMS) | Conditions hard water by neutralizing antagonistic cations. | Recommended when using hard water as a spray carrier. | Should be added to the tank and dissolved before adding the herbicide. |
Experimental Protocols
Greenhouse Bioassay for Adjuvant Efficacy
Objective: To evaluate the effect of different adjuvants on the efficacy of this compound on a target weed species.
Materials:
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This compound herbicide
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Selected adjuvants (e.g., MSO, COC, NIS)
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Target weed seeds (e.g., crabgrass, barnyardgrass)
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Pots (4-inch diameter)
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Greenhouse potting mix
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Controlled environment greenhouse or growth chamber
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Calibrated sprayer
Methodology:
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Fill pots with potting mix and plant a pre-determined number of weed seeds (e.g., 5-10) at a consistent depth.
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Grow the plants in a controlled environment (e.g., 25°C day/20°C night, 16-hour photoperiod) until they reach the desired growth stage (e.g., 2-3 leaf stage).
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Prepare the herbicide spray solutions. For each treatment, mix this compound at the desired rate with the selected adjuvant in water. Include a control group with no herbicide and a group with this compound and no adjuvant.
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Apply the treatments to the plants using a calibrated sprayer to ensure uniform coverage.
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Return the pots to the greenhouse and continue to water and care for them.
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Visually assess weed control at set intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no control, 100 = complete death).
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At the final assessment, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the percent reduction in biomass compared to the untreated control.
Jar Test for Tank-Mix Compatibility
Objective: To determine the physical compatibility of this compound with other herbicides and adjuvants in a tank mix.
Materials:
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Clear glass jar with a lid (1-quart)
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Water from the intended spray source
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This compound and all proposed tank-mix partners (other herbicides, adjuvants)
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Pipettes or measuring spoons
Methodology:
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Fill the jar halfway with the carrier water.
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Add the tank-mix components one at a time in the proper mixing order (generally, water conditioners first, then dry formulations, then liquid formulations, and finally adjuvants).
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After adding each component, cap the jar and invert it 10 times to mix.
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After all components have been added, fill the rest of the jar with water, cap it, and invert it again 10 times.
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Let the jar sit for 15-30 minutes and observe for any signs of incompatibility, such as separation, clumping, precipitates, or the formation of gels.
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If the mixture remains uniform, the components are likely compatible.
Visualizations
Caption: A flowchart for troubleshooting poor this compound efficacy.
Caption: A typical experimental workflow for evaluating adjuvant efficacy.
Caption: A diagram of the simplified mode of action of this compound.
References
Technical Support Center: Optimizing Quinclorac Herbicide Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the herbicide quinclorac. The following information addresses common issues related to the impact of water carrier pH on this compound's herbicidal activity.
Frequently Asked Questions (FAQs)
Q1: How does the pH of the water carrier affect the efficacy of this compound?
A1: this compound is a weak acid herbicide, and the pH of the spray carrier plays a crucial role in its solubility and subsequent effectiveness.[1][2] Generally, increasing the pH of the spray mixture can enhance the solubility of this compound, leading to improved absorption and phytotoxicity.[3] For instance, research has shown that raising the spray mixture pH from 2.6 to 7.3 significantly increased this compound's effectiveness on green foxtail.[1] However, extremely high pH from sources containing certain salts can be antagonistic.
Q2: What are the signs of poor this compound performance related to water quality?
A2: Reduced weed control is the primary indicator. Susceptible weeds may show initial signs of injury, such as stunting or chlorosis, but then recover. Inconsistent results across different application areas, despite using the same herbicide concentration, can also point to variations in water quality.
Q3: Can hard water affect this compound activity?
A3: Yes, hard water, which contains high levels of cations like calcium (Ca²⁺) and sodium (Na⁺), can significantly reduce the efficacy of this compound. These positively charged ions can bind with the negatively charged this compound molecules, forming less effective salt complexes that are not as readily absorbed by the plant.
Q4: What is cation antagonism and how does it relate to this compound?
A4: Cation antagonism is the reduction in herbicide efficacy due to the presence of certain positively charged ions (cations) in the spray water. For this compound, a weak acid herbicide, cations like sodium and calcium can bind to the herbicide molecule, reducing its ability to be absorbed by the target weed. This is a common issue with weak acid herbicides when mixed in hard water.
Q5: Are there any additives that can counteract the negative effects of adverse water pH and hardness?
A5: Yes, several additives can help optimize this compound performance. Water conditioners, such as ammonium sulfate (AMS), are highly effective at overcoming the antagonistic effects of hard water cations. The sulfate ions in AMS bind with the hard water minerals, preventing them from interacting with the this compound molecules. Additionally, certain surfactants and nitrogen fertilizers can also enhance this compound efficacy.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Reduced weed control despite correct application rate. | Antagonism from hard water cations (e.g., Ca²⁺, Na⁺). | 1. Test the pH and hardness of your water source. 2. Add a water conditioning agent, such as ammonium sulfate (AMS), to the spray tank before adding the this compound. 3. Consider using a different water source with lower mineral content. |
| Inconsistent herbicide performance across different batches or locations. | Variability in water carrier pH. | 1. Measure the pH of each water batch before mixing. 2. Use a buffering agent to adjust and stabilize the water pH to a slightly acidic to neutral range (ideally pH 6.0-7.0) before adding this compound. Research has shown that increasing the pH to 7.3 with triethanolamine (TEA) can significantly boost efficacy. |
| Precipitate forms in the spray tank. | Incompatibility of tank-mix partners or poor this compound solubility. | 1. Perform a jar test to check for compatibility before mixing a full batch. 2. Ensure this compound is fully dissolved before adding other components. Increasing the pH can improve solubility. 3. Maintain continuous agitation in the spray tank. |
| Reduced efficacy when tank-mixing with other products. | Chemical interactions or pH alterations from other formulations. | 1. Review the labels of all tank-mix partners for compatibility and any specific instructions regarding water quality. 2. Be cautious when mixing with emulsifiable concentrate (EC) formulations, as some additives may cause phytotoxicity. |
Quantitative Data Summary
Table 1: Effect of Spray Mixture pH on this compound Phytotoxicity
| Target Weed | Initial pH | Adjusted pH | Additive | % Increase in Phytotoxicity | Reference |
| Green Foxtail | 2.6 | 7.3 | Triethanolamine (TEA) | Nearly doubled (from 40% to 76%) |
Table 2: Influence of Adjuvants on Overcoming Cation Antagonism
| Antagonistic Cations | Adjuvant | Effectiveness in Overcoming Antagonism | Reference |
| Sodium (Na⁺), Calcium (Ca²⁺) | Ammonium Sulfate (AMS) | More effective than 28% N fertilizer | |
| Sodium (Na⁺), Calcium (Ca²⁺) | Ammonium Nitrate (AN) | More effective than 28% N fertilizer | |
| Ions in natural well water | All tested nitrogen fertilizers | Equally effective |
Experimental Protocols
Experiment 1: Evaluating the Effect of pH on this compound Efficacy
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Objective: To determine the impact of varying water carrier pH on the phytotoxicity of this compound.
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Materials:
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This compound herbicide
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Target weed species (e.g., green foxtail) grown under controlled greenhouse conditions (25±5 °C, 50±10% RH).
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Distilled water
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Triethanolamine (TEA) or other buffering agents to adjust pH.
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pH meter
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Calibrated sprayer
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Methodology:
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Prepare stock solutions of this compound in distilled water.
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Divide the stock solution into separate batches.
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Adjust the pH of each batch to different levels (e.g., pH 2.6, 5.0, 7.3) using a buffering agent like TEA. Record the final pH of each solution.
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Apply the different pH-adjusted this compound solutions to separate pots of the target weed species at a consistent application rate (e.g., 105 g ai/ha).
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Include a control group treated with water only.
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Maintain the plants in a controlled environment.
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Visually assess and quantify weed control (e.g., percent phytotoxicity, biomass reduction) at set time intervals (e.g., 7, 14, and 21 days after treatment).
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Experiment 2: Assessing the Role of Adjuvants in Overcoming Cation Antagonism
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Objective: To evaluate the effectiveness of different adjuvants in mitigating the negative impact of hard water cations on this compound activity.
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Materials:
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This compound herbicide
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Target weed species
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Distilled water
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Sources of antagonistic cations (e.g., sodium chloride, calcium chloride)
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Adjuvants to be tested (e.g., ammonium sulfate, ammonium nitrate, urea-ammonium nitrate).
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Surfactant (e.g., block copolymer surfactant or methylated seed oil).
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Calibrated sprayer
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Methodology:
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Prepare a "hard water" solution by adding known concentrations of sodium and calcium salts to distilled water.
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Prepare a series of spray solutions containing:
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This compound in distilled water (control).
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This compound in the hard water solution.
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This compound in the hard water solution with the addition of different adjuvants at recommended rates.
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Ensure all solutions contain a suitable surfactant.
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Apply the treatments to the target weed species.
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Evaluate weed control as described in Experiment 1.
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Visualizations
Caption: Logical workflow of this compound activity influenced by water quality.
Caption: General experimental workflow for testing this compound efficacy.
References
Technical Support Center: Troubleshooting Quinclorac Performance on Mature Crabgrass
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor Quinclorac performance on mature crabgrass (Digitaria spp.).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound application failing to control mature crabgrass?
Poor control of mature crabgrass with this compound can be attributed to several factors, often acting in combination:
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Plant Growth Stage: While this compound can be effective on mature crabgrass, its efficacy can be inconsistent, particularly on plants in the 2- to 4-tiller stage of growth.[1][2][3][4] Some studies suggest that very young (pre-tiller) or highly mature (multi-tiller) crabgrass can be more susceptible.[4]
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Herbicide Resistance: Repeated use of this compound has led to the evolution of resistant crabgrass biotypes. These resistant plants can withstand significantly higher doses of the herbicide.
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Application and Environmental Factors: Suboptimal application techniques and environmental conditions can drastically reduce this compound's effectiveness. This includes improper use of adjuvants, unfavorable temperatures, and low soil moisture.
Q2: What is the mechanism of action for this compound, and how does resistance develop?
This compound is a synthetic auxin herbicide. In susceptible grasses, it disrupts normal hormonal pathways, leading to an overproduction of ethylene and a subsequent accumulation of toxic levels of cyanide, which ultimately causes plant death.
Resistance in crabgrass can be multifaceted:
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Target-Site Resistance: While the precise target site is still under investigation, mutations in the auxin signaling pathway could reduce the plant's sensitivity to this compound.
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Non-Target-Site Resistance (NTSR): This is a more common and complex form of resistance. It can involve:
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Reduced Herbicide Uptake and Translocation: The resistant plant may absorb or move less of the herbicide to its site of action.
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Enhanced Metabolic Detoxification: Resistant biotypes may exhibit elevated activity of detoxifying enzymes like Glutathione S-transferases (GSTs) and Cytochrome P450s, which break down the herbicide into non-toxic compounds.
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Insensitivity to Cyanide: Resistant plants may have a greater ability to detoxify the cyanide produced as a byproduct of this compound's mode of action.
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Q3: How much more tolerant are resistant crabgrass biotypes?
The level of resistance can vary significantly. Studies have identified smooth crabgrass (Digitaria ischaemum) populations that require 5 to 80 times more this compound to achieve a 50% reduction in biomass compared to susceptible populations.
Q4: What role do adjuvants play in this compound performance on mature crabgrass?
Adjuvants are critical for optimizing this compound efficacy, especially on mature crabgrass which has a thicker cuticle.
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Methylated Seed Oils (MSOs): MSOs are highly recommended for use with this compound applications targeting mature crabgrass. They improve spray retention on the leaf surface and enhance penetration of the herbicide through the waxy cuticle.
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Surfactants: Non-ionic surfactants can also improve coverage and uptake.
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Nitrogen Fertilizers: The addition of ammonium sulfate (AMS) or urea ammonium nitrate (UAN) can help overcome antagonism from hard water and may improve uptake.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor this compound performance in your experiments.
Problem 1: Inconsistent or No Control of Mature Crabgrass
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Application Timing (Growth Stage) | Re-evaluate the growth stage of the target crabgrass. If consistently treating at the 2- to 4-tiller stage, consider applications at an earlier or later stage in subsequent experiments. |
| Inadequate Adjuvant Use | Ensure the use of a high-quality Methylated Seed Oil (MSO) at the recommended concentration. Refer to the Experimental Protocols section for guidance on adjuvant selection and testing. |
| Environmental Stress | Apply this compound when crabgrass is actively growing and not under drought stress. Ensure adequate soil moisture before and after application. Avoid applications during extreme heat. |
| Suspected Herbicide Resistance | If other factors have been optimized, consider the possibility of resistance. Conduct a dose-response assay to confirm. See the Experimental Protocols section for a detailed methodology. |
Problem 2: Suspected this compound Resistance
Confirmation and Characterization:
| Objective | Recommended Action |
| Confirm Resistance | Perform a whole-plant dose-response bioassay comparing the suspected resistant population to a known susceptible population. Calculate the resistance index (RI) based on the GR50 (50% growth reduction) values. |
| Investigate Mechanism | If resistance is confirmed, further experiments can elucidate the mechanism. This may include measuring cyanide accumulation, assessing GST and P450 activity, and conducting herbicide uptake and translocation studies using radiolabeled this compound. |
Data Presentation
Table 1: this compound Dose Response in Susceptible vs. Resistant Smooth Crabgrass
| Population | GR50 (kg ai/ha) | Resistance Index (RI) |
| Susceptible (SMT2) | ~0.1 | 1.0 |
| Resistant (MSU2) | ~0.6 | 6.0 |
| Highly Resistant (MSU1) | ~8.5 | 85.0 |
Data synthesized from studies on Digitaria ischaemum. GR50 is the dose required for 50% growth reduction. RI is the GR50 of the resistant population divided by the GR50 of the susceptible population.
Table 2: Impact of Adjuvants on this compound Efficacy
| Adjuvant | Concentration (% v/v) | Green Foxtail Control (%) |
| No Adjuvant | - | 25 |
| Linear Alcohol Ethoxylate (LAE) | 0.25 | 44 |
| LAE + Triethanolamine (TEA) | 0.25 + 0.16 | 81 |
Data from a study on green foxtail, demonstrating the significant enhancement of this compound activity with the addition of specific adjuvants.
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay for this compound Resistance
Objective: To determine the level of resistance in a crabgrass population by comparing its response to a range of this compound doses with that of a known susceptible population.
Methodology:
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Plant Propagation: Grow crabgrass seeds from both suspected resistant and known susceptible populations in pots containing a standardized potting mix.
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Growth Conditions: Maintain plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.
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Herbicide Application: At the 3- to 4-leaf stage, treat plants with a range of this compound doses (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 kg ai/ha). Include a non-treated control.
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Application Technique: Use a precision bench sprayer to ensure uniform application.
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Data Collection: At 21-28 days after treatment, visually assess percent control and harvest the above-ground biomass. Dry the biomass to a constant weight.
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Data Analysis: Use a non-linear regression model (e.g., log-logistic) to fit the dose-response data and calculate the GR50 value for each population.
Protocol 2: Quantification of Cyanide Content in Plant Tissue
Objective: To measure the accumulation of cyanide in crabgrass tissue following this compound treatment.
Methodology:
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Sample Preparation: Treat susceptible and resistant crabgrass plants with this compound. At specified time points (e.g., 24, 48, 72 hours), harvest and immediately freeze the foliage in liquid nitrogen.
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Homogenization: Grind the frozen tissue to a fine powder.
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Extraction: Extract the homogenized tissue in a sodium hydroxide (NaOH) solution.
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Analysis: Determine the cyanide concentration using a colorimetric method, such as the pyridine-barbituric acid method, or by using a cyanide-selective electrode.
Visualizations
Caption: this compound resistance mechanisms in crabgrass.
Caption: Troubleshooting workflow for poor this compound efficacy.
References
Technical Support Center: The Role of Cytochrome P450 Inhibitors in Quinclorac Metabolism Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the metabolism of the herbicide Quinclorac, with a focus on the role of cytochrome P450 (CYP450) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of cytochrome P450 enzymes in this compound metabolism?
A1: Cytochrome P450 monooxygenases are a critical family of enzymes involved in Phase I metabolism of a wide range of xenobiotics, including herbicides like this compound.[1][2] Their primary role is to catalyze oxidative reactions, making the herbicide more water-soluble and easier to excrete, which can lead to its detoxification.[3][4][5] In the context of herbicide resistance, enhanced CYP450 activity can lead to more rapid breakdown of this compound, preventing it from reaching its target site and rendering the plant resistant.
Q2: Why are cytochrome P450 inhibitors used in this compound metabolism studies?
A2: Cytochrome P450 inhibitors are used as a diagnostic tool to determine if CYP450 enzymes are involved in the metabolism and potential resistance to this compound. By inhibiting these enzymes, researchers can observe whether the metabolism of this compound is reduced. If the presence of an inhibitor leads to an increase in the concentration of the parent this compound molecule in the organism, it suggests that CYP450 enzymes are at least partially responsible for its breakdown. This "chemical inhibition" approach is a common method for phenotyping metabolic pathways.
Q3: What are some common CYP450 inhibitors used in herbicide metabolism studies?
A3: A commonly used CYP450 inhibitor in plant and herbicide resistance studies is malathion. In broader drug metabolism research, other inhibitors are used to target specific CYP450 isoforms. These include ketoconazole (a potent inhibitor of CYP3A4), quinidine (an inhibitor of CYP2D6), and furafylline (an inhibitor of CYP1A2), among others. The choice of inhibitor often depends on the specific P450 isoforms being investigated and the experimental system.
Q4: How can I interpret the results of a this compound metabolism study using a CYP450 inhibitor?
A4: The interpretation hinges on comparing the concentration of this compound in the presence and absence of the CYP450 inhibitor.
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Increased this compound Concentration: If pretreatment with a CYP450 inhibitor like malathion results in a higher concentration of this compound within the plant tissue compared to treatment with this compound alone, it strongly suggests that CYP450-mediated metabolism is a pathway for this compound detoxification in that plant.
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No Change in this compound Concentration: If the inhibitor has no effect on the this compound concentration, it may indicate that CYP450 enzymes are not significantly involved in its metabolism, or that other metabolic pathways (e.g., involving glutathione S-transferases) are more dominant.
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IC50 Values: In in-vitro assays, the potency of a compound as a CYP450 inhibitor is often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the activity of a specific CYP450 enzyme by 50%. Lower IC50 values indicate more potent inhibition.
Troubleshooting Guides
Issue 1: No significant difference in this compound concentration with and without the CYP450 inhibitor.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too low. | Increase the concentration of the CYP450 inhibitor. A dose-response curve can help determine the optimal concentration. |
| Inhibitor is not effective for the specific CYP450 isoforms involved. | Use a different, broader-spectrum CYP450 inhibitor or a cocktail of inhibitors targeting various isoforms. |
| CYP450 is not the primary metabolic pathway. | Investigate other metabolic pathways, such as those mediated by glutathione S-transferases (GSTs), by using appropriate inhibitors for those enzyme families. |
| Timing of inhibitor application is not optimal. | Apply the inhibitor at different time points before the this compound treatment to ensure adequate uptake and inhibition of the enzymes before the substrate is introduced. |
| Experimental variability. | Increase the number of biological and technical replicates to ensure statistical power. |
Issue 2: High variability in results between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent application of this compound or inhibitor. | Ensure precise and consistent application techniques for both the herbicide and the inhibitor. |
| Biological variation between individual plants or microsomal batches. | Use a larger sample size and randomize the treatments. For in-vitro assays, ensure the quality and consistency of the human liver microsomes. |
| Inconsistent sample processing and extraction. | Standardize all steps of sample harvesting, storage, and extraction to minimize variability. |
| Analytical instrument instability. | Calibrate and validate the analytical instrument (e.g., LC-MS/MS) before each run. Use internal standards to correct for variations in instrument response. |
Issue 3: Difficulty in quantifying this compound and its metabolites.
| Possible Cause | Troubleshooting Step |
| Low sensitivity of the analytical method. | Optimize the mass spectrometry parameters (e.g., ion transitions, collision energy) for this compound and its potential metabolites. |
| Matrix effects from the biological sample. | Improve the sample clean-up procedure to remove interfering substances. Use matrix-matched calibration curves or stable isotope-labeled internal standards. |
| Metabolites are unknown. | Use high-resolution mass spectrometry to identify potential metabolites based on their accurate mass and fragmentation patterns. |
| Lack of analytical standards for metabolites. | If standards are unavailable, use relative quantification by comparing the peak areas of the metabolite in different treatment groups. |
Quantitative Data Summary
Table 1: Effect of Malathion on this compound Concentration in Smooth Crabgrass (Digitaria ischaemum)
| Population | Treatment | This compound Concentration (ng/g fresh weight) |
| Resistant (MSU1) | This compound alone | Value not specified in abstract |
| Malathion + this compound | Elevated concentration compared to this compound alone | |
| Resistant (MSU2) | This compound alone | Value not specified in abstract |
| Malathion + this compound | Elevated concentration compared to this compound alone | |
| Susceptible (SMT2) | This compound alone | Value not specified in abstract |
| Malathion + this compound | Effect not specified in abstract |
Note: The referenced study confirmed elevated this compound concentrations in resistant populations when pre-treated with malathion, suggesting CYP450-mediated metabolism as a resistance mechanism.
Table 2: General IC50 Values for Common CYP450 Inhibitors
| CYP450 Isoform | Known Inhibitor | Typical IC50 Range |
| CYP1A2 | Furafylline | 0.01–200 µM |
| CYP2A6 | Methoxsalen | 0.005–100 µM |
| CYP2B6 | Ticlopidine | 0.05–500 µM |
| CYP2C8 | Quercetin | 0.01–200 µM |
| CYP2C9 | Sulfaphenazole | 0.05–500 µM |
| CYP2C19 | Ticlopidine | 0.05–500 µM |
| CYP2D6 | Quinidine | 0.005–100 µM |
| CYP2E1 | Diethyldithiocarbamate | 0.1–2000 µM |
| CYP3A4/5 | Ketoconazole | 0.005–100 µM |
Note: These are general ranges from a high-throughput assay and may vary depending on the specific substrate and experimental conditions.
Experimental Protocols
Protocol 1: In-Planta this compound Metabolism Study with a CYP450 Inhibitor
This protocol is a generalized procedure based on the methodology described for studying this compound resistance in smooth crabgrass.
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Plant Growth: Grow the susceptible and resistant plant populations from seed in a controlled greenhouse environment.
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Inhibitor Pre-treatment: At a specified growth stage, treat a subset of plants with the CYP450 inhibitor (e.g., malathion). The application method (e.g., foliar spray) and concentration should be optimized.
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This compound Treatment: After a set incubation period with the inhibitor (e.g., 2 hours), treat both the inhibitor-pre-treated plants and a control group (no inhibitor) with this compound at the desired concentration.
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Sample Harvesting: Harvest plant tissue (e.g., foliage) at various time points after the this compound application.
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Extraction: Homogenize the plant tissue and extract this compound and its metabolites using an appropriate solvent system.
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Sample Clean-up: Centrifuge the samples and filter the supernatant to remove particulate matter.
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LC-MS/MS Analysis: Analyze the filtered samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of this compound.
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Data Analysis: Compare the this compound concentrations between the inhibitor-treated and non-treated groups to determine the effect of CYP450 inhibition on this compound metabolism.
Protocol 2: In-Vitro CYP450 Inhibition Assay using Human Liver Microsomes
This protocol outlines a general procedure for assessing the inhibitory potential of a compound on CYP450 enzymes.
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Preparation of Reagents:
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Prepare a stock solution of the test compound (e.g., this compound).
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Prepare stock solutions of isoform-specific probe substrates (see Table 2).
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Prepare a cofactor solution containing NADPH in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
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Thaw and resuspend human liver microsomes in the buffer.
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Incubation:
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In a microplate, combine the human liver microsomes, the probe substrate, and a series of concentrations of the test compound.
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Pre-incubate the mixture at 37°C.
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Initiate the metabolic reaction by adding the NADPH cofactor solution.
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Incubate at 37°C for a specified time (e.g., 10 minutes).
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Reaction Termination: Stop the reaction by adding a quenching solvent, such as ice-cold methanol or acetonitrile.
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Sample Processing: Centrifuge the samples to pellet the protein.
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LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite from the probe substrate using LC-MS/MS.
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Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
References
Technical Support Center: Mitigating Salt Antagonism in Quinclorac Spray Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with quinclorac efficacy due to salt antagonism in spray solutions.
Troubleshooting Guides & FAQs
Q1: My this compound application is showing reduced efficacy, particularly in controlling target weeds like crabgrass. What could be the issue?
A1: Reduced efficacy of this compound is often linked to the quality of the water used to create the spray solution. Specifically, the presence of certain salts, a condition commonly known as "hard water," can antagonize the herbicide's activity.
Q2: What are the primary salts that interfere with this compound performance?
A2: The primary culprits are divalent and trivalent cations, with calcium (Ca²⁺) and magnesium (Mg²⁺) being the most common antagonists found in hard water.[1][2][3][4][5] Sodium (Na⁺) and iron (Fe³⁺) can also contribute to reduced efficacy.
Q3: How do these salts reduce the effectiveness of this compound?
A3: this compound is a weak acid herbicide. In a spray solution, it exists as a negatively charged anion. Positively charged cations (like Ca²⁺ and Mg²⁺) in hard water can bind with the negatively charged this compound molecules. This binding forms a less soluble complex that is not as readily absorbed by the plant foliage, thereby reducing the herbicide's overall effectiveness.
Q4: I suspect my water is hard. How can I confirm this and what can I do to mitigate the issue?
A4: You can have your water source tested for hardness, which is typically measured in parts per million (ppm) of calcium carbonate (CaCO₃). To mitigate the effects of hard water, the most common and effective solution is to add a water conditioning agent to the spray tank before adding the this compound.
Q5: What is the recommended water conditioning agent to overcome salt antagonism with this compound?
A5: Ammonium sulfate (AMS) is the most widely recommended adjuvant to counteract the negative effects of hard water.
Q6: How does Ammonium Sulfate (AMS) work to mitigate salt antagonism?
A6: When AMS is added to the spray solution, it dissociates into ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions. The sulfate ions preferentially bind with the antagonistic cations (Ca²⁺, Mg²⁺, etc.), effectively "tying them up" and preventing them from interacting with the this compound molecules. The ammonium ions can then form a complex with the this compound, which is more readily absorbed by the plant.
Q7: What is the recommended rate of Ammonium Sulfate (AMS) to use?
A7: The required amount of AMS depends on the hardness of your water. A general recommendation is to use 8.5 to 17 pounds of AMS per 100 gallons of spray solution. For a more precise calculation based on your water test results, you can use the following formula developed by North Dakota State University weed scientists:
-
lbs of AMS per 100 gallons = (0.005 x ppm Na⁺) + (0.009 x ppm Ca²⁺) + (0.014 x ppm Mg²⁺) + (0.042 x ppm Fe³⁺)
Q8: Are there other adjuvants I should be using with this compound?
A8: Yes, this compound applications typically require the use of an adjuvant to improve efficacy, even in the absence of hard water. Methylated seed oil (MSO) or a crop oil concentrate (COC) are often recommended on the product label to enhance absorption into the plant. Always consult the specific this compound product label for recommended adjuvants and use rates.
Q9: Can I use other nitrogen fertilizers instead of AMS?
A9: While other nitrogen sources like urea ammonium nitrate (UAN) can sometimes improve herbicide uptake, ammonium sulfate is generally more effective at overcoming salt antagonism.
Q10: Will adding AMS affect the pH of my spray solution?
A10: The addition of AMS can slightly lower the pH of the spray solution, making it more acidic. This can be beneficial for weak acid herbicides like this compound, as a slightly acidic solution can improve their absorption.
Data Presentation
The following tables summarize the expected impact of water hardness on this compound efficacy and the restorative effect of ammonium sulfate (AMS). The data is synthesized from various research findings and should be considered illustrative. Actual results may vary based on specific environmental conditions, weed species, and growth stages.
Table 1: Illustrative Reduction in this compound Efficacy on Crabgrass due to Water Hardness
| Water Hardness (ppm CaCO₃ equivalent) | Cation Concentration (Illustrative) | Expected Percent Efficacy Reduction (without AMS) |
| 0 - 50 (Soft) | Low Ca²⁺, Mg²⁺ | 0 - 5% |
| 100 - 150 (Moderately Hard) | Moderate Ca²⁺, Mg²⁺ | 10 - 25% |
| 200 - 300 (Hard) | High Ca²⁺, Mg²⁺ | 25 - 40% |
| > 300 (Very Hard) | Very High Ca²⁺, Mg²⁺ | 40 - 60% |
Table 2: Illustrative Restoration of this compound Efficacy on Crabgrass with Ammonium Sulfate (AMS) in Hard Water (250 ppm CaCO₃ equivalent)
| AMS Rate (lbs / 100 gallons) | Expected Percent Efficacy Restoration | Final Expected Efficacy |
| 0 | 0% | 60 - 75% |
| 4 | 50 - 70% | 80 - 90% |
| 8.5 | 80 - 95% | 90 - 98% |
| 17 | > 95% | > 98% |
Experimental Protocols
Greenhouse Bioassay for Evaluating Salt Antagonism and Mitigation
Objective: To determine the effect of different salt concentrations on the efficacy of this compound and the ability of ammonium sulfate (AMS) to mitigate any antagonism.
Materials:
-
Target weed seeds (e.g., large crabgrass, Digitaria sanguinalis)
-
Pots (4-inch diameter) filled with a standard greenhouse potting mix
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This compound herbicide
-
Ammonium sulfate (AMS)
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Sources of antagonistic salts (e.g., CaCl₂, MgSO₄)
-
Deionized water
-
Laboratory balance, glassware for preparing solutions
-
Calibrated spray chamber
-
Greenhouse with controlled temperature and lighting
Methodology:
-
Plant Preparation:
-
Sow 5-10 seeds of the target weed in each pot.
-
After emergence, thin seedlings to a uniform number (e.g., 3 plants per pot) at a consistent growth stage (e.g., 2-3 leaf stage).
-
Grow plants in the greenhouse under optimal conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
-
Treatment Preparation:
-
Prepare a stock solution of this compound in deionized water at the desired concentration.
-
Prepare stock solutions of antagonistic salts (e.g., CaCl₂, MgSO₄) to create different "hard water" levels (e.g., 100, 200, 400 ppm CaCO₃ equivalent).
-
Prepare a stock solution of AMS.
-
Create the final spray solutions by mixing the this compound, salt solutions (if applicable), and AMS (if applicable) in the desired combinations. Include a control group with no herbicide and a control with this compound in deionized water.
-
-
Herbicide Application:
-
Arrange the pots in a randomized complete block design within the spray chamber.
-
Apply the herbicide treatments using a calibrated sprayer set to deliver a consistent volume (e.g., 20 gallons per acre).
-
-
Post-Application Care and Evaluation:
-
Return the pots to the greenhouse and maintain optimal growing conditions.
-
Visually assess weed control at set intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no control) to 100% (complete plant death).
-
At the final evaluation, harvest the above-ground biomass from each pot, dry it in an oven, and record the dry weight.
-
-
Data Analysis:
-
Analyze the visual ratings and dry weight data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Calculate the percent reduction in efficacy due to salts and the percent restoration of efficacy due to AMS.
-
Visualizations
References
- 1. How Much AMS Do I Need to Combat Hard Water Antagonism of Postemergence Herbicides? | Purdue University Pest&Crop newsletter [extension.entm.purdue.edu]
- 2. extension.purdue.edu [extension.purdue.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Thermal and hydrolytic stability of Quinclorac in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the thermal and hydrolytic stability of Quinclorac in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of this compound?
This compound is relatively stable at moderate temperatures. Studies have shown that after 14 weeks of storage, the degradation of the active ingredient is modest, ranging from 1.5% to 3% at temperatures of 35°C, 40°C, and 45°C.[1] However, at a higher temperature of 54°C for the same duration, the degradation increases to 5.57%.[1][2]
Q2: How does pH affect the hydrolytic stability of this compound?
The hydrolytic stability of this compound is highly dependent on pH. It is more stable in acidic to neutral conditions and degrades faster under alkaline conditions. In acidic conditions (1.0 N HCl), the half-life is significantly longer than in alkaline conditions. Conversely, increasing the concentration of NaOH from 0.1 N to 1.0 N substantially decreases the shelf-life and half-life of this compound. Some studies have reported that this compound is stable at pH 5, 7, and 9 in sterile water, suggesting that other factors in non-sterile conditions might contribute to degradation.
Q3: What are the expected degradation products of this compound under thermal and hydrolytic stress?
The primary degradation pathways for this compound involve decarboxylation, dechlorination, hydroxylation, and the substitution of a chlorine atom with a hydroxyl group. Under photolytic conditions, pyridine ring hydroxylation followed by ring opening and/or oxidative dechlorination are key degradation steps. One of its known degradation products is this compound methyl ester.
Q4: What is the kinetic model for this compound degradation?
The degradation of this compound generally follows first-order kinetics, meaning the rate of degradation is proportional to the initial concentration of the compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent degradation results at the same temperature. | 1. Fluctuations in oven/incubator temperature.2. Inconsistent sample preparation.3. Contamination of samples. | 1. Calibrate and monitor the temperature of the heating apparatus regularly.2. Ensure uniform sample preparation, including consistent concentration and solvent.3. Use clean glassware and high-purity solvents to avoid unintended reactions. |
| Faster than expected degradation in neutral pH. | 1. Presence of microbial contaminants in non-sterile water.2. Photodegradation from exposure to light. | 1. Use sterile, buffered solutions for hydrolysis studies to eliminate microbial influence.2. Conduct experiments in the dark or using amber glassware to prevent photodegradation. |
| Difficulty in identifying degradation products. | 1. Low concentration of degradation products.2. Co-elution of peaks in chromatography.3. Inappropriate analytical technique. | 1. Concentrate the sample before analysis.2. Optimize the chromatographic method (e.g., change the mobile phase gradient, temperature, or column).3. Use a high-resolution mass spectrometer (e.g., LC-Q-TOF/MS) for accurate mass measurements and structure elucidation. |
| Poor recovery of this compound from the sample matrix. | 1. Inefficient extraction solvent.2. Strong adsorption of this compound to the matrix. | 1. Use a suitable extraction solvent system, such as acetone with hydrochloric acid.2. Adjust the pH of the extraction solvent to optimize the solubility of this compound. |
Quantitative Data Summary
Table 1: Thermal Stability of this compound (Queen 75% WG) after 14 Weeks
| Temperature (°C) | Active Ingredient Degradation (%) |
| 35 | 1.5 - 3.0 |
| 40 | 1.5 - 3.0 |
| 45 | 1.5 - 3.0 |
| 54 | 5.57 |
Table 2: Hydrolytic Stability of this compound
| Condition | Shelf-life (days) | Half-life (days) |
| Acidic (unspecified concentration) | 5.40 | 72.96 |
| Alkaline (0.1 N NaOH) | 1.02 | 13.73 |
| Alkaline (1.0 N NaOH) | 0.44 | 5.95 |
Table 3: Half-life of this compound in Soil
| Soil pH | Temperature (°C) | Half-life (days) |
| 6.0 | Not Specified | 30.81 |
| 7.0 | Not Specified | 10.58 |
| 8.0 | Not Specified | 18.53 |
| Not Specified | 25 ± 0.5 | 15.04 |
| Not Specified | 35 ± 0.5 | 17.33 |
Experimental Protocols
1. Thermal Stability Assessment
-
Objective: To determine the degradation of this compound at elevated temperatures over time.
-
Methodology:
-
Accurately weigh a known amount of this compound standard or formulation into glass vials.
-
Place the vials in calibrated ovens or incubators set at the desired temperatures (e.g., 35°C, 40°C, 45°C, 54°C).
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At specified time intervals (e.g., 1, 2, 4, 8, 14 weeks), remove a set of vials from each temperature.
-
Allow the vials to cool to room temperature.
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Extract the contents with a suitable solvent (e.g., methanol or acetonitrile).
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Analyze the concentration of the active ingredient using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculate the percentage of degradation by comparing the concentration at each time point to the initial concentration.
-
2. Hydrolytic Stability Assessment
-
Objective: To evaluate the stability of this compound in aqueous solutions at different pH levels.
-
Methodology:
-
Prepare buffered aqueous solutions at various pH values (e.g., pH 4, 7, and 9) using standard buffer systems.
-
Spike the buffered solutions with a known concentration of this compound.
-
Store the solutions in the dark at a constant temperature (e.g., 25°C or 50°C) to prevent photodegradation.
-
At predetermined time intervals, collect aliquots from each solution.
-
Analyze the concentration of this compound in the aliquots using HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Determine the rate of hydrolysis and calculate the half-life (t½) at each pH value.
-
3. Identification of Degradation Products
-
Objective: To identify the chemical structures of major degradation products.
-
Methodology:
-
Subject this compound to forced degradation under thermal and hydrolytic (acidic and alkaline) conditions to generate a sufficient amount of degradation products.
-
Analyze the stressed samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS).
-
Elucidate the structures of the degradation products based on their mass spectra and fragmentation patterns.
-
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Putative degradation pathways of this compound.
References
Technical Support Center: Managing Quinclorac Solubility in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinclorac. The information is presented in a question-and-answer format to directly address common solubility challenges encountered during experiments.
Troubleshooting Guide
Issue: this compound powder is not dissolving in my aqueous buffer.
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Question: I've added this compound to my aqueous buffer (e.g., PBS, Tris buffer), and it's not dissolving. What should I do?
-
Answer: this compound has very low solubility in neutral and acidic aqueous solutions. Direct dissolution in aqueous buffers is often challenging. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
Issue: A precipitate forms after adding my this compound stock solution to the aqueous buffer.
-
Question: My this compound dissolved perfectly in DMSO, but when I added it to my cell culture medium, it precipitated. Why is this happening and how can I fix it?
-
Answer: This is a common issue known as "solvent-shifting" precipitation. This compound is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but poorly soluble in aqueous environments. When the concentrated DMSO stock is diluted into an aqueous buffer, the this compound molecules are forced out of solution, causing them to precipitate.
To prevent this:
-
Lower the final concentration: The most straightforward solution is to reduce the final concentration of this compound in your aqueous medium.
-
Optimize the dilution process: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This rapid mixing can help to disperse the this compound molecules before they have a chance to aggregate and precipitate.
-
Use a higher stock concentration: Preparing a more concentrated stock solution in DMSO allows you to add a smaller volume to your aqueous buffer, thereby reducing the solvent-shifting effect.
-
Adjust the pH: this compound's solubility is highly pH-dependent. Increasing the pH of your aqueous buffer to be more alkaline can significantly increase its solubility. However, ensure the final pH is compatible with your experimental system.
-
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The aqueous solubility of this compound is low and significantly influenced by pH. In deionized water at 20°C, the equilibrium solubility is approximately 63.28 ± 1.57 mg/L. It is important to note that some older literature may report a much lower value (0.065 mg/L), which is now considered to be an error.
Q2: How does pH affect the solubility of this compound in water?
A2: this compound is an ionizable pesticide, and its aqueous solubility increases dramatically with increasing pH. As the pH becomes more alkaline, the carboxylic acid group on the this compound molecule deprotonates, forming a more soluble salt.
Q3: What are the recommended organic solvents for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro studies. Acetone and methanol can also be used. For a 10 mM stock solution in DMSO, you would dissolve 2.42 mg of this compound in 1 mL of DMSO.
Q4: What is the maximum concentration of DMSO that is safe for my cell cultures?
A4: The tolerance of cell lines to DMSO varies. As a general guideline, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid cytotoxicity. It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.
Q5: Can I heat the solution to improve the solubility of this compound?
A5: Gentle warming (e.g., to 37°C) can help dissolve this compound in an organic solvent. However, for aqueous solutions, if the compound precipitates upon cooling back to room temperature, it indicates that the solution was supersaturated. Therefore, heating is not a permanent solution for poor aqueous solubility.
Data Presentation
Table 1: Solubility of this compound in Water at Different pH Values (20°C)
| pH | Solubility (mg/L) |
| 1.0 | 3.61 |
| 3.0 | 80.1 |
| 5.0 | 72 |
| 6.1 | 61.5 |
| 7.0 | 63.28 ± 1.57 |
| 8.95 | 10457.65 |
| 10.3 | 75,900 |
Table 2: Solubility of this compound in Various Solvents (20°C)
| Solvent | Solubility ( g/100g ) |
| Acetone | 0.2 |
| Ethanol | 0.2 |
| n-hexane | <0.1 |
| Methylene chloride | <0.1 |
| Acetonitrile | <0.1 |
| DMSO | High (e.g., 125 mg/mL)[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound for your desired volume of stock solution. The molecular weight of this compound is 242.05 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.42 mg of this compound.
-
Weigh the calculated amount of this compound powder accurately and transfer it to a sterile microcentrifuge tube or vial.
-
Add the desired volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your chosen volume of aqueous buffer.
-
In a sterile tube, add the required volume of the aqueous buffer.
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While vigorously vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise.
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Continue vortexing for a few seconds to ensure the solution is well-mixed.
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Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, the final concentration may be too high, or the mixing was not adequate.
Visualizations
Caption: Troubleshooting workflow for managing this compound solubility issues.
References
Validation & Comparative
A Comparative Analysis of Quinclorac and 2,4-D on Auxin Receptors: A Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic auxins Quinclorac and 2,4-Dichlorophenoxyacetic acid (2,4-D), focusing on their interactions with auxin receptors and the subsequent physiological impacts. By presenting experimental data, detailed protocols, and visual diagrams of the involved signaling pathways, this document aims to serve as a comprehensive resource for understanding the distinct mechanisms of these widely used herbicides.
Introduction to Synthetic Auxins and Their Receptors
Synthetic auxins, such as this compound and 2,4-D, are compounds that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1][2] They function by binding to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins.[1][3] This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors.[4] The removal of these repressors unleashes Auxin Response Factors (ARFs), which in turn modulate the expression of auxin-responsive genes, leading to a variety of physiological effects. At herbicidal concentrations, this process results in uncontrolled growth and ultimately, plant death.
Comparative Binding Affinity to Auxin Receptors
The primary interaction of synthetic auxins with the plant cellular machinery occurs at the TIR1/AFB auxin co-receptor complex. The affinity of this binding is a key determinant of the herbicide's efficacy and selectivity. Recent studies utilizing Surface Plasmon Resonance (SPR) have provided quantitative insights into these interactions.
A significant finding is the differential binding of 2,4-D and this compound to representative members of the three main clades of Arabidopsis auxin receptors: AtTIR1, AtAFB2, and AtAFB5. While 2,4-D demonstrates measurable, albeit weaker, binding to these receptors compared to the natural auxin IAA, this compound shows no detectable binding under the same experimental conditions. This suggests a fundamental difference in their primary mechanism of perception at the canonical auxin receptor sites.
The dissociation constant (Kd) provides a measure of the affinity between a ligand and its receptor, with a lower Kd indicating a higher affinity. For the 2,4-D and TIR1-IAA7 co-receptor complex, the Kd has been reported to be in the range of 248–1000 nM.
| Compound | Receptor | Relative Binding (% of IAA) | Dissociation Constant (Kd) (nM) |
| 2,4-D | AtTIR1 | 29% | 248 - 1000 (for TIR1-IAA7 complex) |
| AtAFB2 | 22% | Not Reported | |
| AtAFB5 | 40% | Not Reported | |
| This compound | AtTIR1 | No binding observed | Not Applicable |
| AtAFB2 | No binding observed | Not Applicable | |
| AtAFB5 | No binding observed | Not Applicable |
Downstream Signaling and Physiological Effects
The interaction, or lack thereof, with the TIR1/AFB receptors dictates the downstream signaling cascades and the ultimate physiological outcomes.
2,4-D: Upon binding to TIR1/AFB receptors, 2,4-D triggers a cascade that includes the overproduction of ethylene and abscisic acid (ABA). This hormonal imbalance leads to epinasty (downward bending of leaves), senescence, and ultimately the death of susceptible dicotyledonous plants.
This compound: The mode of action for this compound is more complex and appears to be species-dependent. In broadleaf weeds, it is suggested to act as a typical auxin herbicide. However, in susceptible grass species, a primary phytotoxic effect is the accumulation of cyanide. This is a consequence of the massive induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the key enzyme in the ethylene biosynthesis pathway. The overproduction of ethylene leads to a buildup of cyanide as a byproduct, reaching toxic levels in sensitive grasses.
Signaling and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Auxin-Receptor Binding Assay: Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the binding affinity and kinetics of this compound and 2,4-D to purified TIR1/AFB auxin receptors.
Methodology:
-
Protein Expression and Purification: Express and purify recombinant TIR1/AFB proteins (e.g., AtTIR1, AtAFB2, AtAFB5) and the Aux/IAA degron peptide (e.g., from IAA7) with appropriate tags (e.g., His-tag, Biotin-tag) using a suitable expression system (e.g., insect or bacterial cells).
-
SPR Chip Preparation: Immobilize the biotinylated Aux/IAA degron peptide onto a streptavidin-coated SPR sensor chip.
-
Binding Analysis:
-
Prepare a series of concentrations of the analyte (this compound or 2,4-D) in a suitable running buffer.
-
In separate experiments, inject a solution containing a fixed concentration of a purified TIR1/AFB protein mixed with the varying concentrations of the herbicide over the sensor chip surface.
-
A reference flow cell without the immobilized peptide should be used to subtract non-specific binding.
-
Monitor the change in resonance units (RU) in real-time to observe the association and dissociation of the protein-herbicide complex to the immobilized peptide.
-
-
Data Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Biological Activity Assay: Root Growth Inhibition
Objective: To assess the in vivo biological activity of this compound and 2,4-D by measuring their effect on root growth.
Methodology:
-
Plant Material and Growth Conditions:
-
Sterilize and stratify seeds of a model plant species (e.g., Arabidopsis thaliana).
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Sow the seeds on Murashige and Skoog (MS) agar plates containing a range of concentrations of this compound or 2,4-D (including a solvent control).
-
-
Growth Measurement:
-
Place the plates vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
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After a set period of growth (e.g., 5-7 days), photograph the plates.
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Measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Calculate the average root length for each herbicide concentration.
-
Plot the root length as a percentage of the control against the herbicide concentration.
-
Determine the concentration required for 50% inhibition of root growth (IC50) for each compound.
-
Downstream Effect Measurement: Cyanide Quantification in Plant Tissues
Objective: To quantify the accumulation of cyanide in plant tissues following treatment with this compound.
Methodology:
-
Plant Treatment: Grow susceptible grass seedlings (e.g., barnyardgrass) in a hydroponic or soil system and treat with a herbicidal concentration of this compound. Include an untreated control group.
-
Sample Collection: Harvest shoot tissues at various time points after treatment and immediately freeze them in liquid nitrogen to halt metabolic activity.
-
Cyanide Extraction and Quantification (Picrate Method):
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Homogenize the frozen plant tissue.
-
Place a known weight of the homogenized tissue in a sealed vial.
-
Suspend a filter paper strip impregnated with picric acid above the tissue sample. The release of hydrogen cyanide (HCN) from the tissue will cause the yellow picrate paper to turn reddish-brown.
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After a defined incubation period (e.g., 16-24 hours) at room temperature, elute the color from the paper in a known volume of water.
-
Measure the absorbance of the resulting solution at 510 nm using a spectrophotometer.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of potassium cyanide (KCN).
-
Use the standard curve to determine the concentration of cyanide in the plant tissue samples, expressed as µg per gram of fresh weight.
-
Conclusion
The comparative analysis of this compound and 2,4-D reveals distinct mechanisms of action at the molecular level, which translate to their different herbicidal activities and species selectivity. While 2,4-D functions as a canonical synthetic auxin by binding to TIR1/AFB receptors and disrupting hormonal balance, this compound's mode of action, particularly in grasses, involves a unique phytotoxicity pathway centered on cyanide accumulation, with no evidence of direct binding to the core TIR1/AFB receptor machinery. This guide provides the foundational data and methodologies for researchers to further investigate these differences and explore the nuances of synthetic auxin signaling and herbicide action.
References
A Comparative Guide to Quinclorac and Mesotrione for Pre-Emergent Weed Control Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quinclorac and mesotrione for pre-emergent weed control research. It details their mechanisms of action, summarizes available performance data, outlines experimental protocols, and provides visual diagrams of their respective signaling pathways and a general experimental workflow.
Executive Summary
This compound and mesotrione are two widely utilized herbicides with distinct mechanisms of action and weed control spectrums. While both can exhibit pre-emergent activity, their primary applications and efficacies differ significantly. Mesotrione is generally considered a more reliable and broad-spectrum pre-emergent herbicide for a variety of broadleaf and grassy weeds.[1][2] this compound's strength lies in its post-emergent control of grassy weeds, though it does offer some residual pre-emergent suppression.[1] Direct, side-by-side comparative studies focusing solely on the pre-emergent efficacy of these two herbicides are limited in publicly available literature. This guide, therefore, presents the available data for each, alongside their mechanisms of action and relevant experimental protocols to aid researchers in designing and interpreting their own studies.
Mechanisms of Action
This compound: A Synthetic Auxin
This compound is classified as a synthetic auxin herbicide (HRAC Group 4).[1] It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to a cascade of events that disrupt normal plant growth in susceptible species.[1]
Signaling Pathway of this compound:
Caption: this compound acts as a synthetic auxin, leading to the degradation of Aux/IAA repressors and subsequent uncontrolled gene expression, ultimately causing plant death.
Mesotrione: An HPPD Inhibitor
Mesotrione belongs to the triketone class of herbicides and is classified as an HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitor (HRAC Group 27). This enzyme is critical in the biochemical pathway for plastoquinone and vitamin E synthesis.
Signaling Pathway of Mesotrione:
Caption: Mesotrione inhibits the HPPD enzyme, disrupting carotenoid biosynthesis, which leads to chlorophyll degradation and eventual plant death.
Pre-Emergent Efficacy Data
Direct comparative studies on the pre-emergent efficacy of this compound and mesotrione are not extensively available in peer-reviewed literature. The following tables summarize findings from various studies on the individual pre-emergent performance of each herbicide against common weed species.
Table 1: Pre-Emergent Efficacy of this compound
| Weed Species | Efficacy (%) | Application Rate | Soil Type | Reference |
| Large Crabgrass (Digitaria sanguinalis) | Moderate | 0.56 kg ai/ha | Not Specified | |
| Green Foxtail (Setaria viridis) | >93% | 0.56 kg ai/ha | Not Specified | |
| Barnyardgrass (Echinochloa crus-galli) | Good | Not Specified | Not Specified |
Note: this compound's pre-emergent activity is often described as providing suppression rather than complete control and is generally more effective against grassy weeds.
Table 2: Pre-Emergent Efficacy of Mesotrione
| Weed Species | Efficacy (%) | Application Rate | Soil Type | Reference |
| Crabgrass (Digitaria spp.) | Good to Excellent | 4-8 fl. oz./acre | Not Specified | |
| Goosegrass (Eleusine indica) | Good to Excellent | 4-8 fl. oz./acre | Not Specified | |
| Common Lambsquarters (Chenopodium album) | >90% | 105 g ai/ha | Not Specified | |
| Velvetleaf (Abutilon theophrasti) | >90% | 105 g ai/ha | Not Specified | |
| Poa annua | Ineffective | 2.0-3.0 oz AI/A | Not Specified |
Note: Mesotrione generally demonstrates broad-spectrum pre-emergent control of both grassy and broadleaf weeds. Its efficacy can be influenced by application timing and environmental conditions.
Experimental Protocols
A standardized protocol is crucial for accurately assessing and comparing the pre-emergent efficacy of herbicides. The following outlines a general methodology for conducting such field trials.
Experimental Design and Setup
-
Site Selection: Choose a field with a known and uniform history of the target weed species. The soil type should be consistent across the trial area.
-
Experimental Design: A randomized complete block design (RCBD) with at least three to four replications is recommended to minimize the effects of field variability.
-
Plot Size: Plot dimensions should be sufficient to allow for accurate application and assessment while minimizing edge effects. A common plot size is in the range of 2 x 5 meters to 3 x 10 meters.
-
Treatments: Include an untreated control, this compound at various rates, and mesotrione at various rates. It is also beneficial to include a commercial standard pre-emergent herbicide for comparison.
Herbicide Application
-
Timing: Apply herbicides before the emergence of the target weed species. This is typically done shortly after planting the desired crop or in a fallow setting.
-
Application Equipment: Use a calibrated research plot sprayer with a boom and appropriate nozzles to ensure uniform coverage. A CO2-pressurized backpack sprayer is often used for small plot research.
-
Carrier Volume: A sufficient carrier volume (e.g., 150-200 L/ha) should be used to ensure thorough coverage of the soil surface.
-
Environmental Conditions: Record temperature, humidity, wind speed, and soil moisture at the time of application.
Data Collection and Analysis
-
Weed Control Ratings: Visually assess weed control at regular intervals (e.g., 14, 28, and 56 days after treatment) using a scale of 0% (no control) to 100% (complete control).
-
Weed Density and Biomass: At a predetermined time point, count the number of weed plants per unit area (e.g., a 0.25 m² quadrat) and harvest the above-ground biomass. Dry the biomass to a constant weight.
-
Crop Injury: If a crop is present, assess phytotoxicity using a 0% (no injury) to 100% (crop death) scale.
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), and use a mean separation test (e.g., Fisher's LSD) to determine significant differences between treatments.
Experimental Workflow Diagram:
Caption: A generalized workflow for conducting pre-emergent herbicide efficacy trials, from site selection to data analysis.
Conclusion
Both this compound and mesotrione have roles in weed management, but their pre-emergent capabilities differ. Mesotrione offers broader and more consistent pre-emergent control of a range of weed species. This compound's pre-emergent activity is more limited and is best utilized for its post-emergent strengths with some residual suppression of grassy weeds. For researchers designing pre-emergent weed control studies, a thorough understanding of these differences, coupled with rigorous experimental protocols, is essential for generating reliable and comparable data. Further head-to-head comparative studies are needed to provide a more definitive quantitative comparison of their pre-emergent efficacy.
References
Unraveling Resistance: A Comparative Guide to Cross-Resistance Patterns Between Quinclorac and Other Auxinic Herbicides
For Researchers, Scientists, and Drug Development Professionals
The evolution of herbicide resistance in weed populations presents a significant challenge to sustainable agriculture and vegetation management. Quinclorac, a synthetic auxin herbicide, has been a valuable tool for controlling key weed species. However, the emergence of this compound-resistant biotypes necessitates a deeper understanding of the cross-resistance patterns with other auxinic herbicides. This guide provides a comprehensive comparison of these patterns, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Analysis of Herbicide Resistance
The following table summarizes the quantitative data on the resistance levels of various weed species to this compound and other auxinic herbicides. The data is presented as the Resistance Factor (RF), which is the ratio of the herbicide concentration required to cause a 50% reduction in growth (GR₅₀) or survival (LD₅₀) in the resistant population compared to a susceptible population.
| Weed Species | Resistant Biotype | This compound RF | 2,4-D RF | Dicamba RF | MCPA RF | Other Auxinic Herbicides RF | Reference(s) |
| Kochia scoparia | Dicamba-Resistant | Resistant to inhibition | Cross-Resistant | Resistant | - | Fluroxypyr (Cross-Resistant) | [1][2][3] |
| Sinapis arvensis | Auxin-Resistant | - | 18 | 104 | 10 | Picloram, Dichlorprop, Mecoprop (Resistant) | [4] |
| Galium spurium | This compound-Resistant | 46 | - | 3 | 12 | Picloram (3), Fluroxypyr (3), Triclopyr (2) | [5] |
| Digitaria ischaemum | This compound-Resistant (MSU1) | 80 | - | - | - | - | |
| Digitaria ischaemum | This compound-Resistant (MSU2) | 5 | - | - | - | - | |
| Echinochloa crus-galli | This compound-Resistant | >78 | - | - | - | - |
Note: A hyphen (-) indicates that data was not available in the cited sources. Resistance Factor (RF) is a general indicator and can vary based on the specific experimental conditions.
Experimental Protocols
Understanding the methodologies used to generate resistance data is critical for interpretation and replication. The following is a detailed protocol for a whole-plant dose-response assay, a standard method for evaluating herbicide resistance.
Whole-Plant Dose-Response Assay Protocol
1. Plant Material and Growth Conditions:
-
Seed Collection: Collect mature seeds from both the suspected resistant weed population and a known susceptible population of the same species.
-
Germination: Germinate seeds in petri dishes on moist filter paper or in trays with a sterile potting mix.
-
Transplanting: Once seedlings have reached the 2-3 leaf stage, transplant them into individual pots (e.g., 10 cm diameter) filled with a standard greenhouse potting medium.
-
Growth Environment: Grow plants in a controlled environment (greenhouse or growth chamber) with a consistent temperature (e.g., 25/20°C day/night), light cycle (e.g., 16-hour photoperiod), and relative humidity. Water plants as needed to maintain optimal growth.
2. Herbicide Application:
-
Herbicide Preparation: Prepare stock solutions of the technical grade herbicides (this compound, 2,4-D, dicamba, MCPA, etc.). A series of dilutions should be made to create a range of at least 6-8 concentrations, including a zero-herbicide control. The dose range should be selected to capture the full response curve from no effect to complete plant death for both susceptible and resistant populations.
-
Application: When plants have reached the 3-4 leaf stage, apply the herbicides using a laboratory track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha) at a constant pressure. This ensures uniform spray coverage.
3. Data Collection and Analysis:
-
Evaluation: After a set period (typically 21-28 days after treatment), visually assess plant injury and record the number of surviving plants.
-
Biomass Measurement: Harvest the above-ground biomass of each plant, and measure the fresh weight. Dry the biomass in an oven at a set temperature (e.g., 60°C) for 72 hours and record the dry weight.
-
Data Analysis: Express the biomass data as a percentage of the untreated control for each population. Use a non-linear regression model, typically a log-logistic model, to analyze the dose-response data and calculate the GR₅₀ (the herbicide dose required to cause a 50% reduction in plant growth) for each herbicide and population.
-
Resistance Factor (RF) Calculation: Calculate the RF by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.
Visualizing the Mechanisms and Processes
Signaling Pathway of Auxinic Herbicides
Auxinic herbicides mimic the natural plant hormone auxin (indole-3-acetic acid or IAA), leading to a disruption of normal growth processes. The binding of an auxinic herbicide to the TIR1/AFB receptor protein complex triggers the degradation of Aux/IAA transcriptional repressors. This, in turn, allows Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes, leading to uncontrolled cell division and elongation, and ultimately, plant death. Resistance can occur through mutations in the TIR1/AFB or Aux/IAA proteins, preventing the herbicide from binding effectively.
Caption: Auxin herbicide signaling pathway and a potential resistance mechanism.
Experimental Workflow for Cross-Resistance Assessment
The process of determining cross-resistance involves a systematic series of steps, from collecting weed populations to analyzing the data to understand the resistance patterns.
Caption: A generalized workflow for a herbicide cross-resistance study.
Logical Relationship of Herbicide Cross-Resistance Patterns
Cross-resistance can arise from different mechanisms, primarily target-site resistance (TSR) or non-target-site resistance (NTSR). Understanding the underlying mechanism is crucial for predicting the spectrum of resistance to other herbicides.
Caption: Logical flow of cross-resistance patterns based on the resistance mechanism.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Kochia (Kochia scoparia = Bassia scoparia) | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 3. Cross-resistance to dicamba, 2,4-D, and fluroxypyr in Kochia scoparia is endowed by a mutation in an AUX/IAA gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. weedscience.org [weedscience.org]
- 5. Varied Susceptibility of Five Echinochloa Species to Herbicides and Molecular Identification of Species Using CDDP Markers [mdpi.com]
A Comparative Analysis of Quinclorac and Dicamba Efficacy on Broadleaf Weeds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal efficacy of Quinclorac and Dicamba on common broadleaf weeds. The information presented is curated from experimental data to assist researchers and scientists in understanding the relative performance of these two widely used synthetic auxin herbicides.
Overview of this compound and Dicamba
This compound and Dicamba are both selective, post-emergent herbicides that function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1] This mode of action leads to uncontrolled and abnormal plant growth in susceptible broadleaf weeds, ultimately causing their demise.[1] Despite their similar mode of action, they belong to different chemical families: this compound is a quinoline carboxylic acid, while Dicamba is a benzoic acid derivative. This structural difference can influence their respective efficacy on various weed species and their behavior in the environment.
Comparative Efficacy Data
While direct, head-to-head comparative studies detailing the efficacy of this compound and Dicamba as standalone active ingredients across a wide range of broadleaf weeds are limited in publicly available literature, existing research provides valuable insights. The following tables summarize the reported efficacy of each herbicide on key broadleaf weeds. It is important to note that many studies evaluate these herbicides in combination with other active ingredients, most commonly 2,4-D.
Table 1: Efficacy of this compound and Dicamba on White Clover (Trifolium repens)
| Herbicide | Efficacy Level | Source(s) |
| This compound | Good to Excellent | [2][3][4] |
| Dicamba | Good to Excellent |
Note: Both herbicides are widely recognized as effective for the control of white clover, often used in combination products for enhanced spectrum of control.
Table 2: Efficacy of this compound and Dicamba on Dandelion (Taraxacum officinale)
| Herbicide | Efficacy Level | Source(s) |
| This compound | Effective | |
| Dicamba | Generally Effective, but some conflicting reports exist |
Note: While several sources report Dicamba as effective against dandelion, one source suggests it is not effective for controlling this weed. This compound is generally considered effective.
Table 3: Efficacy of this compound and Dicamba on Field Bindweed (Convolvulus arvensis)
| Herbicide/Combination | Efficacy Level | Source(s) |
| This compound + 2,4-D | Consistently performed as well as or better than Dicamba + 2,4-D | |
| Dicamba + 2,4-D | Effective, but in some cases less so than this compound + 2,4-D | |
| This compound (standalone) | Highly Effective | |
| Dicamba (standalone) | More effective than 2,4-D; fall applications of 1 to 2 lbs/acre resulted in 87-97% control. |
Note: A study directly comparing combinations with 2,4-D found the this compound mixture to be superior in some instances for field bindweed control. This compound as a standalone product is also cited as being highly effective.
Experimental Protocols
The following outlines a general methodology for conducting field trials to assess the efficacy of herbicides like this compound and Dicamba on broadleaf weeds, based on common practices reported in the literature.
1. Experimental Design:
-
Randomized Complete Block Design (RCBD): This design is typically employed to minimize the influence of field variability.
-
Plot Size: A standard plot size of at least 21 ft² is often used.
-
Replications: A minimum of three to four replications for each treatment is recommended to ensure statistical validity.
2. Treatments and Application:
-
Herbicide Rates: Treatments should include the recommended label rate, as well as rates above and below this to determine the dose-response relationship. An untreated control is essential for comparison.
-
Application Method: Herbicides are typically applied using a calibrated sprayer, such as a CO2-powered boom sprayer, to ensure uniform coverage. Application volume can vary, with 40 gallons per acre being a common rate.
3. Data Collection and Analysis:
-
Weed Control Assessment: Efficacy is commonly assessed visually as a percentage of weed control compared to the untreated plots at various intervals after treatment (e.g., 14, 28, and 56 days).
-
Phytotoxicity: Any damage to the desirable turfgrass or crop is also visually rated.
-
Biomass Measurement: In some studies, the above-ground biomass of the target weeds is harvested, dried, and weighed to provide a quantitative measure of control.
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and means are separated using a statistical test such as Fisher's Protected LSD.
Visualization of Mechanisms and Workflows
Signaling Pathway of Synthetic Auxin Herbicides
The diagram below illustrates the general signaling pathway of synthetic auxin herbicides like this compound and Dicamba. These herbicides mimic natural auxin, leading to an overstimulation of auxin-responsive genes, which results in uncontrolled cell division and expansion, ultimately causing plant death.
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Experimental Workflow for Herbicide Efficacy Trial
The following diagram outlines a typical workflow for a field-based herbicide efficacy trial.
Caption: A typical workflow for a herbicide efficacy field trial.
Conclusion
Both this compound and Dicamba are effective herbicides for the control of many common broadleaf weeds. The choice between them may depend on the specific weed spectrum present, the desired level of control for certain hard-to-kill species like field bindweed, and the context of use (e.g., turfgrass, fallow land). For white clover, both herbicides demonstrate comparable high efficacy. In the case of field bindweed, some evidence suggests that this compound, particularly in combination with 2,4-D, may offer an advantage over Dicamba combinations. For dandelion, both are generally considered effective, although some conflicting reports on Dicamba's performance exist. Researchers should consider the available data and conduct trials under their specific conditions to determine the optimal choice for their weed management programs.
References
- 1. 2,4-D DMA, this compound, and Dicamba Acid - Ageruo [m.ageruo.com]
- 2. extension.psu.edu [extension.psu.edu]
- 3. FS385: Broadleaf Weed Control in Cool Season Lawns (Rutgers NJAES) [njaes.rutgers.edu]
- 4. Special Weed Problems / Turfgrass / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
Differential Gene Expression in Quinclorac-Susceptible vs. Resistant Weeds: A Comparative Guide
Quinclorac, a synthetic auxin herbicide, has been instrumental in controlling grass weeds, particularly Echinochloa species, in rice cultivation.[1][2] However, the evolution of this compound resistance in several weed populations threatens its efficacy.[3] Understanding the molecular underpinnings of this resistance is paramount for developing sustainable weed management strategies. This guide provides a comparative analysis of differential gene expression between this compound-susceptible and resistant weed biotypes, supported by experimental data and detailed methodologies.
Core Resistance Mechanisms: An Overview
Resistance to this compound in weeds is primarily attributed to non-target-site resistance (NTSR) mechanisms.[4] These mechanisms do not involve mutations in the herbicide's target protein but rather rely on the plant's ability to metabolize, sequester, or otherwise neutralize the herbicide. Key pathways implicated in this compound resistance include enhanced herbicide detoxification and a heightened general stress response.[1]
In susceptible grass species, this compound's mode of action involves the overproduction of ethylene, which leads to a toxic accumulation of cyanide. Resistant plants have evolved mechanisms to circumvent this toxicity.
Comparative Gene Expression Analysis
Transcriptomic studies, primarily using RNA sequencing (RNA-seq), have revealed significant differences in gene expression profiles between resistant and susceptible weed populations, both constitutively and in response to this compound treatment.
Constitutive Gene Expression Differences
Even in the absence of this compound, resistant Echinochloa colona (ECO-R) populations exhibit upregulation of several biological processes compared to susceptible (ECO-S) populations. This suggests a pre-adapted state of readiness for herbicidal stress.
Table 1: Constitutively Upregulated Gene Ontology (GO) Terms in this compound-Resistant E. colona
| GO Term ID | Description |
| GO:0006520 | Cellular amino acid metabolic process |
| GO:0009607 | Response to biotic stimulus |
| GO:0006979 | Response to oxidative stress |
| GO:0006096 | Glycolytic process |
| GO:0015979 | Photosynthesis |
| GO:0009737 | Response to abscisic acid |
| GO:0009723 | Response to ethylene |
| GO:0009651 | Response to salt stress |
| GO:0006809 | Nitrile metabolic process |
| GO:0006541 | Glutamine metabolic process |
Source: Adapted from Rangani et al., 2022.
Gene Expression Changes Following this compound Treatment
Upon exposure to this compound, resistant weeds exhibit a rapid and robust induction of genes involved in detoxification and stress mitigation.
Table 2: Upregulated Detoxification-Related Genes in this compound-Resistant E. colona (ECO-R) vs. Susceptible E. colona (ECO-S) 24h After Treatment
| Gene Family | Putative Function | Fold Change (ECO-R Treated vs. ECO-S Treated) |
| UDP-Glycosyltransferase (UGT) | ||
| UGT | Glycosyltransferase family 1 | 8.8 |
| UGT | Glycosyltransferase family 1 | 6.7 |
| UGT | Glycosyltransferase family 1 | 5.3 |
| Cytochrome P450 (CYP450) | ||
| CYP450 | Cytochrome P450 71A1-like | 4.8 |
| CYP450 | Cytochrome P450 707A1-like | 4.2 |
| Glutathione S-Transferase (GST) | ||
| GST | Glutathione S-transferase-like | 3.5 |
| GST | Glutathione S-transferase DHAR2-like | 2.9 |
| ABC Transporter | ||
| ABC Transporter | ATP-binding cassette transporter G family | 5.1 |
| ABC Transporter | ATP-binding cassette transporter B family | 4.5 |
Source: Adapted from Rangani et al., 2022, and other studies on herbicide detoxification pathways.
Key Signaling and Detoxification Pathways
The differential gene expression data points to a multi-faceted resistance mechanism. The primary strategies employed by resistant weeds are the detoxification of the herbicide and the mitigation of its toxic side effects.
Caption: Proposed mechanism of non-target-site resistance to this compound in weeds.
In this proposed pathway, this compound is first metabolized (e.g., hydroxylated) by cytochrome P450 monooxygenases (Phase I). Subsequently, UDP-glycosyltransferases (UGTs) conjugate a sugar moiety, often UDP-glucose, to the metabolized herbicide (Phase II), rendering it more water-soluble and less toxic. The UDP-glucose required for this conjugation is supplied in abundance by an upregulated trehalose biosynthesis pathway, which also plays a role in general abiotic stress mitigation. Finally, ATP-binding cassette (ABC) transporters sequester the conjugated herbicide into the vacuole (Phase III), effectively removing it from the cytoplasm. Concurrently, antioxidant defense systems, including glutathione S-transferases (GSTs), are elevated to protect the cell from oxidative stress induced by the herbicide.
Experimental Protocols
The findings presented in this guide are based on robust molecular biology techniques. Below are summarized methodologies for the key experiments.
Plant Materials and Growth Conditions
-
Seed Collection : Seeds of suspected resistant and known susceptible weed populations (e.g., Echinochloa crus-galli, Echinochloa colona) are collected from agricultural fields.
-
Plant Cultivation : Seeds are germinated and grown in a controlled environment (greenhouse or growth chamber) with standardized temperature, light cycles (e.g., 12h/12h light/dark), and humidity to ensure uniform growth.
RNA Sequencing and Differential Gene Expression Analysis
-
Herbicide Treatment : At a specific growth stage (e.g., 3-4 leaf stage), plants from both resistant and susceptible biotypes are treated with a discriminating dose of this compound. Leaf tissues are collected at various time points (e.g., 0, 6, 24 hours) post-treatment, flash-frozen in liquid nitrogen, and stored at -80°C.
-
RNA Extraction and Library Preparation : Total RNA is extracted from the collected tissue samples using a commercial kit. The quality and quantity of RNA are assessed using a spectrophotometer and a bioanalyzer. mRNA is then isolated, fragmented, and used to construct sequencing libraries.
-
Sequencing : The prepared libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis :
-
Quality Control : Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.
-
Transcriptome Assembly : For species without a reference genome, a de novo transcriptome is assembled from the high-quality reads.
-
Gene Annotation : Assembled transcripts are annotated by comparing their sequences against public protein databases (e.g., NCBI Nr, Swiss-Prot).
-
Differential Expression Analysis : Reads from each sample are mapped back to the reference transcriptome. Gene expression levels are quantified, and differentially expressed genes (DEGs) between resistant and susceptible, and treated and untreated samples are identified using statistical packages like DESeq2 or edgeR. Genes with a significant p-value (e.g., <0.05) and a log2 fold change above a certain threshold (e.g., >1) are considered DEGs.
-
Functional Enrichment : Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the DEG sets to identify over-represented biological processes and pathways.
-
References
- 1. High Resistance to this compound in Multiple-Resistant Echinochloa colona Associated with Elevated Stress Tolerance Gene Expression and Enriched Xenobiotic Detoxification Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of the Herbicidal Activity of Quinclorac and Fenoxaprop-ethyl
An Objective Guide for Researchers and Agrochemical Professionals
In the landscape of modern weed management, Quinclorac and Fenoxaprop-ethyl stand out as two widely utilized post-emergent herbicides, each with distinct mechanisms of action and target weed spectrums. This compound, a quinolinecarboxylic acid, is primarily known for its unique ability to control both broadleaf weeds and specific grassy weeds like crabgrass. Fenoxaprop-ethyl, an aryloxyphenoxypropionate ("fop"), is a graminicide highly effective against a broad range of annual and perennial grasses. Understanding their contrasting and complementary herbicidal activities is crucial for developing effective and selective weed control strategies in various agricultural and turfgrass systems.
This guide provides a comprehensive comparison of this compound and Fenoxaprop-ethyl, supported by experimental data and detailed methodologies, to assist researchers and professionals in making informed decisions for their weed management programs.
General Characteristics and Mode of Action
This compound and Fenoxaprop-ethyl operate through fundamentally different biochemical pathways, which dictates their selectivity and the symptoms they produce in susceptible plants.
This compound: This herbicide functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2][3][4] In susceptible broadleaf weeds, this compound induces uncontrolled cell division and elongation, leading to classic auxin-like symptoms such as leaf and stem twisting, epinasty, and eventual plant death.[5] Interestingly, its mode of action in susceptible grasses like barnyardgrass is different and not fully understood, but it is thought to involve the inhibition of cell wall synthesis and the induction of phytotoxic levels of cyanide derived from ethylene biosynthesis.
Fenoxaprop-ethyl: As a member of the "fop" chemical family, Fenoxaprop-ethyl is a potent inhibitor of the enzyme Acetyl-CoA Carboxylase (ACCase). This enzyme is critical for the first committed step in fatty acid biosynthesis. By blocking ACCase, the herbicide prevents the formation of lipids necessary for building and maintaining cell membranes, particularly in the meristematic regions (growing points) of grasses. This leads to a cessation of growth, followed by chlorosis and necrosis, typically starting in the newest leaves. Most broadleaf plants are naturally tolerant because their ACCase enzyme has a different structure that is not susceptible to the herbicide.
Comparative Data Summary
The following tables summarize the key characteristics and performance data for this compound and Fenoxaprop-ethyl based on available research.
Table 1: General and Physicochemical Properties
| Property | This compound | Fenoxaprop-ethyl |
| Herbicide Group (HRAC/WSSA) | Group 4 / Group O | Group 1 / Group A |
| Chemical Class | Quinolinecarboxylic Acid | Aryloxyphenoxypropionate |
| Mode of Action | Synthetic Auxin (Auxin Mimic) | Acetyl-CoA Carboxylase (ACCase) Inhibitor |
| Uptake and Translocation | Absorbed by foliage and roots; translocated throughout the plant | Absorbed primarily by leaves; translocated systemically to roots and rhizomes |
| Primary Use | Post-emergent | Post-emergent |
Table 2: Herbicidal Spectrum and Crop Selectivity
| Feature | This compound | Fenoxaprop-ethyl |
| Weed Spectrum | Controls many broadleaf weeds (e.g., clover, dandelion) and some key grassy weeds (e.g., crabgrass, barnyardgrass, foxtail) | Controls a wide range of annual and perennial grasses (e.g., barnyardgrass, wild oats, foxtails, crabgrass, goosegrass) |
| Ineffective Against | Nutsedge, goosegrass | All broadleaf weeds and sedges |
| Key Crop/Turf Safety | Rice, corn, wheat, sorghum, established cool-season turfgrass | Broadleaf crops (soybean, cotton), cereals (wheat, rice), certain turfgrasses (perennial ryegrass, tall fescue) |
| Potential for Injury | Can injure certain fine fescues. | Can cause stunting or injury to Kentucky bluegrass and bentgrass, especially at higher temperatures. |
Table 3: Efficacy Data from Field Studies
| Herbicide | Application Rate (g a.i./ha) | Crop | Target Weed(s) | Weed Control Efficiency (%) | Source |
| Fenoxaprop-p-ethyl | 75 | Late Sown Wheat | Grassy Weeds (e.g., Phalaris minor) | Not specified, but "equally effective" as higher rates for reducing weed density | |
| Fenoxaprop-p-ethyl | 100 | Late Sown Wheat | Grassy Weeds | Not specified, but "equally effective" as higher rates for reducing weed density | |
| Fenoxaprop-p-ethyl | 120 | Late Sown Wheat | Grassy Weeds | Not specified, but "equally effective" as higher rates for reducing weed density | |
| Fenoxaprop-p-ethyl | 240 | Late Sown Wheat | Grassy Weeds | 95.4 | |
| Fenoxaprop-p-ethyl | 86.25 | Transplanted Rice | Echinochloa colona, E. crus-galli | Higher WCE than lower doses and cyhalofop-butyl 80 g/ha | |
| This compound + Fenoxaprop-p-ethyl + Pyrazosulfuron-ethyl | 175 | Transplanted Rice | Mixed annual weeds (Cyperus difformis, Echinochloa crus-galli) | Most effective treatment, resulting in >40% grain yield increase over unweeded control |
Note: Efficacy can vary significantly based on environmental conditions, weed growth stage, and application technique.
Signaling Pathways and Experimental Workflows
Visualizing the biochemical pathways and experimental processes is essential for a deeper understanding of herbicide science.
Signaling Pathways
Caption: this compound's synthetic auxin pathway in broadleaf weeds.
Caption: Fenoxaprop-ethyl's inhibition of the ACCase pathway in grasses.
Experimental Workflow
Caption: A generalized workflow for comparative herbicide field trials.
Experimental Protocols
Detailed and reproducible protocols are the foundation of sound scientific comparison. Below are generalized methodologies for key experiments cited in weed science literature.
Protocol 1: Greenhouse Dose-Response Assay
This protocol is designed to determine the herbicide rate that causes a 50% reduction in plant growth (GR₅₀) under controlled conditions.
-
Plant Propagation:
-
Plant seeds of the target weed species (e.g., Echinochloa crus-galli or Digitaria ischaemum) in 10-cm pots filled with a standard greenhouse potting mix.
-
Grow plants in a greenhouse with controlled temperature (e.g., 25/20°C day/night) and a 16-hour photoperiod.
-
Water and fertilize as needed to ensure uniform, healthy growth.
-
-
Herbicide Application:
-
When weeds reach a specified growth stage (e.g., 3-4 leaf stage), thin them to a uniform number (e.g., 3 plants per pot).
-
Prepare stock solutions of this compound and Fenoxaprop-ethyl. Create a series of 6-8 dilutions for each herbicide to generate a logarithmic dose range (e.g., 0, 0.125X, 0.25X, 0.5X, 1X, 2X, 4X, where 1X is the recommended field rate).
-
Include a non-ionic surfactant or methylated seed oil as recommended by the product labels.
-
Apply herbicides using a laboratory spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha) to ensure uniform coverage.
-
-
Data Collection and Analysis:
-
Keep an untreated control group for comparison.
-
Arrange pots in a completely randomized design with 4-6 replications.
-
At 21 days after treatment (DAT), visually assess weed control on a scale of 0% (no effect) to 100% (complete death).
-
Harvest the above-ground biomass for each pot, dry in an oven at 60°C for 72 hours, and record the dry weight.
-
Convert dry weight data to a percentage of the untreated control.
-
Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic function) to calculate the GR₅₀ value for each herbicide.
-
Protocol 2: Field Efficacy Trial
This protocol assesses herbicide performance under real-world agricultural conditions.
-
Site Selection and Trial Layout:
-
Select a field with a uniform and high natural infestation of the target weeds.
-
The experimental design should be a Randomized Complete Block Design (RCBD) with 3-4 replications to account for field variability.
-
Individual plot sizes should be adequate for application and assessment (e.g., 3m x 5m).
-
-
Treatment Application:
-
Treatments should include multiple rates of this compound, multiple rates of Fenoxaprop-ethyl, a weedy (untreated) check, and a weed-free check (maintained by hand-weeding).
-
Apply herbicides at the recommended weed growth stage using a CO₂-pressurized backpack sprayer equipped with flat-fan nozzles calibrated to deliver a consistent spray volume.
-
-
Data Collection:
-
Weed Control: At set intervals (e.g., 15, 30, and 60 DAT), assess weed control using visual ratings (0-100% scale).
-
Weed Density and Biomass: At a specified time point (e.g., 45 DAT), place a 0.25m² quadrat in each plot, count the number of individual weed species, and harvest the above-ground biomass. Dry and weigh the biomass to determine weed pressure.
-
Crop Phytotoxicity: Visually assess crop injury at 7 and 14 DAT on a 0-10 scale (0 = no injury, 10 = crop death).
-
Crop Yield: At crop maturity, harvest the grain from a designated area within each plot and adjust for moisture content to determine the final yield.
-
-
Statistical Analysis:
-
Subject all data (weed control ratings, biomass, yield) to Analysis of Variance (ANOVA).
-
Use a mean separation test (e.g., Tukey's HSD or Fisher's LSD at P=0.05) to determine significant differences between treatment means.
-
Use Considerations and Synergism
The choice between this compound and Fenoxaprop-ethyl, or their combined use, depends on the specific weed challenge.
-
Growth Stage Matters: Both herbicides are most effective on young, actively growing weeds. This compound's efficacy on crabgrass can be inconsistent on plants with one to five tillers, though it is effective on very young and very mature plants. Fenoxaprop is also most effective before crabgrass reaches the 4-tiller stage.
-
Broadleaf and Grass Mixtures: For fields with a mixed population of susceptible broadleaf and grassy weeds, this compound offers a broader spectrum of control. Fenoxaprop provides no broadleaf control and should not be tank-mixed with phenoxy herbicides like 2,4-D, as this can reduce grass control and injure turf.
-
Synergistic Tank Mixes: The combination of this compound and Fenoxaprop-ethyl can provide synergistic effects, offering a wider spectrum of control than either product alone. This combination is particularly useful in turfgrass and rice for managing complex weed populations in a single application, which also serves as a resistance management strategy by employing two different modes of action.
Conclusion
This compound and Fenoxaprop-ethyl are distinct herbicidal tools with specific strengths. This compound is a versatile herbicide valued for its unique control of certain grasses like crabgrass alongside many broadleaf weeds, making it a staple in turf and rice production. Its synthetic auxin mode of action provides a different control mechanism compared to many other graminicides. Fenoxaprop-ethyl is a specialist graminicide, offering reliable and selective post-emergent control of a wide array of grass species in broadleaf crops and cereals. Its targeted inhibition of the ACCase enzyme makes it highly effective against grasses while ensuring the safety of non-grass crops.
For researchers and drug development professionals, understanding these differences at the biochemical and physiological levels is key to discovering new herbicidal compounds and developing integrated weed management systems that are both effective and sustainable. The strategic use of these herbicides, either alone or in combination, allows for tailored solutions to diverse and challenging weed problems.
References
A Comparative Guide to the Validation of Analytical Methods for Quinclorac in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the detection and quantification of the herbicide Quinclorac in environmental matrices. The performance of common techniques is evaluated, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.
Data Presentation: A Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound determination is contingent on factors such as the sample matrix, required sensitivity, and the intended purpose of the analysis (e.g., routine monitoring vs. confirmatory analysis). The following table summarizes the quantitative performance of several common methods.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| HPLC-UV | Soil | 0.05 mg/kg[1] | 0.5 mg/kg[1] | 66.6 - 106.4[1] | 1.9 - 15.7[1] |
| LC-MS/MS | Soil | - | 10 ppb (0.01 mg/kg)[2] | 81.79 - 95.37 | - |
| UPLC-MS/MS | Honey | 0.012 µg/kg | 0.5 µg/kg | - | - |
| ELISA | River Water, Paddy Water, Paddy Soil, Brown Rice | 0.020 mg/L (IC20) | - | 77.7 - 101.4 | 1.7 - 11.5 |
| TRFIA | River Water, Paddy Water, Paddy Soil, Brown Rice | 0.004 mg/L (IC20) | - | 77.3 - 106.1 | 1.8 - 12.5 |
Experimental Protocols
Detailed methodologies for two prominent chromatographic techniques are provided below. These protocols are based on established and validated methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Soil Samples
This method, adapted from a simplified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, is suitable for routine monitoring of this compound in soil.
a) Sample Preparation and Extraction:
-
Weigh 5 g of sieved soil into a 50 mL polypropylene centrifuge tube.
-
Add 2 mL of ultrapure water and mix using a vortex mixer for 1 minute.
-
Add 10 mL of acetonitrile containing 1% acetic acid and shake vigorously for 2 minutes.
-
Add 3 g of anhydrous magnesium sulfate and 0.9 g of sodium acetate trihydrate. Shake immediately to prevent the formation of magnesium sulfate conglomerates.
-
Centrifuge the mixture for 5 minutes at 5000 rpm.
-
Filter a 9 mL aliquot of the supernatant through a column containing anhydrous sodium sulfate.
-
Dry the filtered extract under a stream of nitrogen.
-
Redissolve the residue in 1.0 mL of methanol for HPLC-UV analysis.
b) HPLC-UV Analysis:
-
Column: C18 column (250 × 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: Water (containing 0.2% acetic acid) / Methanol (45/55, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 ºC.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 240 nm.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Soil Samples
This LC-MS/MS method offers higher sensitivity and selectivity, making it suitable for confirmatory analysis and the determination of low residue levels of this compound and its metabolites.
a) Sample Preparation and Extraction (Shake Method):
-
For the determination of this compound and its metabolite BH 514-2-OH, extract soil samples with 0.1 N NaOH by shaking. For clay soils, a more exhaustive reflux extraction may be necessary.
-
Centrifuge the samples and acidify an aliquot of the extract.
-
Partition the acidified extract with a 3:2 mixture of methylene chloride/ethyl acetate.
-
Evaporate the solvent to dryness using a rotary evaporator.
-
Reconstitute the residue in an appropriate volume of the mobile phase.
b) LC-MS/MS Analysis:
-
Instrumentation: The final quantitative determination is made by LC-MS/MS using multiple reaction monitoring (MRM).
-
Ionization Mode: Positive Ion TurboIonSpray.
-
Precursor/Product Ions (m/z):
-
This compound (BAS 514 H): 242/161
-
BH 514-2-OH: 258/184
-
-
Note: Instrument parameters such as collision energy and declustering potential must be optimized for the specific instrument used.
Mandatory Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound in environmental samples.
Caption: General workflow for validating an analytical method for this compound.
Decision Tree for Method Selection
This diagram provides a logical guide for selecting an appropriate analytical method based on key experimental considerations.
Caption: Decision tree for selecting a suitable this compound analysis method.
References
Assessing the Synergistic Effects of Quinclorac with Other Herbicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quinclorac, a selective herbicide belonging to the quinoline carboxylic acid group, is widely utilized for the post-emergence control of grassy and broadleaf weeds in various turfgrasses and crops. Its mode of action as a synthetic auxin provides a unique tool for weed management. To enhance its efficacy and broaden its weed control spectrum, this compound is often tank-mixed with other herbicides. This guide provides a comparative assessment of the synergistic effects of this compound with various herbicide partners, supported by experimental data and detailed methodologies.
Synergistic Interactions of this compound with Propanil for Barnyardgrass Control
A notable example of synergy is the combination of this compound with propanil for the control of barnyardgrass (Echinochloa crus-galli), particularly biotypes that have developed resistance to other herbicides like bispyribac-sodium.[1][2][3][4][5]
Experimental Data
A study investigating the efficacy of propanil and this compound tank-mixtures on a bispyribac-sodium-resistant barnyardgrass biotype revealed significant synergistic interactions at specific ratios. The synergy was evaluated based on the lethal dose required to achieve 95% mortality (LD95).
| Herbicide/Mixture Ratio (Propanil:this compound) | Predicted LD95 (g a.i./ha) | Observed LD95 (g a.i./ha) | Synergism Ratio (Predicted/Observed) | Fold Reduction in Herbicide Rate |
| Propanil Alone | 1621 | 1621 | - | - |
| This compound Alone | 20.2 | 20.2 | - | - |
| 20:80 | 1297 (Propanil) + 4.0 (this compound) | 988 (Propanil) + 3.1 (this compound) | 1.31 | Propanil: 1.6x, this compound: 6.5x |
| 40:60 | 973 (Propanil) + 6.1 (this compound) | 739 (Propanil) + 4.3 (this compound) | 1.32 | Propanil: 2.2x, this compound: 4.7x |
| 60:40 | 648 (Propanil) + 8.1 (this compound) | 489 (Propanil) + 6.1 (this compound) | 1.33 | Propanil: 3.3x, this compound: 3.3x |
| 80:20 | 324 (Propanil) + 12.1 (this compound) | 421 (Propanil) + 15.8 (this compound) | 0.77 | Antagonistic |
Data adapted from a study on bispyribac-sodium-resistant barnyardgrass.
The results demonstrate that mixture ratios of 20:80, 40:60, and 60:40 (propanil:this compound) exhibited a synergistic effect, with the 40:60 ratio being particularly effective, allowing for a 2.2-fold and 4.7-fold reduction in the required rates of propanil and this compound, respectively, to achieve 95% mortality. Conversely, an 80:20 ratio resulted in an antagonistic effect.
Experimental Protocol: Propanil and this compound Synergy Study
Objective: To determine the optimal synergistic mixture ratio of propanil and this compound for the control of bispyribac-sodium-resistant barnyardgrass.
Materials and Methods:
-
Plant Material: Seeds of a putative bispyribac-sodium-resistant Echinochloa crus-galli biotype were collected from rice fields.
-
Growth Conditions: Plants were grown in a glasshouse environment.
-
Herbicide Application: Herbicides were applied at the 3-4 leaf stage of the barnyardgrass seedlings.
-
Dose-Response Assays: Initial dose-response curves were generated for propanil and this compound individually to determine the herbicide rates causing 20%, 40%, 60%, and 80% mortality.
-
Tank-Mixture Evaluation: Based on the individual dose-response data, tank mixtures of propanil and this compound were prepared in ratios of 20:80, 40:60, 60:40, and 80:20. A series of five dosages for each ratio were applied.
-
Data Collection: Seedling survival rate was recorded 14 days after treatment (DAT). Shoot dry weight was measured after drying the plant material.
-
Synergy Analysis: The Colby method was used to determine if the observed response of the herbicide mixtures was synergistic, additive, or antagonistic.
Broadening the Weed Control Spectrum: this compound in Combination with Broadleaf and Other Herbicides
This compound is frequently tank-mixed to expand its control to a wider range of broadleaf weeds and to provide residual activity.
This compound and Phenoxy Herbicides (2,4-D, MCPA, MCPP)
Tank-mixing this compound with phenoxy herbicides such as 2,4-D, MCPA, and MCPP is a common practice to enhance the control of various broadleaf weeds in turfgrass. While specific quantitative data on the synergistic ratios for these combinations are not as readily available in peer-reviewed literature as for the propanil mixture, the combination is known to provide a broader spectrum of control than either component alone.
This compound and Pendimethalin
For extended residual control of annual grasses, this compound can be tank-mixed with pendimethalin. This combination provides both post-emergence control from this compound and pre-emergence activity from pendimethalin, preventing the germination of new weed seeds.
Mechanistic Basis of Synergy
The synergistic effect observed between this compound and other herbicides often stems from their different modes of action, which can lead to a multi-pronged attack on the weed's physiological processes.
This compound and Propanil: A Dual Assault on Weed Physiology
The synergy between this compound and propanil is a prime example of this principle.
-
This compound: As a synthetic auxin, this compound disrupts plant growth by mimicking natural growth hormones. This leads to uncontrolled cell division and elongation, ultimately causing the death of susceptible plants. In grassy weeds, this compound is also thought to stimulate the production of ethylene and cyanide to phytotoxic levels.
-
Propanil: In contrast, propanil is a photosystem II (PSII) inhibitor. It blocks the electron transport chain in photosynthesis, leading to a rapid cessation of energy production and the formation of reactive oxygen species that cause cellular damage.
The combination of these two distinct modes of action likely overwhelms the weed's ability to metabolize or compensate for the herbicidal effects, resulting in a greater level of control than would be expected from the simple sum of their individual activities.
Conclusion
The synergistic combination of this compound with other herbicides, particularly those with different modes of action, presents a powerful strategy for effective weed management. The tank-mix of this compound and propanil demonstrates a clear synergistic effect in controlling herbicide-resistant barnyardgrass, allowing for reduced application rates and potentially mitigating the development of further resistance. While the benefits of combining this compound with broadleaf herbicides like 2,4-D and for residual control with pendimethalin are well-recognized in practice, further quantitative studies are warranted to fully elucidate the optimal synergistic ratios and the underlying biochemical mechanisms. Understanding these interactions at a scientific level is crucial for the development of more effective and sustainable weed control programs.
References
- 1. Tank mixture of propanil and this compound for inhibiting a bispyribac-sodium-resistant barnyardgrass (Echinochloa crus-galli) biotype in Malaysia - Advances in Weed Science [awsjournal.org]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Propanil-Resistant Barnyardgrass (Echinochloa crus-galli) Control in Rice (Oryza sativa) | Weed Technology | Cambridge Core [cambridge.org]
Comparative Metabolomics of Plants Treated with Quinclorac and Quinmerac: A Guide for Researchers
A detailed comparison of the metabolomic and physiological effects of the auxin-mimicking herbicides, quinclorac and quinmerac, on plants. This guide provides an overview of their mechanisms of action, available research data, experimental protocols for metabolomic analysis, and visualizations of affected pathways.
Executive Summary
This compound and quinmerac are both classified as synthetic auxin herbicides, primarily used for selective weed control in various crops. While they share a similar mode of action by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants, the detailed metabolic consequences of their application can differ. This guide synthesizes the available scientific literature to provide a comparative overview of their effects on plant metabolomics.
Current research provides a more comprehensive understanding of the metabolic impact of this compound, revealing its multifaceted influence on plant physiology beyond simple auxin mimicry. This includes the inhibition of cell wall biosynthesis and the induction of stress-related pathways involving ethylene and cyanide production. In contrast, detailed metabolomic studies on quinmerac are scarce, limiting a direct quantitative comparison. This document presents the known effects of both herbicides, details established protocols for conducting comparative metabolomic studies, and provides visual representations of the key affected pathways for this compound.
Comparative Overview
| Feature | This compound | Quinmerac |
| Herbicide Class | Synthetic Auxin (Quinolinecarboxylic acid) | Synthetic Auxin (Quinolinecarboxylic acid) |
| Primary Mode of Action | Mimics auxin, leading to disruption of normal plant growth and development. | Mimics auxin, leading to disruption of normal plant growth and development.[1][2] |
| Secondary Modes of Action | Inhibition of cell wall biosynthesis in grasses; induction of ethylene and cyanide production.[3] | Not well-documented in available literature. |
| Metabolic Pathways Affected | - Auxin signaling[4] - Ethylene biosynthesis[4] - Cyanide metabolism - Cell wall synthesis - Amino acid metabolism - Secondary metabolism | - Presumed to affect auxin-regulated pathways. Specific details are limited. |
| Quantitative Data Availability | Limited quantitative metabolomics data. Proteomics data from resistant weeds show changes in protein expression related to photosynthesis and stress responses. | No quantitative metabolomics or proteomics data found in the reviewed literature. |
Metabolomic Effects of this compound
This compound is known to induce a complex array of metabolic and physiological responses in susceptible plants, which can vary between monocots and dicots.
Key Metabolic Perturbations:
-
Auxin Pathway Overload: As a synthetic auxin, this compound overwhelms the natural auxin signaling pathway, leading to epinasty (twisting and curling of stems and leaves), uncontrolled cell division, and disruption of normal developmental processes.
-
Ethylene and Cyanide Production: In sensitive grasses, this compound treatment stimulates the activity of ACC synthase, a key enzyme in the ethylene biosynthesis pathway. This leads to an overproduction of ethylene and, as a byproduct, toxic levels of cyanide. The accumulation of cyanide is a significant contributor to the herbicidal effect in these species.
-
Cell Wall Biosynthesis Inhibition: In some grass species, this compound has been shown to interfere with the incorporation of glucose into cellulose and hemicellulose, thereby inhibiting cell wall formation.
-
Induction of Stress Responses: The application of this compound can lead to oxidative stress, as evidenced by increased lipid peroxidation in exposed organisms.
Quantitative Data:
While comprehensive quantitative metabolomics data for this compound is limited, a study on this compound-resistant barnyardgrass (Echinochloa crus-galli L.) using quantitative proteomics (iTRAQ) revealed significant changes in protein expression upon this compound treatment. In the resistant biotype, proteins related to photosynthesis were significantly increased, suggesting a compensatory mechanism to overcome the herbicide's effects. Additionally, eight herbicide resistance-related proteins were up-regulated, while two proteins associated with abscisic acid (a stress hormone) biosynthesis were down-regulated.
Metabolomic Effects of Quinmerac
Information regarding the specific metabolomic or detailed biochemical effects of quinmerac on plants is sparse in the currently available scientific literature. It is categorized as a synthetic auxin herbicide, and its mode of action is presumed to be similar to other auxin mimics, causing growth disruption in susceptible broad-leaved weeds. It is primarily absorbed through the roots.
A study comparing several auxin herbicides, including quinmerac, noted that it induced lower levels of ACC (a precursor to ethylene) and cyanide compared to this compound in Digitaria sanguinalis, which correlated with lower growth inhibition. This suggests that while it is an auxin mimic, its downstream effects on stress-related pathways may be less pronounced than those of this compound in certain species.
Due to the lack of dedicated metabolomic studies, a detailed analysis of the metabolic pathways affected by quinmerac and quantitative data on metabolite changes are not available at this time.
Experimental Protocols for Comparative Metabolomics
To conduct a comparative metabolomics study of plants treated with this compound and quinmerac, a standardized workflow is essential. The following protocols are based on established methods for plant metabolomics using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Plant Growth and Treatment
-
Plant Material: Grow a selected model plant species (e.g., Arabidopsis thaliana or a relevant crop/weed species) under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
Herbicide Application: At a specific developmental stage (e.g., 3-4 true leaves), treat the plants with this compound and quinmerac at a pre-determined effective concentration. A control group treated with a mock solution (solvent only) must be included.
-
Time-Course Sampling: Harvest plant tissues (e.g., leaves or whole seedlings) at different time points post-treatment (e.g., 6, 24, 48, and 72 hours) to capture the dynamic metabolic response.
-
Quenching: Immediately freeze the harvested tissues in liquid nitrogen to halt all metabolic activity. Store samples at -80°C until extraction.
Metabolite Extraction
-
Homogenization: Grind the frozen plant tissue to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.
-
Extraction Solvent: Add a pre-chilled extraction solvent, typically a methanol/water or methanol/chloroform/water mixture, to the powdered tissue. The choice of solvent depends on the target metabolites (polar or non-polar).
-
Internal Standards: Add a mixture of internal standards to the extraction solvent to aid in quality control and relative quantification.
-
Extraction: Vortex the mixture and incubate at a low temperature (e.g., -20°C or 4°C) with shaking for a defined period.
-
Centrifugation: Centrifuge the samples to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites. For biphasic extractions, collect both the polar and non-polar layers separately.
-
Drying: Dry the extracts completely using a vacuum concentrator or a stream of nitrogen gas.
GC-MS Analysis (for volatile and semi-volatile compounds)
-
Derivatization: Re-suspend the dried extracts in a derivatization agent (e.g., methoxyamine hydrochloride in pyridine followed by MSTFA) to increase the volatility of polar metabolites.
-
Injection: Inject the derivatized samples into the GC-MS system.
-
Separation: Separate the metabolites on a suitable GC column (e.g., a non-polar or mid-polar column).
-
Detection: Detect the eluted compounds using a mass spectrometer, typically in full scan mode.
-
Data Processing: Process the raw data to identify peaks, perform deconvolution, and align the chromatograms. Identify metabolites by comparing their mass spectra and retention indices to spectral libraries (e.g., NIST, Golm Metabolome Database).
LC-MS Analysis (for a wide range of polar and non-polar compounds)
-
Reconstitution: Re-suspend the dried extracts in a solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile or methanol).
-
Injection: Inject the reconstituted samples into the LC-MS system.
-
Separation: Separate the metabolites using a reversed-phase or HILIC column with a suitable gradient elution.
-
Detection: Detect the eluted compounds using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes.
-
Data Processing: Process the raw data to detect features (m/z and retention time pairs), perform alignment, and annotate features by matching against metabolite databases (e.g., KEGG, Metlin).
Data Analysis
-
Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis - PCA, and Orthogonal Projections to Latent Structures-Discriminant Analysis - OPLS-DA) to identify metabolites that are significantly different between the control and herbicide-treated groups.
-
Pathway Analysis: Use tools like MetaboAnalyst or KEGG Mapper to map the significantly altered metabolites onto known metabolic pathways to understand the biological impact of the herbicides.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the known signaling pathway affected by this compound and a general workflow for a comparative metabolomics experiment.
Caption: this compound's multifaceted mode of action in susceptible plants.
Caption: A generalized workflow for comparative plant metabolomics studies.
Conclusion
This compound and quinmerac, both synthetic auxin herbicides, present a case where a shared primary mode of action may lead to divergent metabolic consequences in plants. The available literature provides a clearer picture of this compound's effects, which extend beyond auxin mimicry to include the induction of ethylene and cyanide biosynthesis, particularly in grasses, and the inhibition of cell wall synthesis. This multifaceted action likely contributes to its broader spectrum of activity.
In stark contrast, the metabolic impact of quinmerac remains largely unexplored, with current knowledge limited to its classification as an auxin-like herbicide. The limited comparative data suggests it may be a less potent inducer of stress-related pathways than this compound.
This guide highlights a significant knowledge gap regarding the metabolomic effects of quinmerac. Further research, employing the metabolomics workflows outlined herein, is crucial to elucidate its precise mechanism of action and to enable a direct and quantitative comparison with this compound. Such studies would not only enhance our fundamental understanding of how these herbicides work but also inform the development of more effective and selective weed management strategies. For researchers in drug development, understanding these differential metabolic impacts could provide insights into novel pathways for targeted compound design.
References
- 1. Quinmerac | C11H8ClNO2 | CID 91749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Integrative Theory of the Mode of Action of this compound: Literature Review1 - Advances in Weed Science [awsjournal.org]
- 4. This compound belongs to a new class of highly selective auxin herbicides | Weed Science | Cambridge Core [cambridge.org]
Evaluating the Selectivity of Quinclorac in Turfgrass: A Comparative Guide
For Researchers, Scientists, and Turfgrass Management Professionals
This guide provides a comprehensive evaluation of the selectivity of the herbicide Quinclorac across various turfgrass species. It offers a comparative analysis with alternative herbicides, supported by experimental data, to aid in informed decision-making for effective weed management strategies in turfgrass systems.
Introduction to this compound
This compound is a selective, post-emergent herbicide belonging to the quinoline carboxylic acid family.[1] It functions as a synthetic auxin, mimicking natural plant growth hormones and leading to uncontrolled growth and eventual death in susceptible plants.[2][3] This mode of action provides effective control against many grassy weeds, notably crabgrass (Digitaria spp.), as well as several broadleaf weeds, while exhibiting tolerance in a range of turfgrass species.[2][3] The herbicide is absorbed through both foliage and roots and translocates throughout the plant. In susceptible grasses, symptoms include stunting, chlorosis (whitening), and gradual reddening, followed by necrosis and death.
Comparative Analysis of Turfgrass Selectivity
The selectivity of this compound is a critical factor in its application in diverse turfgrass environments. Tolerance levels can vary significantly among different species and even cultivars. This section presents a comparative overview of this compound's performance against other commonly used herbicides for crabgrass control: Mesotrione and Fenoxaprop-ethyl.
This compound vs. Mesotrione (Tenacity)
Mesotrione, an HPPD inhibitor, offers both pre- and post-emergent control of various weeds. The primary visual symptom of its activity is the whitening or bleaching of susceptible plants.
Key Comparisons:
-
Turfgrass Compatibility: this compound is generally preferred for warm-season turf like Bermudagrass and Zoysiagrass, while Mesotrione is more compatible with cool-season turf such as fescue and bluegrass.
-
Weed Control Spectrum: this compound is highly effective against mature crabgrass, whereas Mesotrione is more effective on young, pre-tiller crabgrass.
-
Use on New Seedlings: Mesotrione is generally considered safer for use during the seeding and establishment of new turfgrass compared to this compound.
This compound vs. Fenoxaprop-ethyl (Acclaim Extra)
Fenoxaprop-ethyl is another post-emergent herbicide effective against grassy weeds.
Key Comparisons:
-
Crabgrass Growth Stage: Fenoxaprop-ethyl is effective at all growth stages of crabgrass, whereas this compound's efficacy can be reduced on crabgrass at the two-to-three tiller stage.
-
Broadleaf Weed Control: this compound offers control of several broadleaf weeds, a feature that Fenoxaprop-ethyl lacks.
-
Tank Mixing: this compound can be tank-mixed with phenoxy herbicides like 2,4-D and MCPP to broaden the spectrum of broadleaf weed control. In contrast, Fenoxaprop-ethyl should not be mixed with these herbicides.
Quantitative Data on Turfgrass Tolerance
The following tables summarize the quantitative data from various studies on the tolerance of different turfgrass species to this compound and its alternatives.
Table 1: Turfgrass Injury from this compound and Mesotrione Applications on Seedling Turf-type Tall Fescue
| Herbicide | Application Rate (kg a.i./ha) | Application Timing (Days After Emergence - DAE) | Turfgrass Injury (%) 7 Days After Application | Turfgrass Injury (%) 21 Days After Application |
| This compound | 1.68 | 14 | ≥20 | >5 |
| Mesotrione | 0.28 | 14 | ≥10 | ≤5 |
| Mesotrione | 0.14 | 14, 28, 42 (sequential) | <23 | - |
Data sourced from a study evaluating tall fescue tolerance to postemergence applications.
Table 2: Groundcover Reduction in Turf-type Tall Fescue Following Herbicide Application
| Herbicide | Application Rate (kg a.i./ha) | Application Timing (DAE) | Groundcover Reduction (%) 63 DAE |
| This compound | 1.68 | 14 | up to 17 |
| Mesotrione | 0.28 | 28 and 42 (sequential) | 4 |
| Mesotrione | 0.28 | 14, 28, and 42 (sequential) | 6 |
Data sourced from a study on tall fescue establishment.
Table 3: Tolerance of Various Grass Species to this compound
| Grass Species | This compound Rate (kg a.e./ha) | Injury Level |
| All 11 species tested | 0.845 | Acceptable (≤20% injury) |
| Little Bluestem | 1.69 | Moderate (≥21% injury) |
| Prairie Dropseed | 1.69 | Moderate (≥21% injury) |
| Switchgrass | 1.69 | Moderate (≥21% injury) |
| Strong Creeping Red Fescue | 1.69 | Low (≤5% injury) |
| Big Bluestem | Tolerant to Topramezone | - |
| Broomsedge Bluestem | Tolerant to Topramezone | - |
| Indiangrass | Tolerant to Topramezone | - |
| Tall Fescue | Tolerant to Topramezone | - |
Data from a study on herbicide tolerance in minimal-to-no-mow golf course roughs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies.
Protocol for Evaluating Turfgrass Tolerance to Postemergence Herbicides
-
Objective: To determine the tolerance of seedling turf-type tall fescue to single and sequential applications of Mesotrione and this compound.
-
Experimental Design: Field studies conducted over a 3-year period.
-
Plot Establishment: Seeding of turf-type tall fescue.
-
Herbicide Treatments:
-
Multiple Application Study: Single and sequential applications of Mesotrione compared with this compound. Rates varied, with this compound applied at up to 1.68 kg a.i./ha and Mesotrione up to 0.28 kg a.i./ha.
-
Timing Study: Mesotrione applied at different timings: at seeding, 7, 14, or 28 days after emergence (DAE).
-
-
Adjuvants: Mesotrione treatments included a nonionic surfactant (0.25% v/v), while this compound treatments included a methylated seed oil (0.6% v/v).
-
Data Collection:
-
Turfgrass injury was visually rated on a percentage scale.
-
Turfgrass groundcover was assessed to determine the impact on establishment.
-
-
Statistical Analysis: Analysis of variance (ANOVA) was used to analyze the data, with means separated using Fisher's protected least significant difference (LSD).
Protocol for Assessing Herbicide Tolerance in Minimal-to-No-Mow Grasses
-
Objective: To determine the tolerance of 11 grass species to three postemergence herbicides at one- and two-fold the maximum label rates.
-
Experimental Design: Randomized complete block design with four replications.
-
Plot Establishment: Grasses were transplanted into field plots and allowed to establish for approximately 1-2 months.
-
Herbicide Treatments:
-
This compound applied at 0.845 and 1.69 kg acid equivalent (a.e.) per hectare.
-
Other herbicides tested were sethoxydim and topramezone.
-
-
Data Collection:
-
Plant injury was visually assessed on a percentage scale.
-
Turf quality was also rated.
-
-
Statistical Analysis: Data were subjected to statistical analysis to determine significant differences between treatments.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) illustrate key processes and relationships.
Caption: Experimental workflow for evaluating turfgrass herbicide selectivity.
Caption: Simplified signaling pathway of this compound's mode of action.
Conclusion
This compound is a valuable tool for post-emergent control of crabgrass and other weeds in a variety of turfgrass species. Its selectivity is a key attribute, but it is not universal across all turf types. Understanding the tolerance levels of specific turfgrass species and cultivars is essential to avoid phytotoxicity. When compared to alternatives like Mesotrione and Fenoxaprop-ethyl, this compound has distinct advantages and disadvantages related to the target weed's growth stage, the spectrum of broadleaf weed control, and safety on newly seeded turf. The experimental data and protocols presented in this guide provide a foundation for researchers and turfgrass professionals to design effective and safe weed management programs tailored to their specific conditions.
References
Confirmation of target-site resistance mechanisms for Quinclorac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the confirmed and proposed mechanisms of target-site resistance to the herbicide quinclorac. While non-target-site resistance (NTSR) is more commonly documented, this document focuses on the evidence and methodologies for identifying target-site resistance (TSR), offering a valuable resource for researchers in weed science and herbicide development.
This compound, a synthetic auxin herbicide, is widely used for controlling grassy weeds in crops like rice.[1] Its mode of action involves mimicking natural plant auxins, leading to disrupted growth and eventual death of susceptible plants.[1][2] However, the evolution of resistance in several weed species threatens its efficacy. Resistance mechanisms are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR).[3] This guide delves into the specifics of TSR.
Proposed Target-Site and Mechanism of Resistance
The proposed target site for this compound is the Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) family of auxin co-receptors .[4] In susceptible plants, this compound binds to this receptor, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes, which includes the gene for 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in ethylene biosynthesis. The overproduction of ethylene and the co-product, cyanide, is a primary mechanism of this compound's herbicidal activity in grasses.
Target-site resistance to this compound is hypothesized to occur through mutations in the TIR1/AFB genes , which would reduce the binding affinity of the herbicide to the receptor. This would prevent the downstream cascade of events, including ethylene and cyanide production, allowing the plant to survive. While specific mutations conferring this compound resistance in the TIR1/AFB genes of weedy grasses have not yet been definitively identified in published research, mutations in auxin receptor homologs have been shown to confer resistance to other synthetic auxins like picolinates in Arabidopsis thaliana. This provides a strong rationale for investigating similar mechanisms for this compound resistance.
Comparative Performance of Resistant vs. Susceptible Biotypes
The level of resistance conferred by TSR is often high. Studies on other herbicides have shown that target-site mutations can lead to significant increases in the herbicide dose required for effective control. In the case of this compound, while most documented high-level resistance is linked to NTSR mechanisms, the potential for TSR to impart even greater resistance remains a key area of research.
| Biotype | Herbicide | GR50 (g ai/ha) | Resistance Index (RI) | Proposed Resistance Mechanism | Reference |
| Smooth Crabgrass (MSU1) | This compound | >8000 | >80 | NTSR (Enhanced metabolism, reduced cyanide accumulation) | |
| Smooth Crabgrass (MSU2) | This compound | 500 | 5 | NTSR (Enhanced metabolism, reduced cyanide accumulation) | |
| Susceptible Smooth Crabgrass | This compound | 100 | 1 | - | |
| Arabidopsis thaliana (afb5 mutant) | Picloram | High | High | TSR (Mutation in auxin receptor homolog) | |
| Wild Type Arabidopsis thaliana | Picloram | Low | 1 | - |
Table 1: Comparison of Herbicide Resistance Levels in Different Biotypes. GR50 represents the herbicide dose required to reduce plant growth by 50%. The Resistance Index is calculated by dividing the GR50 of the resistant biotype by that of the susceptible biotype.
Experimental Protocols for Confirmation of Target-Site Resistance
Confirming target-site resistance to this compound involves a multi-step process that aims to exclude other resistance mechanisms and pinpoint mutations in the candidate target gene.
Whole-Plant Dose-Response Assay
-
Objective: To quantify the level of resistance in a suspected resistant population compared to a known susceptible population.
-
Methodology:
-
Grow suspected resistant and known susceptible weed biotypes from seed in a controlled greenhouse environment.
-
At the 3-4 leaf stage, treat plants with a range of this compound doses, including a non-treated control.
-
Assess plant injury (visual rating) and biomass reduction at a set time point (e.g., 21 days after treatment).
-
Calculate the GR50 (herbicide dose causing 50% growth reduction) for both biotypes. A significant shift in the GR50 indicates resistance.
-
Sequencing of the Target-Site Gene (TIR1/AFB)
-
Objective: To identify potential mutations in the coding sequence of the auxin receptor genes that could confer resistance.
-
Methodology:
-
Extract RNA from fresh leaf tissue of both resistant and susceptible plants.
-
Synthesize complementary DNA (cDNA) through reverse transcription.
-
Design primers to amplify the full coding sequence of the TIR1/AFB candidate genes.
-
Sequence the amplified PCR products.
-
Align the sequences from resistant and susceptible individuals to identify any single nucleotide polymorphisms (SNPs) or other mutations that lead to amino acid changes.
-
Functional Characterization of Mutations
-
Objective: To confirm that an identified mutation in the target-site gene is responsible for resistance.
-
Methodology:
-
Heterologous Expression: Express the wild-type and mutated versions of the TIR1/AFB protein in a model system (e.g., E. coli or yeast).
-
In Vitro Herbicide Binding Assay: Conduct binding assays to compare the affinity of this compound to the wild-type and mutated proteins. A significantly lower binding affinity for the mutated protein would confirm the mechanism of resistance.
-
Gene Transformation: Introduce the mutated gene into a susceptible model plant (e.g., Arabidopsis) to see if it confers resistance.
-
Visualizing the Pathways and Workflows
Caption: this compound's mode of action in susceptible plants.
Caption: Workflow for confirming target-site resistance.
Conclusion
While non-target-site mechanisms, particularly those involving altered ethylene/cyanide metabolism, are well-documented for this compound resistance, the potential for target-site resistance remains a critical area of investigation. The experimental framework outlined in this guide provides a systematic approach for researchers to identify and confirm target-site mutations in the TIR1/AFB auxin receptors. Understanding the prevalence and nature of TSR to this compound is essential for developing sustainable weed management strategies and designing next-generation herbicides.
References
Safety Operating Guide
Proper Disposal of Quinclorac in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. Quinclorac, a persistent herbicide, requires careful handling due to its potential for groundwater contamination.[1][2][3] This guide provides essential, step-by-step procedures for the safe disposal of this compound waste streams generated in a laboratory environment, aligning with general hazardous waste management principles.
This compound Properties and Degradation Data
Understanding the chemical characteristics of this compound is crucial for its safe handling and disposal. The following table summarizes key quantitative data related to its stability and toxicity.
| Parameter | Value / Observation | Source |
| Chemical Formula | C₁₀H₅Cl₂NO₂ | Wikipedia |
| Molar Mass | 242.06 g·mol⁻¹ | Wikipedia |
| Appearance | Colorless solid | Wikipedia |
| Environmental Fate | Persistent in soil with potential to contaminate groundwater.[1][2] Half-life in one soil study was 124 days. | Egyptian Journal of Soil Science |
| Hydrolytic Stability | More stable in acidic conditions. | Egyptian Journal of Soil Science |
| Alkaline Hydrolysis | Degrades significantly faster in alkaline conditions. In one study, the half-life was reduced to 5.95 days in 1.0 N NaOH. | Egyptian Journal of Soil Science |
| Acute Oral LD50 (Rat) | >2,000 mg/kg | Quali-Pro this compound 75 DF MSDS |
| Acute Dermal LD50 (Rat) | >2,000 mg/kg | Quali-Pro this compound 75 DF MSDS |
Core Principles for this compound Waste Management
Before beginning any procedure that will generate this compound waste, a disposal plan must be in place. The primary goal is to minimize waste generation.
-
Source Reduction : Order the smallest quantity of this compound required for your research.
-
Inventory Management : Maintain a clear inventory to avoid purchasing duplicates and to track chemical expiration.
-
Substitution : Where possible, substitute this compound with less hazardous alternatives.
-
Segregation : Never mix this compound waste with other chemical waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EH&S) department. Store this compound waste separately from incompatible materials, such as strong oxidizing agents.
Step-by-Step Disposal Procedures for this compound Waste Streams
All this compound waste is considered hazardous. It must not be disposed of down the drain or in regular trash. Evaporation of chemical waste, even in a fume hood, is not a permissible disposal method.
Unused or Expired this compound (Pure Chemical)
-
Container : Ensure the chemical remains in its original, clearly labeled container.
-
Labeling : If the original label is damaged, create a hazardous waste label that includes the chemical name ("this compound"), concentration, and relevant hazard warnings.
-
Storage : Place the container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.
-
Disposal Request : Contact your institution's EH&S department to arrange for a hazardous waste pickup.
Dilute Aqueous Solutions Containing this compound
-
Collection : Collect all aqueous waste containing this compound in a dedicated, compatible waste container (e.g., a high-density polyethylene carboy).
-
Labeling : Clearly label the container with a hazardous waste tag detailing all constituents, including "this compound," its estimated concentration, and any other dissolved substances.
-
Storage : Keep the waste container securely capped except when adding waste. Store it in the SAA.
-
Disposal Request : Once the container is full or has been accumulating for the maximum time allowed by your institution (often up to 12 months), request a pickup from EH&S.
Contaminated Solid Waste (Gloves, Weigh Boats, Absorbent Materials)
-
Collection : Place all solid waste contaminated with this compound into a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Labeling : Label the container as "this compound-Contaminated Debris." Do not dispose of this waste in regular or biohazardous waste bins.
-
Storage : Store the sealed container in the SAA.
-
Disposal Request : Arrange for pickup through your institution's hazardous waste program.
Empty this compound Containers
An empty container that held this compound must be managed as hazardous waste unless properly decontaminated. The standard decontamination method is a triple-rinse procedure.
-
Perform Triple-Rinse : Follow the detailed experimental protocol below.
-
Collect Rinsate : The rinsate generated from this procedure is considered hazardous waste and must be collected and disposed of as described for dilute aqueous solutions.
-
Deface Container : After triple-rinsing, deface or remove the original product label to prevent reuse.
-
Final Disposal : A properly triple-rinsed container may be disposed of as regular solid waste, though it is critical to check with your local solid waste authority or EH&S department for specific requirements. Some recycling programs may accept these containers.
Experimental Protocol: Triple-Rinse for Empty Containers
This procedure is designed to decontaminate empty containers that held concentrated or pure this compound.
Materials:
-
Empty this compound container
-
Appropriate solvent (e.g., water, or a solvent in which this compound is soluble)
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety glasses or goggles, lab coat
-
Designated hazardous waste container for collecting rinsate
Methodology:
-
Empty the container of all visible product into an appropriate vessel for use or disposal. Allow the container to drain for at least 30 seconds.
-
Add a volume of the chosen solvent equal to approximately 10-25% of the container's volume.
-
Securely cap the container and shake vigorously for at least 30 seconds to ensure the solvent contacts all interior surfaces.
-
Pour the rinsate from the container into the designated hazardous waste collection container. Allow it to drain completely.
-
Repeat steps 2 through 4 two more times for a total of three rinses.
-
The container is now considered "triple-rinsed."
Spill Cleanup and Equipment Decontamination
In the event of a this compound spill, take immediate action to contain the area.
-
Alert Personnel : Inform others in the vicinity.
-
Wear PPE : Don appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Containment : For solid spills, sweep up the material carefully to minimize dust generation. For liquid spills, use a suitable absorbent material (e.g., spill pads or sand) to dike and absorb the spill.
-
Collection : Place all cleanup materials into a sealed, labeled hazardous waste container.
-
Decontamination : Clean the spill area with soap and water. All cleaning materials and wash water must be collected as hazardous waste.
-
Disposal : Dispose of the collected waste through your EH&S department.
Laboratory equipment that has come into contact with this compound must be decontaminated before it is removed from the lab for servicing or disposal. This involves thoroughly washing the equipment with soap and water and collecting the washings as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for managing this compound waste in a laboratory setting.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Quinclorac
For researchers and scientists in the fast-paced world of drug development and laboratory research, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of Quinclorac, a quinolinecarboxylic acid herbicide. Adherence to these procedures will help ensure a safe laboratory environment and proper disposal of waste, building a foundation of trust in your safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is non-negotiable. The following table summarizes the required PPE to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Always wash the outside of gloves before removal. Discard disposable gloves after each use.[1][2] |
| Body Protection | Long-sleeved shirt and long pants | Wear to cover all exposed skin on the arms and legs.[1][3] |
| Lab coat or coveralls | Provides an additional layer of protection over personal clothing. | |
| Eye Protection | Safety glasses or goggles | Protects against splashes and airborne particles.[3] |
| Foot Protection | Closed-toe shoes and socks | Leather or fabric shoes can absorb chemicals and should be avoided if spills are likely. Chemical-resistant boots are recommended for handling larger quantities. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and contamination. Follow this procedural guidance from receipt of the chemical to the completion of your experiment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep the container tightly closed when not in use.
2. Preparation and Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to avoid dust formation.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Measure and weigh the required amount of this compound carefully to avoid generating dust.
-
When preparing solutions, add this compound to the solvent slowly to prevent splashing.
3. During Experimentation:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory area.
-
In case of a spill, immediately follow the laboratory's spill response procedure.
4. Post-Experiment:
-
Thoroughly wash hands with soap and water after handling this compound, even if gloves were worn.
-
Decontaminate all work surfaces and equipment. A simple wipe-down with a detergent solution followed by a water rinse is effective for most equipment.
-
Remove and launder contaminated clothing separately from other laundry. If clothing is heavily contaminated, it should be discarded as hazardous waste.
Disposal Plan: Responsible Management of this compound Waste
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance. This compound is not a listed hazardous waste by the U.S. Environmental Protection Agency (EPA). Therefore, its disposal is governed by its characteristics: ignitability, corrosivity, reactivity, and toxicity.
Waste Segregation and Labeling:
-
All this compound waste must be collected in designated, properly labeled, and sealed containers.
-
Label containers clearly with "Hazardous Waste" and the chemical name "this compound."
-
Do not mix this compound waste with other incompatible chemical waste streams.
Disposal of Contaminated Solid Waste:
-
Solid waste, such as contaminated gloves, paper towels, and pipette tips, should be double-bagged in clear plastic bags and tagged as hazardous waste for inspection and disposal by your institution's environmental health and safety (EHS) office.
Disposal of Aqueous Solutions:
-
Aqueous solutions containing this compound should not be poured down the drain.
-
Collect all aqueous waste in a designated, leak-proof container that is compatible with the solution.
-
The container should be clearly labeled as "Hazardous Waste: Aqueous this compound Solution" and include the approximate concentration.
-
Arrange for pickup and disposal through your institution's EHS office.
Empty Container Disposal:
-
Empty this compound containers must be triple-rinsed with a suitable solvent (e.g., water).
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous chemical waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, or recycled if your facility's policies allow.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
